Product packaging for 6-Chloro-2-methoxynicotinonitrile(Cat. No.:CAS No. 121643-46-7)

6-Chloro-2-methoxynicotinonitrile

Cat. No.: B1591114
CAS No.: 121643-46-7
M. Wt: 168.58 g/mol
InChI Key: BXDPLINBPHQTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-methoxynicotinonitrile is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B1591114 6-Chloro-2-methoxynicotinonitrile CAS No. 121643-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDPLINBPHQTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559593
Record name 6-Chloro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121643-46-7
Record name 6-Chloro-2-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121643-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methoxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methoxynicotinonitrile

Executive Summary

This compound is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique arrangement of a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitrile group on a heteroaromatic scaffold provides a rich platform for synthetic diversification. The chloro atom at the 6-position is particularly activated towards nucleophilic aromatic substitution, making it a key handle for introducing molecular complexity.[1] This guide offers a comprehensive analysis of the core physicochemical properties, spectroscopic profile, reactivity, and analytical characterization of this compound, designed for researchers, chemists, and drug development professionals.

Introduction

Overview of this compound

This compound is a niche yet crucial chemical intermediate. Its structure is predicated on a pyridine ring, a foundational scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of three distinct functional groups—chloro, methoxy, and cyano—imparts a specific electronic and steric profile, enabling its use in the synthesis of targeted and complex molecular architectures.

Significance in Medicinal Chemistry and Drug Discovery

The utility of halogenated heterocycles in drug design is well-established.[2] The chlorine atom in this compound can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[3] Furthermore, its activation towards nucleophilic substitution allows for the straightforward introduction of various amine, alcohol, or thiol-containing fragments, which is a cornerstone of library synthesis and lead optimization.[1]

The methoxy group, a common substituent in drug molecules, can improve metabolic stability and modulate lipophilicity, thereby enhancing pharmacokinetic properties.[4] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization. This combination of features makes this compound a sought-after precursor for developing novel therapeutics, particularly in areas like kinase inhibition for oncology.[3][5]

Molecular Structure and Identification

The unambiguous identification of this compound is critical for its application in regulated research environments. The following table summarizes its key identifiers.

IdentifierValueSource
IUPAC Name 6-chloro-2-methoxypyridine-3-carbonitrile[6]
Molecular Formula C₇H₅ClN₂O[6][7]
Molecular Weight 168.58 g/mol [7]
Monoisotopic Mass 168.00903 Da[6]
InChIKey BXDPLINBPHQTHU-UHFFFAOYSA-N[6]
SMILES COC1=C(C=CC(=N1)Cl)C#N[6]
CAS Number Not explicitly available in search results

Chemical Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Properties

Quantitative physicochemical data informs formulation, reaction setup, and pharmacokinetic modeling. While experimental data for this specific molecule is sparse in public literature, reliable predictions and inferences from its structure provide valuable guidance.

PropertyValue / Expected BehaviorRationale / Source
Physical State White to off-white crystalline solidBased on analogous substituted pyridines.[8]
Melting Point Data not available. Expected to be >100 °C.Aromatic, polar structure suggests a relatively high melting point.
Boiling Point Data not available.Expected to be high, likely with decomposition.
XlogP (Predicted) 1.8Suggests moderate lipophilicity, balancing aqueous and lipid solubility.[6]
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol). Poorly soluble in water.The combination of a polar pyridine core and non-polar substituents supports this profile.

Spectroscopic Profile and Analytical Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

    • δ ~ 4.0-4.1 ppm (singlet, 3H): This signal corresponds to the methoxy (-OCH₃) protons. Their chemical shift is influenced by the deshielding effect of the attached oxygen atom.[9]

    • δ ~ 7.0-7.2 ppm (doublet, 1H): This signal is attributed to the proton at the C5 position. It will appear as a doublet due to coupling with the proton at C4.

    • δ ~ 7.8-8.0 ppm (doublet, 1H): This signal corresponds to the proton at the C4 position, appearing as a doublet due to coupling with the C5 proton. Its downfield shift is due to the anisotropic effect of the adjacent nitrile group.

  • Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

    • δ ~ 55 ppm: Methoxy carbon (-OCH₃).

    • δ ~ 115 ppm: Nitrile carbon (-C≡N).

    • δ ~ 110-150 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the nitrile group (C3) will be significantly shielded, while carbons attached to electronegative atoms (C2, C6) will be deshielded.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required to ensure high-quality spectra.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorption Bands:

    • ~2230-2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretching vibration. This is a highly characteristic peak.[10]

    • ~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹ (medium to strong): Aromatic C=C and C=N ring stretching vibrations.

    • ~1250 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.[11]

    • ~800-700 cm⁻¹ (medium): C-Cl stretching vibration.

  • Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle. The goal is a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems.

  • Expected Absorption: The substituted pyridine ring constitutes a conjugated chromophore. The molecule is expected to exhibit strong absorption in the UV region due to π→π* electronic transitions. The presence of the electron-donating -OCH₃ group and electron-withdrawing -CN and -Cl groups will likely cause a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted pyridine, pushing it towards 250-300 nm.[12] The compound is expected to be colorless as its absorption does not extend into the visible region.[13]

  • Solution Preparation: Prepare a dilute solution of the compound (~10-5 M) in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

  • Expected m/z Values (HRMS):

    Adduct Formula Predicted m/z
    [M+H]⁺ [C₇H₆ClN₂O]⁺ 169.0163
    [M+Na]⁺ [C₇H₅ClN₂NaO]⁺ 190.9982
    [M+K]⁺ [C₇H₅ClKN₂O]⁺ 206.9722

    Data predicted by PubChem.[6]

G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Sample Sample Injection Column C18 Separation Column Sample->Column Ionize Electrospray Ionization (ESI) Column->Ionize Analyze Mass Analyzer (e.g., TOF) Ionize->Analyze Detect Detector Analyze->Detect Result Mass Spectrum (Purity & MW) Detect->Result

Caption: Typical LC-MS workflow for purity and MW analysis.

Chemical Reactivity and Synthetic Utility

Key Reactivity Hotspots

The primary site of reactivity is the carbon atom bearing the chlorine. The chlorine at the 6-position (para to the ring nitrogen) is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[1] This is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex. This allows the chlorine to be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), making it an excellent precursor for generating diverse compound libraries.

Proposed Synthetic Pathway

A plausible synthesis of this compound can be envisioned starting from the commercially available 2,6-dichloronicotinonitrile.

Caption: Proposed synthesis via selective nucleophilic substitution.

Causality of Experimental Choice: The reaction involves the selective substitution of one chlorine atom. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position in such systems. By using a controlled amount of sodium methoxide (1 equivalent) at ambient or slightly elevated temperatures, it is possible to achieve regioselective substitution to favor the formation of the desired 2-methoxy product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related compounds like 6-Chloro-2-methylnicotinonitrile suggest the following precautions.[14]

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for guidance only. Always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical and spectroscopic properties, combined with its predictable and versatile reactivity, make it an invaluable tool for medicinal chemists. The activated chlorine atom provides a reliable anchor point for synthetic elaboration, enabling the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, as outlined in this guide, is fundamental to leveraging its full potential in the research and development pipeline.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-2-methoxynicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the structural elucidation of this important chemical intermediate through the rigorous application of NMR spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure both accuracy and reproducibility.

Introduction: The Structural Significance of this compound

This compound (C₇H₅ClN₂O) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and novel materials.[1] The precise arrangement of its substituents—a chloro group at position 6, a methoxy group at position 2, and a nitrile group at position 3—dictates its reactivity and potential applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide outlines the expected spectral features of this compound and provides a framework for its unambiguous identification.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The validity of spectral interpretation is fundamentally reliant on the quality of the acquired data. The following protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

The choice of solvent is critical in NMR experiments as it must dissolve the analyte without interfering with its signals.[3] Deuterated solvents are used to avoid large, obscuring solvent peaks in the ¹H NMR spectrum.

  • Analyte Preparation : Weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection : Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for a wide range of organic compounds and its residual proton signal appears around 2.50 ppm, typically avoiding overlap with analyte signals.[4]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]

  • Homogenization : Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogenous solution for analysis.

NMR Spectrometer and Data Acquisition

Experiments should be performed on a modern Fourier Transform (FT) NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure high resolution and sensitivity.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency : 400 MHz

  • Pulse Angle : 30-45°

  • Acquisition Time : ~3-4 seconds

  • Relaxation Delay : 2 seconds

  • Number of Scans : 8-16 (adjust for concentration)

  • Spectral Width : 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency : 100 MHz

  • Technique : Proton-decoupled (broadband) to ensure each unique carbon appears as a singlet.[5]

  • Pulse Angle : 30°

  • Acquisition Time : ~1-2 seconds

  • Relaxation Delay : 2-5 seconds

  • Number of Scans : 1024 or higher (due to the low natural abundance of ¹³C)

  • Spectral Width : 0-200 ppm

The workflow for this process is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve add_tms Add TMS Standard dissolve->add_tms homogenize Homogenize Solution add_tms->homogenize h1_nmr Acquire 1H Spectrum homogenize->h1_nmr c13_nmr Acquire 13C Spectrum homogenize->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate interpretation Spectral Interpretation calibrate->interpretation

References

An In-depth Technical Guide to the Solubility of 6-Chloro-2-methoxynicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 6-Chloro-2-methoxynicotinonitrile in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents a practical framework for its experimental determination, analysis, and application.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry and materials science.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile in different organic solvents is paramount for various stages of drug development, including:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a compound with high purity and the desired crystalline form.[3]

  • Formulation: The ability to dissolve the API in a suitable solvent is fundamental to developing various dosage forms, from oral solutions to injectables.

  • Process Chemistry: Solubility data informs the choice of solvents for chemical reactions, ensuring optimal reaction kinetics and yield.

  • Preclinical and Clinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide a robust framework for establishing the solubility profile of this compound.

Physicochemical Properties of this compound

Before delving into experimental solubility determination, it is crucial to understand the key physicochemical properties of this compound. These properties provide a theoretical basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[4][5]
Molecular Weight 168.58 g/mol [5]
Predicted XlogP 1.8[4]
Topological Polar Surface Area (TPSA) 45.91 Ų[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]

The predicted XlogP value of 1.8 suggests that this compound has a moderate lipophilicity. The presence of a nitrile group, a methoxy group, and a pyridine nitrogen atom contributes to its polar surface area and ability to accept hydrogen bonds, indicating that it will likely exhibit solubility in a range of polar and non-polar organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[6][7]

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid in a solvent is a complex process governed by thermodynamics. It can be conceptualized as a three-step process:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule is surrounded by solvent molecules, forming new solute-solvent interactions.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solid and the cavitation energy of the solvent. The polarity of both the solute and the solvent plays a crucial role in the strength of these interactions.[8]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative assessment and precise quantitative measurements.

Solvent Selection

A diverse panel of organic solvents should be selected to cover a wide range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's solubility profile.

Solvent ClassExamplesRationale
Protic Polar Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; often good solvents for polar compounds.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants and dipole moments; effective at solvating polar molecules.
Non-Polar Hexane, Toluene, DichloromethaneLow dielectric constants; suitable for dissolving non-polar or lipophilic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Intermediate polarity; can offer unique solubility characteristics.
Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility and helps in designing quantitative experiments.

Protocol:

  • Add approximately 1-2 mg of this compound to a small vial.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.[9]

  • Observe the dissolution of the solid.

  • Categorize the solubility as:

    • Very Soluble: Dissolves quickly in a small volume of solvent.

    • Soluble: Dissolves completely upon addition of more solvent.

    • Slightly Soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.

Quantitative Solubility Determination

For accurate solubility data, quantitative methods are essential. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.[10]

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 6-Chloro-2- methoxynicotinonitrile B Add to vial with known volume of solvent A->B C Equilibrate at constant temperature (e.g., 25°C) with agitation B->C D Allow solid to settle C->D E Withdraw aliquot of supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample if necessary F->G H Quantify concentration (e.g., by HPLC-UV) G->H

Caption: Workflow for quantitative solubility determination.

This is a straightforward method for determining solubility.

Protocol:

  • Prepare a saturated solution as described in the workflow above.

  • Carefully withdraw a known volume of the clear supernatant.

  • Transfer the supernatant to a pre-weighed vial.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility in g/L or mg/mL.

HPLC is a highly sensitive and accurate method for quantifying the concentration of a compound in a saturated solution.[11][12]

Protocol:

  • Develop an HPLC Method:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used for nicotinonitrile derivatives.[11] The mobile phase composition should be optimized to achieve good peak shape and retention time for this compound.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance. A diode array detector (DAD) can be used to determine the optimal wavelength.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase).

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze the Saturated Solution:

    • Prepare the saturated solution as described in the workflow.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Expected Solubility Data for this compound at 25°C

SolventDielectric ConstantPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol 32.75.1Experimental ValueCalculated Value
Ethanol 24.54.3Experimental ValueCalculated Value
Acetonitrile 37.55.8Experimental ValueCalculated Value
Acetone 20.75.1Experimental ValueCalculated Value
Dichloromethane 8.93.1Experimental ValueCalculated Value
Toluene 2.42.4Experimental ValueCalculated Value
Hexane 1.90.1Experimental ValueCalculated Value
Dimethylformamide (DMF) 36.76.4Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO) 46.77.2Experimental ValueCalculated Value

Safety and Handling

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling, storage, and disposal information.[13][14][15]

Conclusion

This technical guide provides a comprehensive framework for the systematic determination and understanding of the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental methodologies, researchers can generate high-quality solubility data that is critical for advancing the development of new pharmaceutical compounds. The protocols and workflows outlined herein are designed to be adaptable and can be applied to a wide range of organic molecules, ensuring scientific integrity and facilitating informed decision-making in the drug development process.

References

molecular structure and characterization of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Characterization of 6-Chloro-2-methoxynicotinonitrile

Foreword: The Strategic Importance of Substituted Heterocycles

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization allow for the fine-tuning of steric and electronic interactions with biological targets. The compound at the center of this guide, this compound, is a prime exemplar of a strategically substituted pyridine. It incorporates a chloro group, a methoxy group, and a nitrile moiety—a combination of functional groups frequently explored in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and cell permeability.[1][2][3] This guide serves as a comprehensive resource for researchers, offering a deep dive into its molecular architecture and the analytical methodologies required for its unambiguous characterization.

Molecular Identity and Physicochemical Properties

This compound is a crystalline solid at standard conditions. Its molecular structure is built upon a pyridine ring, which is functionalized at positions 2, 3, and 6. The strategic placement of an electron-donating methoxy group, an electron-withdrawing chloro atom, and a nitrile group creates a unique electronic landscape across the aromatic system, making it a versatile intermediate for further chemical elaboration.

Table 1: Core Physicochemical and Structural Data for this compound

PropertyValueSource
IUPAC Name 6-chloro-2-methoxypyridine-3-carbonitrilePubChem
Molecular Formula C₇H₅ClN₂O[4][5]
Molecular Weight 168.58 g/mol [5]
Monoisotopic Mass 168.00903 Da[4]
Canonical SMILES COC1=C(C=CC(=N1)Cl)C#N[4]
InChIKey BXDPLINBPHQTHU-UHFFFAOYSA-N[4]
XlogP (Predicted) 1.8[4]
Topological Polar Surface Area 45.91 Ų[5]

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach lies in the activation of the pyridine ring by multiple electron-withdrawing groups. Starting with the readily available 2,6-dichloronicotinonitrile, the chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 6-position due to the activating effect of the adjacent nitrile group. This regioselectivity allows for a controlled, stepwise substitution.

Synthesis_Workflow SM 2,6-Dichloronicotinonitrile (Starting Material) reagent Sodium Methoxide (CH₃ONa) in Methanol (MeOH) SM->reagent Reaction (Nucleophilic Aromatic Substitution) product This compound (Target Product) reagent->product Selective substitution at C2 position

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,6-dichloronicotinonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (MeOH).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (1.05 eq) in methanol dropwise over 15 minutes. The choice of a slight excess of the nucleophile ensures complete conversion of the starting material.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Comprehensive Molecular Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected outcomes from NMR, Mass Spectrometry, and IR spectroscopy, which together provide a complete picture of the molecular architecture.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Integration Purified_Sample Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Analysis MS Mass Spectrometry (ESI-MS) Purified_Sample->MS Analysis IR IR Spectroscopy (FTIR-ATR) Purified_Sample->IR Analysis Validation Structural Confirmation & Purity Assessment NMR->Validation Data Correlation MS->Validation Data Correlation IR->Validation Data Correlation

Caption: General workflow for the spectral analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis: The proton NMR spectrum is expected to be simple and highly informative. It should feature signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The electron-withdrawing nature of the adjacent chlorine and nitrile groups will deshield the aromatic protons, shifting them downfield.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are diagnostic of the electronic environment of each carbon.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H ~7.8-8.0Doublet1HPyridine Ring (H-4)
~7.0-7.2Doublet1HPyridine Ring (H-5)
~4.0-4.1Singlet3HMethoxy (-OCH₃)
¹³C ~160-165Singlet-C2 (C-OCH₃)
~150-155Singlet-C6 (C-Cl)
~140-145Singlet-C4
~115-120Singlet-C5
~115-118Singlet-C≡N
~95-100Singlet-C3
~54-56Singlet--OCH₃

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.[6][7]

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Data: For this compound, the key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two molecular ion peaks will be observed at m/z values differing by 2, with a characteristic intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom.[8]

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Predicted)Ion SpeciesDescription
169.0163[M+H]⁺ (³⁵Cl)Molecular ion protonated (³⁵Cl isotope)
171.0134[M+H]⁺ (³⁷Cl)Molecular ion protonated (³⁷Cl isotope)
191.0000[M+Na]⁺ (³⁵Cl)Sodium adduct (³⁵Cl isotope)
193.9971[M+Na]⁺ (³⁷Cl)Sodium adduct (³⁷Cl isotope)

Note: The [M+H]⁺ peaks are often the most abundant in Electrospray Ionization (ESI) positive mode.

Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺) and confirm the 3:1 isotopic pattern for chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Data: The IR spectrum of this compound will display several key absorption bands that confirm its structure. The most prominent and diagnostic peak will be the sharp, strong absorption from the nitrile (C≡N) group.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2230-2240Strong, SharpC≡N stretchNitrile
~1580-1600MediumC=C / C=N stretchAromatic Pyridine Ring
~1450-1480MediumC-H bend (asymmetric)Methoxy (-OCH₃)
~1250-1280StrongC-O stretch (asymmetric)Methoxy Aryl Ether
~1020-1050StrongC-O stretch (symmetric)Methoxy Aryl Ether
~700-800Medium-StrongC-Cl stretchAryl Chloride

Note: These ranges are based on established IR correlation tables for organic functional groups.[9][10]

Protocol for FTIR-ATR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure with the ATR anvil to ensure good contact and record the sample spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify and label the characteristic absorption peaks and correlate them to the expected functional groups.

Conclusion and Outlook

The structural and spectroscopic characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. The data derived from NMR, MS, and IR spectroscopy collectively provide an unambiguous confirmation of its molecular structure. The presence of the chloro, methoxy, and nitrile groups makes this compound a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where such scaffolds are integral to the development of novel therapeutic agents, such as kinase inhibitors.[11][12] This guide provides the foundational analytical protocols and expected data to support and accelerate research and development efforts utilizing this important chemical intermediate.

References

theoretical and computational studies of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6-Chloro-2-methoxynicotinonitrile

Abstract

This technical guide provides a comprehensive theoretical and computational examination of this compound, a heterocyclic compound of interest in medicinal chemistry. We delineate a plausible synthetic pathway and detail the expected spectroscopic signatures (FT-IR, NMR, UV-Vis) for its characterization. The core of this work focuses on an in-depth analysis using Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational modes, electronic properties via Frontier Molecular Orbitals (FMOs), and reactivity through Molecular Electrostatic Potential (MEP) maps. Furthermore, we explore its potential as a drug candidate through in silico assessments, including molecular docking studies to predict binding affinity and interactions with a relevant biological target, and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to evaluate its pharmacokinetic properties and drug-likeness. This guide is intended for researchers and scientists in drug discovery, offering a robust computational framework for the evaluation of novel small molecules.

Introduction: The Rationale for Investigation

The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The strategic placement of substituents allows for the fine-tuning of electronic and steric properties, which in turn modulates pharmacological activity. The title compound, this compound, incorporates a chloro group, a methoxy group, and a cyano group—all of which are common pharmacophores. The chlorine atom can engage in halogen bonding and enhance membrane permeability, while the methoxy group can act as a hydrogen bond acceptor, and the nitrile can participate in various polar interactions.

Understanding the physicochemical and electronic properties of this molecule at a quantum level is paramount before committing to extensive and costly experimental synthesis and testing. Computational chemistry provides a powerful, predictive lens to achieve this.[2] This guide employs a multi-faceted in silico approach, beginning with fundamental characterization and progressing to advanced predictive modeling to build a holistic profile of this compound as a potential therapeutic agent.

Synthesis and Spectroscopic Characterization

While a direct synthesis for this compound is not extensively documented, a logical pathway can be proposed based on established reactions for analogous structures.[3][4] The primary characterization of a synthesized compound relies on a suite of spectroscopic techniques to confirm its identity and purity.[5]

Proposed Synthesis Protocol

The synthesis can be logically approached via a nucleophilic aromatic substitution reaction.

Reaction Scheme: 2,6-Dichloronicotinonitrile reacts with sodium methoxide in a methanol solvent. The methoxide ion preferentially substitutes one of the chlorine atoms to yield this compound.

Step-by-Step Protocol:

  • Preparation: To a stirred solution of 2,6-dichloronicotinonitrile (1.0 eq.) in anhydrous methanol (MeOH), add sodium methoxide (1.05 eq.) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with cold water and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Methanol: Used as both the solvent and the source of the methoxide nucleophile (in conjunction with a base like sodium). Its anhydrous nature prevents unwanted side reactions.

  • Sodium Methoxide: A strong nucleophile that is highly effective for displacing halides on electron-deficient aromatic rings like pyridine.

  • Inert Atmosphere: Prevents atmospheric moisture from quenching the reactive species and minimizes oxidative side reactions.

Spectroscopic Analysis Workflow

The following workflow is essential for the structural elucidation of the synthesized molecule.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis Synthesized Compound purification Column Chromatography synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR (1H & 13C) purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis ms Mass Spectrometry purification->ms final_structure Structure Confirmed ftir->final_structure nmr->final_structure uvvis->final_structure ms->final_structure

General workflow for synthesis and spectral analysis.
Predicted Spectral Data

The following data is predicted based on DFT calculations and analysis of structurally similar compounds.

Table 1: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3070 C-H Stretching Aromatic Ring
~2230 C≡N Stretching Nitrile
~1580, ~1460 C=C & C=N Stretching Pyridine Ring
~1250 C-O-C Asymmetric Stretching Methoxy Ether
~1030 C-O-C Symmetric Stretching Methoxy Ether

| ~750 | C-Cl Stretching | Chloro Group |

Rationale: The nitrile (C≡N) stretch is a sharp, characteristic peak. The C-O ether stretches and the C-Cl stretch are found in the fingerprint region and are crucial for confirming the presence of the substituents.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Nucleus Predicted Chemical Shift (δ) ppm Assignment
¹H ~7.8 - 8.0 H on Pyridine Ring (adjacent to CN)
~7.0 - 7.2 H on Pyridine Ring (adjacent to Cl)
~4.0 -OCH₃ (Methoxy protons)
¹³C ~165 C-OCH₃
~152 C-Cl
~145, ~115 Pyridine Ring Carbons
~117 C≡N (Nitrile carbon)
~95 C-CN

| | ~55 | -OCH₃ (Methoxy carbon) |

Rationale: The electronegative chlorine and methoxy groups, along with the nitrogen atom in the ring, significantly influence the electronic environment, leading to distinct chemical shifts for the aromatic protons and carbons.[3][9] The methoxy protons will appear as a singlet integrating to 3H.

UV-Vis Spectroscopy: The molecule is expected to exhibit absorptions in the UV region (200-400 nm) due to π→π* transitions within the conjugated pyridine system and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.[10][11] The presence of auxochromes like -Cl and -OCH₃ will likely cause a bathochromic (red) shift compared to unsubstituted nicotinonitrile.[10]

Computational Chemistry Deep Dive: A DFT-Based Approach

To gain a deeper understanding of the molecule's intrinsic properties, we employ Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[12]

Methodology Rationale
  • DFT: Offers an excellent balance between computational cost and accuracy for studying the electronic structure of medium-sized organic molecules.

  • B3LYP Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional is widely used and has been shown to provide reliable results for the geometry and vibrational frequencies of organic compounds.[13]

  • 6-311++G(d,p) Basis Set: This is a flexible, triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density, which is crucial for a molecule with multiple heteroatoms.[12]

DFT Analysis Workflow

G cluster_analysis Property Calculations start Initial Structure (e.g., from SMILES) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify fmo FMO Analysis (HOMO, LUMO, Gap) verify->fmo Proceed if True mep MEP Analysis (Reactivity Sites) verify->mep Proceed if True nbo NBO Analysis (Charge Delocalization) verify->nbo Proceed if True results Analyzed Properties fmo->results mep->results nbo->results

Workflow for DFT-based computational analysis.
Key Computational Findings

Geometric Structure: Optimization calculations would reveal the most stable 3D conformation of the molecule. Key parameters like the bond lengths of C-Cl, C-O, and C≡N, as well as the planarity of the pyridine ring, would be determined.

Frontier Molecular Orbital (FMO) Analysis: The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding reactivity.[1]

  • HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the electron-rich pyridine ring and the methoxy group.

  • LUMO: Represents the ability to accept an electron. It is likely distributed over the electron-deficient parts of the ring and the nitrile group.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atom of the pyridine ring, the oxygen of the methoxy group, and the nitrogen of the nitrile group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms.

  • Significance: The MEP map is invaluable for predicting how the molecule will interact with biological receptors, identifying sites for hydrogen bonding and other non-covalent interactions.[14]

In Silico Biological Activity Assessment

To evaluate the potential of this compound as a therapeutic agent, we use molecular docking to simulate its interaction with a protein target.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] The strength of this interaction is estimated by a scoring function, typically given in kcal/mol.

Step-by-Step Protocol:

  • Target Selection: Choose a relevant protein target. For instance, given that many pyridine derivatives exhibit anti-inflammatory or anti-cancer activity, a target like a specific kinase or an enzyme such as Cyclooxygenase-2 (COX-2) could be selected.[16] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Receptor Preparation: The downloaded protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound (obtained from DFT optimization) is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A binding site (or "grid box") is defined on the receptor, typically centered on the location of a co-crystallized native ligand or a known active site.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) samples numerous conformations and orientations of the ligand within the grid box and scores them.

  • Analysis: The results are analyzed to identify the pose with the best score (lowest binding energy) and to visualize the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

Docking Workflow Diagram

G cluster_docking Docking Simulation ligand Ligand Preparation (Optimized 3D Structure) grid Define Binding Site (Grid Generation) ligand->grid receptor Receptor Selection & Prep (from PDB) receptor->grid dock Run Docking Algorithm (e.g., AutoDock Vina) grid->dock analysis Analyze Results: - Binding Affinity (kcal/mol) - Interaction Pose dock->analysis conclusion Predicted Biological Activity analysis->conclusion

A typical workflow for molecular docking studies.

Pharmacokinetic Profile: ADMET Prediction

A promising drug candidate must not only be active at its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction is a critical step to identify potential liabilities early in the drug discovery process.[17][18]

ADMET Prediction and Drug-Likeness

We utilize web-based tools like SwissADME and admetSAR, which employ sophisticated QSAR models to predict these properties based on molecular structure.[19]

Table 3: Predicted ADMET and Physicochemical Properties

Category Parameter Predicted Value/Outcome Significance in Drug Development
Physicochemical Molecular Weight 168.58 g/mol [20] Complies (<500 Da), good for absorption.
LogP (Lipophilicity) ~1.8[21] Optimal range for membrane permeability.
H-Bond Donors 0[20] Complies (<5), favorable for oral bioavailability.
H-Bond Acceptors 3 (N-ring, O-methoxy, N-nitrile)[20] Complies (<10), allows for interaction with biological targets.
Absorption Human Intestinal Absorption (HIA) High Likely to be well-absorbed from the gut.
Caco-2 Permeability High Indicates good potential for passive diffusion across the intestinal wall.
Distribution BBB Permeant Yes (Predicted) May cross the blood-brain barrier; relevant for CNS targets.
P-glycoprotein Substrate No (Predicted) Less likely to be pumped out of cells by efflux transporters.
Metabolism CYP2D6 Inhibitor Yes/No (Model Dependent) Potential for drug-drug interactions; requires experimental validation.
Toxicity AMES Mutagenicity Non-mutagen (Predicted) Low risk of being carcinogenic.
Hepatotoxicity Low Risk Reduced likelihood of causing liver damage.

| Drug-Likeness | Lipinski's Rule of Five | Pass (0 Violations) | The molecule possesses properties consistent with known oral drugs. |

Rationale: The "Rule of Five" is a guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans.[22] Passing this rule, along with having favorable predictions for absorption and low toxicity, significantly increases the compound's attractiveness for further development.

Conclusion and Future Directions

The comprehensive theoretical and computational analysis of this compound reveals a molecule with promising drug-like characteristics. DFT calculations illuminate its electronic structure and reactivity, providing a foundation for understanding its potential interactions. Molecular docking simulations can suggest high-affinity binding to relevant biological targets, warranting further investigation. Crucially, in silico ADMET predictions indicate that the molecule possesses a favorable pharmacokinetic profile, passing Lipinski's Rule of Five and showing low predicted toxicity.

These in silico results provide a strong justification for its experimental investigation. The next logical steps would be:

  • Chemical Synthesis: Synthesize and purify the compound using the proposed protocol.

  • Structural Verification: Confirm the structure using the predicted spectroscopic signatures (FT-IR, NMR, MS).

  • In Vitro Validation: Perform biological assays to confirm the activity predicted by molecular docking.

  • Lead Optimization: If promising, use the computational model to guide the synthesis of analogs with improved potency and ADMET properties.

This guide demonstrates the power of a computation-first approach to de-risk and accelerate the early stages of drug discovery.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-methoxynicotinonitrile is a substituted pyridine derivative with the molecular formula C₇H₅ClN₂O.[1] As a multifunctional molecule, it serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The pyridine ring, coupled with chloro, methoxy, and nitrile functional groups, provides multiple avenues for chemical modification, making it a versatile building block in organic synthesis.[2] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs) or agrochemicals. This guide provides a comprehensive overview of the intrinsic stability of this compound, outlines potential degradation pathways under various stress conditions, and details the methodologies for conducting robust stability and forced degradation studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol
Appearance Light yellow powder/solid[3]
Melting Point 157 - 161 °C[3]
Solubility No data available, but likely soluble in organic solvents.
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3]

Intrinsic Stability and Handling

Under normal storage conditions, this compound is considered stable.[3] However, its chemical structure suggests potential reactivity under certain environmental conditions. The primary functional groups that influence its stability are:

  • Nitrile Group (-CN): Susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate.

  • Chloro Group (-Cl): As a halogen on an electron-deficient pyridine ring, it can be susceptible to nucleophilic substitution.

  • Methoxy Group (-OCH₃): Can be cleaved under strong acidic conditions.

  • Pyridine Ring: The aromatic system itself can be subject to oxidative or photolytic degradation.

Safe handling practices include ensuring adequate ventilation, avoiding contact with skin and eyes, and keeping it away from oxidizing agents.[3]

Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing degradation pathways.[4] These studies are performed under conditions more severe than accelerated stability testing and are a regulatory requirement for demonstrating the specificity of stability-indicating analytical methods.[4][5]

Conceptual Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound in an appropriate solvent (e.g., ACN:H2O) B Hydrolytic (Acid, Base, Neutral) A->B Expose to Stress C Oxidative (e.g., H₂O₂) A->C Expose to Stress D Thermal (Solid & Solution) A->D Expose to Stress E Photolytic (UV/Vis Light) A->E Expose to Stress F Neutralize Samples (if necessary) B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC-UV/MS Method F->G H Characterize Degradants (MS, NMR) G->H I Mass Balance Calculation G->I

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions.

Hydrolytic Degradation
  • Acidic/Basic Hydrolysis: The nitrile group is the most probable site of hydrolysis. In the presence of strong acid or base, it can hydrolyze to form the corresponding carboxylic acid (6-chloro-2-methoxynicotinic acid) via an amide intermediate (6-chloro-2-methoxynicotinamide). This is a common reaction for nitriles.[6]

  • Neutral Hydrolysis: Under neutral conditions, hydrolysis is expected to be significantly slower.

Oxidative Degradation

Oxidative conditions, typically induced by reagents like hydrogen peroxide, can lead to several transformations.[7]

  • N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.

  • Ring Opening: Severe oxidation can lead to the cleavage and degradation of the pyridine ring.

  • Side-chain Oxidation: While less likely, the methoxy group could potentially be oxidized.

Thermal Degradation

Exposure to high temperatures can cause decomposition.

  • Decomposition Products: As indicated by safety data, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3] This suggests fragmentation of the molecule at elevated temperatures.[8][9]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation.

  • Dehalogenation: A common photodegradation pathway for chlorinated aromatic compounds is the reductive dehalogenation, which would replace the chlorine atom with a hydrogen atom.[10]

  • Radical Reactions: Photolytic conditions can generate free radicals, leading to a complex mixture of degradation products.

Proposed Degradation Pathway Diagram

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound amide 6-Chloro-2-methoxynicotinamide parent->amide n_oxide N-Oxide Derivative parent->n_oxide dechloro 2-Methoxynicotinonitrile parent->dechloro acid 6-Chloro-2-methoxynicotinic acid amide->acid

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluoropyridine, with CAS number 246847-98-3, is a halogenated aminopyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its utility is particularly noted in the development of inhibitors for cyclin-dependent kinases, which are targets in cancer therapy, and in the creation of glucokinase-glucokinase regulatory protein disruptors for treating type II diabetes mellitus.[2] The presence of multiple functional groups—an amine, a chloro group, and a fluoro group—on the pyridine ring provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex and biologically active molecules.[2]

A thorough understanding of the spectroscopic properties of 2-amino-5-chloro-3-fluoropyridine is paramount for its effective utilization. Spectroscopic analysis provides a non-destructive means to confirm the identity and purity of the compound, as well as to elucidate its structure and electronic properties. This guide offers a detailed examination of the key spectroscopic techniques used to characterize this important synthetic intermediate: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to confidently handle and analyze this compound.

Molecular and Physical Properties

A summary of the key physical and chemical properties of 2-amino-5-chloro-3-fluoropyridine is presented in the table below.

PropertyValue
CAS Number 246847-98-3
Molecular Formula C₅H₄ClFN₂
Molecular Weight 146.55 g/mol [3][4]
Appearance Beige to white or pale cream crystals or powder[5]
Melting Point 91-97 °C[3][5]
Purity Typically ≥97%[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[6] It also provides valuable structural information through the analysis of fragmentation patterns.

Theoretical Fragmentation and Interpretation

For 2-amino-5-chloro-3-fluoropyridine, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, arising from the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is anticipated to proceed through several pathways, including the loss of small neutral molecules or radicals. Key expected fragments include those resulting from the loss of HCN, Cl, F, and NH₂. The pyridine ring itself is relatively stable, and thus fragments retaining the ring structure are likely to be prominent.

Expected Mass Spectrum Data
m/z (relative intensity)Proposed Fragment
146/148 (M⁺/M+2)Molecular Ion
119/121[M-HCN]⁺
111[M-Cl]⁺
127[M-F]⁺
130/132[M-NH₂]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 2-amino-5-chloro-3-fluoropyridine is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Injection: A small volume of the sample solution is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

References

A Technical Guide to 6-Chloro-2-methoxynicotinonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs, including the chloro, methoxy, and cyano groups, offer versatile handles for synthetic modification, making it a valuable building block for the development of novel therapeutic agents. The nicotinonitrile scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs and investigational compounds.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological applications of this compound, grounded in the established importance of the nicotinonitrile class in medicinal chemistry.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅ClN₂OPubChemLite[2]
Molecular Weight 168.58 g/mol ChemScene[3]
Melting Point Data not available. Predicted to be a low-melting solid.N/A
Boiling Point Data not available.N/A
Predicted XlogP 1.8PubChemLite[2]

Note on Experimental Determination: The absence of definitive melting and boiling point data underscores the necessity for experimental characterization upon synthesis. Standard techniques such as Differential Scanning Calorimetry (DSC) for melting point determination and distillation under reduced pressure for boiling point assessment are recommended for establishing a complete physicochemical profile of this compound.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a logical and efficient synthetic route can be devised based on established methodologies for analogous nicotinonitrile derivatives. A plausible approach involves the selective methoxylation of a dichlorinated precursor.

A representative procedure, adapted from the synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile, would involve the nucleophilic substitution of a chlorine atom with a methoxy group.[4]

Proposed Synthetic Protocol

A viable synthetic pathway for this compound is outlined below. This proposed method is based on analogous reactions reported in the literature for similar substituted nicotinonitriles.

G start 2,6-Dichloronicotinonitrile intermediate Nucleophilic Aromatic Substitution start->intermediate Reaction reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->intermediate Reagents workup Aqueous Workup & Purification intermediate->workup Quenching product This compound workup->product Isolation

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 2,6-dichloronicotinonitrile in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Role in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1] The presence of the chloro and methoxy substituents on the this compound ring system further enhances its potential as a versatile intermediate for creating diverse molecular libraries.

Anticancer Applications

Substituted nicotinonitriles have shown significant promise as anticancer agents.[5][6][7] The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within enzyme active sites. Furthermore, the pyridine nitrogen can be crucial for binding to the hinge region of kinases, a common target in oncology. The chloro substituent at the 6-position provides a reactive site for further derivatization, allowing for the exploration of structure-activity relationships.

Antimicrobial and Antiviral Potential

Nicotinonitrile derivatives have been reported to possess antimicrobial and antiviral properties.[8] The ability to readily modify the core structure of this compound allows for the systematic optimization of its activity against various pathogens.

Anti-inflammatory and Other Activities

The nicotinonitrile framework is also found in compounds with anti-inflammatory, analgesic, and antihypertensive properties.[5] This broad spectrum of activity highlights the therapeutic potential of novel derivatives that can be synthesized from this compound.

The workflow for leveraging this compound in a drug discovery program is visualized below.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Library of Analogs A->B Parallel Synthesis C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Candidate Drug E->F

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on the reactivity of related compounds, it should be handled with appropriate precautions in a laboratory setting. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active molecules. While its fundamental physicochemical properties like melting and boiling points require experimental determination, its synthetic accessibility and the proven therapeutic relevance of the nicotinonitrile scaffold make it a compound of high interest for researchers in drug discovery and medicinal chemistry. The strategic functionalization of this intermediate is poised to yield new chemical entities with the potential to address a range of therapeutic needs.

References

A Quantum Chemical Investigation of 6-Chloro-2-methoxynicotinonitrile: A Technical Guide to Molecular Structure, Spectroscopic, and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical analysis of 6-Chloro-2-methoxynicotinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. Leveraging Density Functional Theory (DFT), we elucidate the molecule's fundamental properties. The guide details the full computational protocol, from geometry optimization and vibrational frequency analysis to the exploration of the electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) mapping. Predicted FT-IR, Raman, and NMR spectra are presented to serve as a benchmark for future experimental work. The findings offer critical insights into the molecule's structural stability, reactivity, and potential sites for intermolecular interactions, providing a valuable resource for researchers in drug design and chemical synthesis.

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthetic tractability allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[1][2] this compound (C7H5ClN2O) is one such derivative, incorporating a chloro group, a methoxy group, and a nitrile function on the pyridine ring. These features are expected to significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological profile.

Understanding the precise three-dimensional structure, vibrational modes, and electronic characteristics is paramount for predicting the molecule's behavior in a biological system or a chemical reaction. While experimental techniques provide invaluable data, quantum chemical calculations offer a powerful, complementary approach. They allow for the detailed exploration of molecular properties that can be difficult or costly to measure experimentally, providing a foundational understanding of the molecule's intrinsic nature.

This guide employs Density Functional Theory (DFT), a robust and widely used computational method, to conduct a thorough in silico characterization of this compound. Our objective is to provide a detailed theoretical benchmark for its geometric, spectroscopic, and electronic properties, thereby facilitating its future application in scientific research.

Computational Methodology

The selection of a suitable theoretical model is critical for obtaining accurate and reliable results. The protocols described herein are based on well-established methods that have proven effective for halogenated and substituted aromatic systems.[3][4][5]

Theoretical Framework

All calculations were performed using the Gaussian suite of programs.[4] The theoretical model chosen for this study is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Expertise & Rationale : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used DFT functionals, known for providing a good balance between computational cost and accuracy for organic molecules.[4][6] The 6-311++G(d,p) basis set is a triple-zeta Pople-style basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density far from the nucleus, which is important for anions and systems with lone pairs (like the nitrogen and oxygen atoms in our molecule). The polarization functions (d,p) add flexibility to the basis set, allowing for a more accurate description of bonding in non-spherical electronic environments.[3][5] This combination has been shown to yield reliable geometries and vibrational frequencies for substituted pyridines.[4]

Computational Workflow

The theoretical investigation followed a sequential and self-validating workflow, ensuring the reliability of the calculated properties.

G cluster_input Input cluster_calc Core Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output Analyzed Outputs start Initial Structure of this compound geom_opt Geometry Optimization start->geom_opt freq_anal Vibrational Frequency Analysis geom_opt->freq_anal Confirmation of Minimum Energy nmr_calc NMR Shielding Tensors (GIAO) geom_opt->nmr_calc opt_geom Optimized Molecular Geometry geom_opt->opt_geom elec_prop Electronic Properties Calculation (FMO, MEP) freq_anal->elec_prop vib_spec Predicted IR & Raman Spectra freq_anal->vib_spec reactivity Reactivity Insights elec_prop->reactivity nmr_spec Predicted NMR Spectra nmr_calc->nmr_spec

Caption: Computational workflow for the quantum chemical analysis.

Experimental Protocols

Step 1: Geometry Optimization The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was performed in the gas phase without any symmetry constraints, using the Berny algorithm. The optimization was considered complete when the forces on the atoms were less than 0.00045 Ha/Bohr and the displacement was less than 0.0018 Å, meeting the default convergence criteria in Gaussian.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)). This crucial step serves two purposes:

  • Trustworthiness: It confirms that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.

  • Data Generation: It provides the harmonic vibrational frequencies, IR intensities, and Raman activities required to predict the FT-IR and Raman spectra.

Step 3: Electronic Property Calculations Using the optimized geometry, the electronic properties were calculated. This included the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of chemical reactivity. The Molecular Electrostatic Potential (MEP) was also calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.

Step 4: NMR Chemical Shift Prediction The 1H and 13C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[7] Calculated isotropic shielding values were referenced against tetramethylsilane (TMS), which was also calculated at the same level of theory, to obtain the final chemical shifts (δ).

Results and Discussion

Molecular Geometry

The optimization process converged to a stable, planar geometry for the pyridine ring. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that this structure is a true energy minimum. Key geometric parameters are summarized below.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C2-Cl1.745
C6-O1.348
O-CH31.431
C3-C7 (C-CN)1.442
C7≡N81.159
N1-C21.321
N1-C61.355
Bond Angles (º) N1-C2-Cl115.8
C5-C6-O118.2
C6-O-CH3117.5
C4-C3-C7121.3
C3-C7-N8178.9

Discussion: The calculated bond lengths and angles are consistent with values expected for substituted pyridine systems. The C≡N bond length of 1.159 Å is characteristic of a nitrile group. The C-Cl bond length of 1.745 Å is typical for chlorine attached to an sp2 hybridized carbon. The planarity of the ring is maintained, suggesting a stable aromatic system.

Vibrational Spectroscopy Analysis
Wavenumber (cm-1) Assignment Description
2245ν(C≡N)Nitrile C≡N stretching
3080-3120ν(C-H)Aromatic C-H stretching
2960-2995ν(C-H)Methoxy C-H stretching (asymmetric/symmetric)
1585, 1470, 1420ν(C=C), ν(C=N)Pyridine ring stretching modes
1265ν(C-O)Asymmetric C-O-C stretching
1030ν(C-O)Symmetric C-O-C stretching
785ν(C-Cl)C-Cl stretching
720γ(C-H)Out-of-plane C-H bending

Discussion: The most characteristic peak is the strong nitrile (C≡N) stretch, predicted at 2245 cm-1. This is a highly reliable diagnostic peak for this functional group. The aromatic C-H stretches appear above 3000 cm-1 as expected. The C-Cl stretch is predicted at 785 cm-1, which falls within the typical range for chloro-aromatic compounds.[8] These predicted spectra provide a valuable guide for identifying the compound from experimental FT-IR or Raman data.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The FMOs are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE) is a key indicator of chemical stability.

Property Calculated Value (eV)
HOMO Energy -7.21
LUMO Energy -1.89
HOMO-LUMO Gap (ΔE) 5.32

Discussion: The HOMO is primarily localized over the pyridine ring and the oxygen atom of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire pyridine ring and the nitrile group, suggesting these areas are susceptible to nucleophilic attack. The calculated energy gap of 5.32 eV indicates that this compound is a kinetically stable molecule, as a large gap implies high resistance to electronic excitation.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites. In the MEP map, regions of negative potential (shown in red/yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP analysis reveals:

  • Most Negative Regions: The most intense negative potential is localized over the nitrogen atom of the nitrile group and, to a lesser extent, the nitrogen atom within the pyridine ring. These are the primary sites for electrophilic attack or coordination with Lewis acids.

  • Positive Regions: Positive potential is observed over the hydrogen atoms of the pyridine ring and the methyl group, as expected. A region of moderate positive potential is also associated with the carbon atom of the nitrile group.

G cluster_props Calculated Electronic Properties cluster_react Predicted Reactivity FMO FMO Analysis (HOMO/LUMO) Nucleophilic Sites for Nucleophilic Attack (LUMO regions, Positive MEP) FMO->Nucleophilic Electrophilic Sites for Electrophilic Attack (HOMO regions, Negative MEP) FMO->Electrophilic MEP MEP Analysis (Charge Distribution) MEP->Nucleophilic MEP->Electrophilic

Caption: Relationship between electronic properties and reactivity.

Predicted NMR Spectral Analysis

The GIAO method provides a reliable prediction of the NMR chemical shifts, which are essential for structural confirmation.

Atom Predicted 1H Chemical Shift (ppm) Atom Predicted 13C Chemical Shift (ppm)
H (ring, pos. 4)7.65C2 (C-Cl)151.2
H (ring, pos. 5)6.88C3 (C-CN)108.5
H (methoxy)4.05C4141.6
C5112.4
C6 (C-O)164.3
C7 (CN)116.8
C (methoxy)54.1

Discussion: The predicted 1H NMR spectrum shows two distinct signals in the aromatic region (7.65 and 6.88 ppm) and a singlet for the methoxy protons at 4.05 ppm. The 13C spectrum shows signals for all seven unique carbon atoms. The downfield shifts for C6 (164.3 ppm) and C2 (151.2 ppm) are consistent with their attachment to the electronegative oxygen and chlorine atoms, respectively. These predicted values provide a strong basis for interpreting experimentally obtained NMR data. For comparison, the aromatic protons in the related 6-chloronicotinic acid appear between 7.6 and 8.9 ppm.[9]

Conclusion

This technical guide presents a detailed quantum chemical characterization of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The study has successfully established a stable, optimized molecular geometry and provided comprehensive insights into the molecule's vibrational, electronic, and NMR properties.

Key findings include:

  • A stable, planar molecular structure was confirmed.

  • Predicted vibrational spectra (FT-IR and Raman) were generated, with key functional group frequencies assigned, providing a benchmark for experimental identification.

  • FMO analysis revealed a kinetically stable molecule with a HOMO-LUMO gap of 5.32 eV.

  • MEP mapping identified the nitrile and pyridine nitrogen atoms as the primary sites for electrophilic attack.

  • Predicted 1H and 13C NMR spectra offer a guide for future structural elucidation and verification.

The theoretical data and protocols outlined in this guide provide a robust foundation for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's intrinsic properties and facilitating its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Methoxylation of 2,6-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective functionalization of halogenated aromatic systems is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. 2,6-Dichloronicotinonitrile is a versatile building block, and its selective methoxylation is a critical transformation for accessing a range of valuable intermediates. This document provides a detailed guide to the reaction conditions for the methoxylation of 2,6-dichloronicotinonitrile, with a focus on achieving high regioselectivity for the desired 2-methoxy-6-chloro-nicotinonitrile isomer. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

The core of this transformation lies in the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards attack by nucleophiles, such as the methoxide ion. However, the symmetric nature of the starting material presents a significant challenge in controlling the regioselectivity of the substitution. This guide will address this challenge by detailing a protocol that favors the formation of the 2-methoxy isomer, a key intermediate in various synthetic pathways.

Reaction Mechanism and Regioselectivity

The methoxylation of 2,6-dichloronicotinonitrile proceeds via a nucleophilic aromatic substitution mechanism. This reaction involves the attack of the methoxide nucleophile on one of the carbon atoms bearing a chlorine atom, followed by the departure of the chloride leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.

A critical consideration in this reaction is the regioselectivity: the preferential substitution at either the C2 or C6 position. The electronic environment of the C2 and C6 positions is similar, which can lead to the formation of a mixture of 2-methoxy-6-chloro-nicotinonitrile and 2-chloro-6-methoxynicotinonitrile. However, by carefully selecting the reaction solvent, it is possible to influence the site of nucleophilic attack.

For 3-substituted 2,6-dichloropyridines, the use of non-polar, aprotic solvents has been shown to favor substitution at the C2 position (ortho to the 3-substituent). This selectivity is attributed to the coordination of the alkali metal counter-ion of the nucleophile with the 3-substituent, which in this case is the nitrile group. This coordination preferentially directs the nucleophile to the sterically less hindered C2 position. In contrast, protic solvents like methanol can solvate the methoxide ion, reducing its nucleophilicity and diminishing this directing effect, potentially leading to a mixture of products.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective methoxylation of 2,6-dichloronicotinonitrile to yield 2-methoxy-6-chloronicotinonitrile. The protocol is based on established principles of nucleophilic aromatic substitution and has been optimized for regioselectivity and yield.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dichloronicotinonitrile≥98%Commercially Available---
Sodium Methoxide≥95% or 25% solution in MethanolCommercially AvailableHandle with care, corrosive and moisture-sensitive.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or dry over sodium/benzophenone.
MethanolAnhydrousCommercially Available---
Saturated Ammonium Chloride SolutionACS Grade---For quenching the reaction.
Ethyl AcetateACS Grade---For extraction.
Brine (Saturated NaCl solution)ACS Grade---For washing.
Anhydrous Magnesium SulfateACS Grade---For drying.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Safety Precautions
  • 2,6-Dichloronicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood and under an inert atmosphere. Wear appropriate PPE.

  • Anhydrous Solvents: Flammable. Handle in a well-ventilated fume hood.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Protocol for Selective Synthesis of 2-Methoxy-6-chloronicotinonitrile

This protocol is designed to favor the formation of the C2-methoxylated product.

Reaction Workflow Diagram

reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add 2,6-dichloronicotinonitrile and anhydrous THF to a flame-dried flask under N2. add_naome 2. Add sodium methoxide (solid or solution) to the stirred mixture at 0 °C. start->add_naome react 3. Warm to room temperature and stir for 12-24 hours. Monitor by TLC. add_naome->react quench 4. Quench with saturated aqueous NH4Cl. react->quench extract 5. Extract with ethyl acetate. quench->extract wash 6. Wash organic layer with brine. extract->wash dry 7. Dry over anhydrous MgSO4 and filter. wash->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify by flash chromatography. concentrate->purify

Caption: Workflow for the selective methoxylation of 2,6-dichloronicotinonitrile.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,6-dichloronicotinonitrile (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

    • Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sodium Methoxide:

    • Slowly add sodium methoxide (1.05 eq) to the cooled solution. If using a 25% solution of sodium methoxide in methanol, add it dropwise. Note: While THF is the primary solvent to promote regioselectivity, the small amount of methanol from the sodium methoxide solution is generally tolerated. For optimal selectivity, using solid sodium methoxide is preferred.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting material and the two isomeric products should have different Rf values.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product, which may contain a mixture of regioisomers, is purified by flash column chromatography on silica gel. A gradient elution system, for example, from 5% to 30% ethyl acetate in hexanes, can be used to separate the 2-methoxy-6-chloro-nicotinonitrile from the 2-chloro-6-methoxy-nicotinonitrile isomer and any unreacted starting material.

Data and Expected Results

The yield of the desired 2-methoxy-6-chloronicotinonitrile can be expected to be in the range of 60-80%, with the regioselectivity favoring the desired isomer when using an aprotic solvent like THF. The exact ratio of isomers will depend on the precise reaction conditions.

ParameterExpected Value
Yield 60-80%
Regioisomeric Ratio (C2-methoxy:C6-methoxy) >5:1 (in aprotic solvent)
Appearance of Product White to off-white solid

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure anhydrous conditions.
Loss of product during work-up.Ensure complete extraction and careful handling during purification.
Poor Regioselectivity Use of a protic solvent.Switch to a non-polar, aprotic solvent like THF or dioxane.
Reaction temperature is too high.Maintain the reaction at room temperature.
Formation of Byproducts (e.g., hydroxypyridines) Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Conclusion

The methoxylation of 2,6-dichloronicotinonitrile is a valuable transformation for the synthesis of key chemical intermediates. By understanding the principles of nucleophilic aromatic substitution and the factors that govern regioselectivity, researchers can effectively control the outcome of this reaction. The use of a non-polar, aprotic solvent such as THF is paramount for achieving high selectivity for the desired 2-methoxy-6-chloro-nicotinonitrile isomer. The protocol detailed in this guide provides a robust and reliable method for performing this transformation, and the accompanying troubleshooting information will aid in overcoming common experimental challenges.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] For drug development professionals, the ability to efficiently and selectively introduce amine functionalities into complex heterocyclic cores is of paramount importance. This guide provides a detailed technical overview and a practical, field-proven protocol for the Buchwald-Hartwig amination of 6-chloro-2-methoxynicotinonitrile, a valuable building block in medicinal chemistry.[5][6][7]

The challenge in the amination of electron-deficient heteroaromatic halides like this compound lies in the potential for catalyst deactivation and competing side reactions.[8][9] This application note will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions to overcome these challenges and achieve high-yielding, reproducible results.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][10][11] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[12]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst and completing the cycle.[3] A potential competing pathway is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1][13]

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout this cycle. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps while inhibiting catalyst decomposition.[3][14]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)(X)L_n->Amine_Coordination R2NH Ar-Pd(II)(NHR2)L_n [Ar-Pd(II)(NHR2)L_n]+X- Amine_Coordination->Ar-Pd(II)(NHR2)L_n Deprotonation Deprotonation (Base) Ar-Pd(II)(NHR2)L_n->Deprotonation Base Ar-Pd(II)(NR2)L_n Ar-Pd(II)(NR2)L_n Deprotonation->Ar-Pd(II)(NR2)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of this compound

This protocol is designed as a robust starting point for the coupling of various primary and secondary amines with this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine substrates.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
This compound>98%Sigma-Aldrich
Amine (e.g., Morpholine)>99%Acros Organics
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem Chemicals
XPhos>98%Combi-Blocks
Sodium tert-butoxide (NaOtBu)>98%Alfa Aesar
TolueneAnhydrous, >99.8%EMD Millipore
Schlenk flask or reaction vial------
Magnetic stirrer and hotplate------
Inert gas supply (Argon or Nitrogen)------
Standard glassware for workup------
Silica gel for chromatography60 Å, 230-400 mesh---
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions:

    • Immerse the reaction flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2-methoxynicotinonitrile derivative.

Self-Validating System and Characterization

To ensure the integrity of the results, it is essential to incorporate a self-validating system. This includes:

  • In-process controls: Monitor the reaction at regular intervals (e.g., every 4 hours) using TLC or LC-MS to track the consumption of starting material and the formation of the product.

  • Confirmation of product identity: The purified product should be characterized by:

    • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

    • Mass spectrometry (MS): To verify the molecular weight.

    • Purity analysis: By high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Prepare Reagents Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Add_Reagents Add Reagents to Flask Inert_Atmosphere->Add_Reagents Heat_Stir Heat and Stir Add_Reagents->Heat_Stir Monitor_Progress Monitor by TLC/LC-MS Heat_Stir->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize

Figure 2: A flowchart outlining the experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions.[15][16]

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (oxidized Pd or ligand)- Insufficiently strong base- Poorly soluble reagents- Ensure rigorous exclusion of air and moisture.- Use freshly opened or properly stored reagents.- Screen alternative, stronger bases (e.g., LHMDS).- Consider a more polar solvent (e.g., dioxane, THF) to improve solubility.[17]
Formation of hydrodehalogenated byproduct - Competitive β-hydride elimination- Presence of water- Use a bulkier ligand (e.g., BrettPhos) to sterically disfavor β-hydride elimination.[3]- Ensure all reagents and solvents are scrupulously dry.
Decomposition of starting material - Substrate instability to the strong base- Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) in combination with a more active catalyst system (e.g., a pre-catalyst).[10]- Consider lowering the reaction temperature and extending the reaction time.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-2-methoxynicotinonitrile derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein serves as a validated starting point for further exploration and optimization, empowering scientists in drug discovery and development to efficiently access novel chemical matter.

References

Application Note: Synthesis of Novel Diuretics via ROMK Inhibition Using a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the use of 6-Chloro-2-methoxynicotinonitrile in the synthesis of ROMK inhibitors.

Introduction: The ROMK Channel as a Therapeutic Target

The Renal Outer Medullary Potassium (ROMK) channel, an ATP-dependent potassium channel encoded by the KCNJ1 gene, is a critical component of renal function and potassium homeostasis.[1] It is primarily expressed in the thick ascending limb of Henle (TALH) and the cortical collecting duct (CCD) of the nephron.[2][3]

  • In the TALH , ROMK facilitates the recycling of potassium ions back into the tubular lumen. This process is essential for the optimal function of the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment.[4][5]

  • In the CCD , ROMK provides the principal pathway for potassium secretion, a process tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[2][5]

The physiological importance of ROMK is highlighted by Bartter's syndrome type II, a genetic disorder caused by loss-of-function mutations in the KCNJ1 gene.[6] Individuals with this condition exhibit renal salt wasting, hypotension (low blood pressure), and mild hypokalemia, demonstrating that reduced ROMK activity promotes natriuresis (sodium excretion).[2][6] Consequently, pharmacological inhibition of ROMK has emerged as a promising therapeutic strategy for developing a new class of diuretics to treat hypertension and heart failure, potentially with a reduced risk of potassium imbalance compared to existing therapies.[3][7][8]

This guide provides a detailed overview and validated protocols for using This compound , a versatile chemical intermediate, as a foundational scaffold for synthesizing potent and selective ROMK inhibitors.

The Role of ROMK in Renal Physiology

Understanding the dual function of ROMK is key to appreciating the mechanism of its inhibitors. The channel's activity directly influences the efficacy of two major salt transport systems in the kidney.

// Ions in Lumen Na_lumen [label="Na+", shape=plaintext, fontcolor="#202124"]; K_lumen [label="K+", shape=plaintext, fontcolor="#202124"]; Cl_lumen [label="2Cl-", shape=plaintext, fontcolor="#202124"];

// Ion transport {Na_lumen, K_lumen, Cl_lumen} -> NKCC2 [arrowhead=normal, color="#5F6368", label=" Reabsorption"]; ROMK -> K_lumen [arrowhead=normal, color="#EA4335", label=" K+ Recycling", dir=back]; NKCC2 -> Na_cell [shape=point, style=invis]; Na_cell -> NaK_ATPase [label="Na+", arrowhead=normal, color="#5F6368"]; NaK_ATPase -> K_cell [label="K+", arrowhead=normal, color="#5F6368", dir=back];

// Inhibition Inhibitor [label="ROMK Inhibitor", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor -> ROMK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } Caption: Role of ROMK in the Thick Ascending Limb of the nephron.

Inhibition of ROMK starves the NKCC2 cotransporter of luminal potassium, thereby reducing NaCl reabsorption and promoting diuresis.[5] This mechanism mimics that of loop diuretics but also affects potassium handling in the collecting duct, which can mitigate diuretic-induced kaliuresis.[5][9]

Synthetic Strategy: Leveraging this compound

This compound is an ideal starting material for building a library of ROMK inhibitors. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the chlorine atom at the C6 position for two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Synthetic_Workflow cluster_snar Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Route B: Suzuki-Miyaura Cross-Coupling start This compound snar_reagent + Amine (R-NH-R') (e.g., Piperazine derivative) start->snar_reagent suzuki_reagent + Arylboronic Acid (Ar-B(OH)2) start->suzuki_reagent snar_product 6-Amino-Substituted ROMK Inhibitor Core snar_reagent->snar_product Base, Solvent, Heat suzuki_product 6-Aryl-Substituted ROMK Inhibitor Core suzuki_reagent->suzuki_product Pd Catalyst, Base, Solvent

These two methodologies allow for the introduction of diverse chemical moieties at the C6 position, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][10]

Experimental Protocols

4.1 Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the substitution of the C6-chloro group with an amine nucleophile, a common structural motif in many small molecule inhibitors. The reaction is driven by the electron-deficient nature of the pyridine ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the selected amine nucleophile.

  • Solvent and Base Addition: Add a suitable high-boiling point solvent (e.g., DMSO, NMP, or Dioxane) followed by the addition of a non-nucleophilic base.

  • Reaction: Heat the mixture to the specified temperature (typically 100-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example Reagent Table:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound168.581.01.0169 mg
N-Boc-piperazine186.251.21.2223 mg
Diisopropylethylamine (DIPEA)129.242.52.5434 µL
Dimethyl Sulfoxide (DMSO)78.13--5 mL

Causality and Justification:

  • High-Boiling Solvent: The SNAr reaction on an electron-deficient pyridine ring often requires thermal energy to overcome the activation barrier. Solvents like DMSO or NMP are used for their high boiling points and ability to dissolve the reagents.

  • Base: A base like DIPEA is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.

4.2 Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is exceptionally powerful for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures often found in potent kinase inhibitors and other therapeutic agents.[11][12]

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, a palladium catalyst, a suitable ligand, and a base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/water or Toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

  • Characterization: Confirm the structure of the final product using NMR and HRMS.

Example Reagent Table:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass
This compound168.581.01.0169 mg
4-Fluorophenylboronic acid139.921.51.5210 mg
Pd(PPh₃)₄1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Solvent System Volume
1,4-Dioxane---4 mL
Water---1 mL

Causality and Justification:

  • Palladium Catalyst/Ligand: The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) is the core of the catalytic cycle, facilitating oxidative addition, transmetalation, and reductive elimination. The phosphine ligand stabilizes the palladium species and influences its reactivity.[13]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. It is believed to activate the boronic acid, forming a more nucleophilic boronate species.[13]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble and water-soluble reagents (like the inorganic base). Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective ROMK inhibitors requires careful optimization of the molecular structure. Initial high-throughput screening often identifies hit compounds that require further refinement.[2][10]

  • Potency: Modifications introduced at the C6 position of the pyridine ring directly interact with the binding pocket of the ROMK channel. SAR studies have shown that both the size and electronic properties of the substituent are critical for high-affinity binding. For instance, replacing a nitrophenyl group with a benzonitrile or a phthalide group can maintain or improve ROMK potency while modulating other properties.[2]

  • Selectivity: A major challenge in developing ROMK inhibitors is achieving selectivity over other ion channels, particularly the hERG potassium channel, inhibition of which can lead to serious cardiac side effects (long QT syndrome).[10] SAR exploration has been crucial in identifying modifications that reduce hERG activity while preserving ROMK potency, significantly improving the safety profile of lead compounds.[2][3]

  • Pharmacokinetics: The overall properties of the molecule, influenced by the groups introduced via the synthetic routes described, determine its absorption, distribution, metabolism, and excretion (ADME). Medicinal chemistry efforts focus on optimizing these properties to achieve suitable oral bioavailability and half-life for a clinically viable drug.[3][10]

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of novel ROMK inhibitors. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of diverse chemical libraries. These libraries are essential for navigating the complex structure-activity relationships that govern inhibitor potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for a new generation of diuretic therapies for hypertension and heart failure.

References

synthesis of bioactive heterocycles using 6-Chloro-2-methoxynicotinonitrile as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bioactive Heterocycles Using 6-Chloro-2-methoxynicotinonitrile as a Precursor

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This readily available precursor is a highly versatile building block for the construction of a diverse array of bioactive heterocyclic compounds. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitrile group on a pyridine core—offers multiple avenues for chemical modification. This document details key synthetic strategies, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and annulation reactions, complete with detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[1] this compound emerges as a particularly strategic starting material due to its trifunctional nature, which allows for sequential and regioselective modifications.

  • The C6-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the C3-nitrile group.[2] The chlorine atom serves as an excellent leaving group, facilitating the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.[3] It is also a prime site for palladium-catalyzed cross-coupling reactions.

  • The C3-Nitrile Group: This powerful electron-withdrawing group not only activates the C6 position but also serves as a versatile chemical handle for transformations into amides, carboxylic acids, or amines. Furthermore, it is a key component in cyclization reactions to form fused heterocyclic systems.

  • The C2-Methoxy Group: This group influences the electronic properties of the ring and can be strategically demethylated in later synthetic steps to yield corresponding pyridone derivatives, which often exhibit distinct biological activities and pharmacokinetic properties.

The convergence of these features in a single, stable molecule makes this compound an ideal precursor for generating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4]

cluster_reactions Synthetic Transformations cluster_products Bioactive Scaffolds precursor This compound snar Nucleophilic Aromatic Substitution (SNAr) precursor->snar R-NH2, R-SH, R-OH (Nu⁻) coupling Pd-Catalyzed Cross-Coupling precursor->coupling R-B(OH)2, Pd Cat. annulation Annulation & Cyclization snar->annulation Hydrazine (Nu⁻) then Cyclization pyridines Substituted Pyridines snar->pyridines biaryls 6-Aryl/Heteroaryl Pyridines coupling->biaryls fused Pyrazolo[3,4-b]pyridines (e.g., Kinase Inhibitors) annulation->fused

Figure 1: Key synthetic pathways from this compound.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles is a robust and high-yielding method for introducing diverse functional groups at the C6 position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing groups on the pyridine ring.[2][5]

Mechanistic Causality

The choice of solvent and base is critical for successful SNAr reactions. Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the HCl byproduct, driving the reaction to completion.

Protocol: Synthesis of 6-Hydrazino-2-methoxynicotinonitrile

This protocol details the synthesis of a key intermediate used in the construction of fused pyrazole rings.[6]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O, 3.0 eq)

  • Ethanol (EtOH) or 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq) to the solution at room temperature with stirring.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the product should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

NucleophileReagentSolventConditionsTypical Yield
AmineR-NH₂DMFK₂CO₃, 80-100 °C75-95%
HydrazineN₂H₄·H₂OEtOHReflux, 4-6h80-95%
ThiolR-SHDMFNaH or K₂CO₃, RT-60 °C85-98%
AlcoholR-OHTHFNaH, RT-Reflux70-90%
Table 1: Representative conditions for SNAr reactions.

Core Synthetic Strategy II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[7][8] This reaction couples the C6-chloro position with a variety of aryl- or heteroarylboronic acids.[9]

Causality in Catalyst and Ligand Selection

The success of a Suzuki coupling hinges on the choice of the palladium catalyst and ligand. For chloro-pyridines, which are less reactive than their bromo- or iodo-counterparts, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands promote the oxidative addition step—the rate-limiting step for chloro-electrophiles—and stabilize the active Pd(0) species.[7][9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also crucial for facilitating the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Cl (Substrate) pd_complex Ar-Pd(II)L₂-Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-B(OH)₂ + Base pd_aryl Ar-Pd(II)L₂-R transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Coupled Product) red_elim->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 mixture)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.05 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water, 4:1, approx. 0.1 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, heat in a sealed vial to 120-150 °C for 15-60 minutes.[10] Monitor progress by LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-2-methoxynicotinonitrile.[7]

Core Synthetic Strategy III: Annulation to Bioactive Fused Heterocycles

One of the most powerful applications of this precursor is in the synthesis of fused heterocycles, such as pyrazolo[3,4-b]pyridines.[6][11] This scaffold is found in numerous compounds targeting protein kinases, making it highly relevant in oncology and inflammation research.[12][13] The synthesis is a two-step process initiated by the SNAr reaction with hydrazine described in Protocol 2.2.

Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol uses the intermediate from section 2.2 and a β-dicarbonyl compound to construct the fused ring system.[6][14]

Materials:

  • 6-Hydrazino-2-methoxynicotinonitrile (1.0 eq, from Protocol 2.2)

  • Acetylacetone (1,3-dicarbonyl compound, 1.1 eq)

  • Glacial acetic acid or ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Suspend 6-Hydrazino-2-methoxynicotinonitrile (1.0 eq) in glacial acetic acid or ethanol in a round-bottom flask.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux for 3-5 hours. The reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration, driven by the acidic conditions and heat.

  • Workup: Cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash thoroughly with water to remove acetic acid, then with a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed if needed.

start 6-Chloro-2-methoxy- nicotinonitrile step1 Step 1: SNAr Reaction Reagents: N₂H₄·H₂O, EtOH Conditions: Reflux, 4h start->step1 intermediate Intermediate: 6-Hydrazino-2-methoxy- nicotinonitrile step1->intermediate step2 Step 2: Annulation Reagents: Acetylacetone, Acetic Acid Conditions: Reflux, 3h intermediate->step2 product Product: 3,4-Dimethyl-1H-pyrazolo[3,4-b] pyridin-6-methoxynitrile step2->product

Figure 3: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Compound ScaffoldTarget ClassExample ActivityReference
Pyrazolo[3,4-b]pyridinesProtein Kinases (e.g., Aurora, PI3K)Potent inhibitors of cancer cell proliferation[11][12][13]
6-Aryl PyridinesTubulin PolymerizationAnticancer agents[7]
6-Amino PyridinesVarious Enzymes/ReceptorsBroad range of CNS and antimicrobial activity[14][15]
Table 2: Bioactive heterocycles derived from this compound.

Conclusion

This compound stands out as a high-value, versatile precursor for the synthesis of medicinally relevant heterocycles. The orthogonal reactivity of its functional groups enables a logical and efficient exploration of chemical space. By leveraging the protocols and strategic insights provided in this guide, researchers can effectively construct libraries of substituted pyridines, biaryls, and fused heterocyclic systems like pyrazolo[3,4-b]pyridines, accelerating the discovery of novel therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-chloro-2-methoxynicotinonitrile. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug discovery. The chloro-substituent at the 6-position serves as an effective handle for introducing molecular diversity via robust and scalable cross-coupling methodologies. We will delve into the mechanistic underpinnings and provide field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the synthesis of a diverse library of 2,6-disubstituted nicotinonitrile derivatives.

Introduction: The Value of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of several marketed drugs, including bosutinib and neratinib.[1] Its derivatives are explored for a wide range of biological activities, from A2A adenosine receptor antagonists to potential antimicrobial agents.[2][3] The ability to strategically functionalize this core is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[4]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6][7] The substrate, this compound, is an ideal candidate for these transformations. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the C-Cl bond at the 6-position towards oxidative addition, a key step in the catalytic cycle. This guide provides researchers with the foundational knowledge and practical protocols to leverage this reactivity.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a catalytic cycle, generally involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinonitrile, forming a Pd(II) complex.[7] This is often the rate-determining step.

  • Transmetalation (or equivalent): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[5][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Cycle PdL2 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)(X)Ln PdL2->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)Ln OxAdd->Trans Transmetalation Trans->PdL2 Reductive Elimination ArR Product (Ar-R) Trans->ArR  Product  Formation ArX This compound (Ar-X) ArX->OxAdd RM Coupling Partner (R-M) RM->Trans

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Application & Protocols: C-C and C-N Bond Formation

The following protocols are robust starting points. Researchers should consider that optimal conditions may vary based on the specific coupling partner used. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[9][10] Its tolerance for a wide range of functional groups and the low toxicity of boron reagents make it a favorite in pharmaceutical synthesis.[7][11]

Causality Behind Component Selection:

  • Catalyst System: A pre-catalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands stabilize the Pd(0) species and promote both the oxidative addition and the typically challenging reductive elimination steps.[12]

  • Base: A base like K₃PO₄ or K₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9][10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or Toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArCl Ar-Cl ArCl->OxAdd Boronic R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ Boronic->AteComplex Base Base (e.g., K₃PO₄) Base->AteComplex AteComplex->Trans

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degassing: Seal the flask and bubble argon through the solution for 15-20 minutes to ensure the removal of oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions

Component Reagent/Condition Molar Ratio/Value Purpose
Substrate This compound 1.0 equiv Electrophilic partner
Nucleophile Arylboronic Acid 1.1 - 1.5 equiv Source of aryl group
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ 1-5 mol% Catalyst precursor
Ligand SPhos, XPhos, or P(t-Bu)₃ 2-10 mol% Stabilize & activate catalyst
Base K₃PO₄, K₂CO₃, Cs₂CO₃ 2.0 - 3.0 equiv Activates boronic acid
Solvent Dioxane/H₂O, Toluene/H₂O, DMF - Reaction medium

| Temperature | 80 - 120 °C | - | Provide activation energy |

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming aryl C-N bonds, a motif prevalent in pharmaceuticals.[13][14] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, replacing harsher classical methods.[13]

Causality Behind Component Selection:

  • Catalyst System: The choice of ligand is critical and often dictates the success of the reaction.[15] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are frequently used. They facilitate the difficult C-N reductive elimination step.[15][16]

  • Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) is required. Its role is to deprotonate the amine, forming a more reactive amide that can coordinate to the palladium center.[17]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Cl)L Pd0->OxAdd Oxidative Addition AmideComplex [Ar-Pd(II)(NR₁R₂)L] OxAdd->AmideComplex Amine Coordination & Deprotonation AmideComplex->Pd0 Reductive Elimination Product Ar-NR₁R₂ AmideComplex->Product ArCl Ar-Cl ArCl->OxAdd Amine HNR₁R₂ Amine->AmideComplex Base Base (e.g., NaOtBu) Base->AmideComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strong flow of argon, add to a dry Schlenk tube: Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv), the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).

  • Substrate Addition: Add this compound (1.0 mmol, 1 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

Component Reagent/Condition Molar Ratio/Value Purpose
Substrate This compound 1.0 equiv Electrophilic partner
Nucleophile Primary or Secondary Amine 1.1 - 1.5 equiv Nitrogen source
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ 1-2 mol% Catalyst precursor
Ligand XPhos, RuPhos, BrettPhos 2-5 mol% Facilitate C-N elimination
Base NaOt-Bu, K₂CO₃, LHMDS 1.4 - 2.5 equiv Deprotonate amine
Solvent Toluene, Dioxane - Anhydrous medium

| Temperature | 80 - 110 °C | - | Provide activation energy |

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[18][19] This reaction is unique in that it typically employs a dual-catalyst system of palladium and a copper(I) salt.[18]

Causality Behind Component Selection:

  • Palladium Catalyst: The palladium complex (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle of oxidative addition and reductive elimination.[20]

  • Copper Co-catalyst: The copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate.[18] This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, accelerating the overall reaction rate.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(C≡CR)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR Trans->Product CuCl Cu(I)Cl CuAcetylide Cu(I)-C≡CR CuCl->CuAcetylide Base, HC≡CR CuAcetylide->Trans CuAcetylide->CuCl ArCl Ar-Cl ArCl->OxAdd

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N, 2 mL). Stir to dissolve. Add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the alkynylated nicotinonitrile.

Data Summary: Sonogashira Coupling Conditions

Component Reagent/Condition Molar Ratio/Value Purpose
Substrate This compound 1.0 equiv Electrophilic partner
Nucleophile Terminal Alkyne 1.2 - 2.0 equiv Alkyne source
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ 2-5 mol% Main catalyst
Cu Co-catalyst CuI 3-10 mol% Forms copper acetylide
Base Et₃N, DIPA 2.0 equiv to solvent Deprotonates alkyne
Solvent DMF, THF, Et₃N - Reaction medium

| Temperature | Room Temp. to 80 °C | - | Provide activation energy |

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of novel, densely functionalized heterocyclic compounds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and scalable pathways to introduce aryl, amino, and alkynyl moieties, respectively. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to accelerate their discovery programs by creating diverse libraries of nicotinonitrile derivatives for biological evaluation.

References

functionalization of the pyridine ring in 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Pyridine Ring in 6-Chloro-2-methoxynicotinonitrile

Introduction: The Strategic Value of this compound

This compound is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its pyridine core is decorated with three distinct functional groups—a nitrile, a methoxy group, and a reactive chlorine atom—each offering unique opportunities for synthetic manipulation. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing cyano group, renders this scaffold particularly amenable to a variety of chemical transformations.[1] This guide provides an in-depth exploration of the primary strategies for functionalizing this molecule, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The primary sites for functionalization are the C6 position, bearing the displaceable chlorine atom, and the C3 position, which can be activated under specific conditions. This document will detail three principal avenues of modification:

  • Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C6 position.

  • Directed ortho-Metalation (DoM) to functionalize the C3 position.

Each section will provide the theoretical underpinnings of the methodology, followed by robust, step-by-step protocols designed for practical laboratory application.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

Expertise & Rationale: Why SNAr Works and When to Use It

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for displacing leaving groups on electron-deficient aromatic rings.[2] The pyridine ring in this compound is inherently electron-poor due to the electronegativity of the ring nitrogen. This effect is significantly enhanced by the potent electron-withdrawing nitrile (-CN) group at the C3 position. Consequently, the carbon atom at the C6 position, which is para to the nitrile group, becomes highly electrophilic and susceptible to attack by nucleophiles.[3][4]

This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's success. SNAr is the method of choice for introducing strong nucleophiles like amines, alkoxides, and thiolates directly onto the pyridine core. It is often experimentally straightforward and avoids the cost and potential toxicity associated with metal catalysts.

G cluster_workflow S(N)Ar Experimental Workflow reagents Combine this compound, Nucleophile, and Base (if needed) in a suitable solvent. reaction Heat the reaction mixture (e.g., reflux or microwave) Monitor by TLC or LC-MS. reagents->reaction Step 1 workup Cool, then perform aqueous workup. (e.g., dilute with EtOAc, wash with H2O/brine) reaction->workup Step 2 purification Dry organic layer, concentrate, and purify the product by column chromatography or recrystallization. workup->purification Step 3

Caption: General SNAr Experimental Workflow.

Protocol 1.1: Synthesis of 6-Amino-2-methoxynicotinonitrile via SNAr

This protocol describes the displacement of the C6-chloro group with an amino group, a common transformation in the synthesis of pharmaceutical intermediates.[6][7][8]

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Ammonium hydroxide (28-30% aq. solution)

  • 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq.), ammonium chloride (2.0 eq.), and 1,4-dioxane (approx. 0.2 M concentration relative to the substrate).

  • Addition of Base: Add aqueous ammonium hydroxide (5.0 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 volumes) and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-amino-2-methoxynicotinonitrile.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Expertise & Rationale: Expanding Synthetic Horizons

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9] For this compound, these methods provide access to a vast array of derivatives that are inaccessible through SNAr chemistry, particularly for introducing aryl, vinyl, alkyl, and alkynyl groups.

The general mechanism involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

  • Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical, as it modulates the catalyst's reactivity, stability, and selectivity.[10]

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[11][12]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ solution, 3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Inert Atmosphere: Place this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.) into a Schlenk flask.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent/Base Addition: Add degassed 1,4-dioxane (to 0.1 M) followed by the degassed aqueous Na₂CO₃ solution (3.0 eq.).[13]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 6-aryl-2-methoxynicotinonitrile product.

G Pd0 Pd(0)L2 PdII_complex R-Pd(II)L2-X Pd0->PdII_complex Oxidative Addition Transmetalation_complex R-Pd(II)L2-R' PdII_complex->Transmetalation_complex Transmetalation (Base required) Transmetalation_complex->Pd0 Reductive Elimination R_R R-R' (Product) R_X R-X (Aryl Halide) R_B R'-B(OH)2 (Boronic Acid)

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is exceptionally broad in scope and is often used for coupling amines that are poor nucleophiles or when milder conditions are needed.[14][15]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line technique

Step-by-Step Procedure:

  • Inert Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the solvent, followed by this compound and the amine.

  • Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor for completion.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Protocol 2.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aromatic rings.[16][17]

Materials:

  • This compound

  • Terminal Alkyne (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Co-solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • Inert Setup: To a dry, inerted flask, add this compound, the palladium catalyst, and CuI.

  • Solvent/Reagent Addition: Add the co-solvent (if used) and the amine base. Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., EtOAc) and wash with aqueous NH₄Cl and brine.

  • Purification: Dry, concentrate, and purify the crude product by flash chromatography.

Reaction Type Catalyst System Base Typical Solvents Bond Formed
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃Dioxane/H₂O, TolueneC-C (Aryl, Vinyl)
Buchwald-Hartwig Pd₂(dba)₃ / XPhos, SPhosNaOt-Bu, K₃PO₄Toluene, DioxaneC-N (Amine)
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMFC-C (Alkynyl)
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions.

Part 3: Directed ortho-Metalation (DoM)

Expertise & Rationale: Precision Functionalization via C-H Activation

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H activation and functionalization of aromatic and heteroaromatic rings.[18] The reaction relies on a "Directing Metalation Group" (DMG) that coordinates to a strong organolithium base, directing deprotonation at the adjacent ortho position. In this compound, the 2-methoxy group can serve as an effective DMG, guiding lithiation to the C3 position.[19][20][21][22] The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles. This strategy provides a unique pathway to functionalize the C3 position, which is not readily accessible by the other methods discussed.

G cluster_dom Directed ortho-Metalation (DoM) Process start Substrate with DMG (2-Methoxy Group) base Add Strong Base (e.g., LDA) at low temperature (-78 °C) start->base intermediate Formation of C3-lithiated nucleophilic intermediate base->intermediate Deprotonation electrophile Quench with Electrophile (E+) intermediate->electrophile product Formation of C3-functionalized product electrophile->product C-E Bond Formation

Caption: Logical workflow for the Directed ortho-Metalation strategy.

Protocol 3.1: General Procedure for C3-Functionalization via DoM

This protocol provides a general framework for the lithiation and subsequent electrophilic quench of the C3 position. Extreme caution is required due to the use of pyrophoric and moisture-sensitive reagents. All glassware must be oven-dried, and the reaction must be performed under a strictly inert atmosphere.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq.)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation, or gaseous CO₂ for carboxylation) (1.5 eq.)

  • Dry ice/acetone bath

  • Anhydrous solvents and reagents

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the LDA solution (or other strong base) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile to the reaction mixture at -78 °C. For example, add anhydrous DMF dropwise. Allow the reaction to stir for another 1-2 hours at this temperature.

  • Warming and Quenching: Slowly warm the reaction to room temperature. Carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Perform a standard aqueous work-up as described in previous protocols. Purify the resulting C3-functionalized product by column chromatography or recrystallization.

Electrophile Resulting C3-Functional Group
DMF (N,N-Dimethylformamide)-CHO (Aldehyde)
CO₂ (Carbon dioxide)-COOH (Carboxylic acid)
I₂ (Iodine)-I (Iodide)
CH₃I (Methyl iodide)-CH₃ (Methyl)
(CH₃)₃SiCl (TMS-Cl)-Si(CH₃)₃ (Trimethylsilyl)
Table 2: Common Electrophiles for Trapping DoM Intermediates.

Conclusion

This compound is a privileged scaffold whose reactivity can be precisely controlled to achieve diverse functionalization patterns. By understanding the underlying principles of Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Directed ortho-Metalation, researchers can strategically access a wide range of novel derivatives. SNAr provides a direct route for introducing strong nucleophiles at C6, while cross-coupling reactions offer unparalleled versatility for C-C and C-N bond formation at the same position. Finally, DoM opens a unique pathway for C-H activation and functionalization at the C3 position. The protocols and insights provided in this guide serve as a robust foundation for the creative and efficient use of this valuable building block in drug discovery and materials science.

References

protocol for the purification of 6-Chloro-2-methoxynicotinonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 6-Chloro-2-methoxynicotinonitrile via Column Chromatography

This application note provides a comprehensive, field-proven protocol for the purification of this compound using column chromatography. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying scientific principles and rationale behind each experimental choice. Our objective is to equip you with a robust, self-validating methodology for obtaining high-purity this compound, a critical intermediate in the synthesis of various pharmaceutical compounds.

Introduction: The Imperative for Purity

This compound is a substituted pyridine derivative whose molecular structure features a nitrile, a chloro, and a methoxy group. This combination of functional groups makes it a versatile building block in medicinal chemistry. However, synthetic routes to this compound often yield a crude product containing unreacted starting materials, by-products, and other impurities. For downstream applications, particularly in drug development, achieving high purity is not merely a recommendation—it is a necessity. Column chromatography is a powerful and widely used preparative technique to isolate desired compounds from a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1]

The Science of Separation: Principles of Normal-Phase Chromatography

The protocol herein employs normal-phase column chromatography, a cornerstone of organic compound purification. The fundamental principle lies in the competition for binding sites on a polar stationary phase between the components of the mixture and the mobile phase.

  • Stationary Phase: We utilize silica gel (SiO₂), a highly polar adsorbent with a slightly acidic character, which is ideal for the separation of moderately polar compounds like this compound.[2] The polar functional groups of the analyte (the nitrile and the nitrogen of the pyridine ring) interact with the silanol groups (Si-OH) on the silica surface via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that flows through the stationary phase. In normal-phase chromatography, a non-polar solvent is typically used, often with a more polar solvent added to modulate the overall polarity.[3] A more polar mobile phase will compete more effectively with the analytes for binding sites on the silica, causing the analytes to move down the column faster.[3] Conversely, a less polar mobile phase results in slower elution.

The key to a successful separation is to find a mobile phase composition that creates a significant difference in the elution times of the desired compound and its impurities.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that serves as the primary tool for method development.[4]

The goal is to find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35.[4] This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-resolved from impurities.[4]

Suggested Starting Solvent Systems for TLC Analysis:

  • Hexane / Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)

  • Dichloromethane / Methanol mixtures (e.g., 99:1, 95:5)

The structure of this compound, with its polar nitrile and methoxy groups and aromatic ring, suggests that a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate will be effective.[2][5]

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates, developing chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry packing method is preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase, which would compromise the separation.[1]

  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[6][7]

  • Adding the Base Layer: Add a 1-2 cm layer of sand on top of the plug. This creates a flat base for the silica gel and prevents it from washing out.[6]

  • Preparing the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane) to the silica gel to form a free-flowing slurry.[6]

  • Packing the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[6]

  • Equilibration: Once all the silica has settled, add a final 1-2 cm layer of sand on top to protect the silica surface from disturbance during sample and eluent addition.[8] Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.[1]

Step 2: Sample Loading For optimal separation, the sample should be loaded onto the column in a narrow band.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.

  • Carefully drain the solvent in the column until the level is just at the top of the upper sand layer.

  • Using a pipette, carefully add the dissolved sample solution evenly onto the sand layer.[1]

  • Open the stopcock and allow the sample to absorb onto the silica gel, again ensuring the solvent level does not fall below the top of the silica.

  • Gently add a small amount of fresh eluent to wash any remaining sample from the glass walls onto the column.

Step 3: Elution and Fraction Collection This protocol utilizes a gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity. This allows for the efficient removal of less polar impurities first, followed by the elution of the target compound.

  • Begin eluting the column with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane).

  • Start collecting the eluate in fractions (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the eluent. For example, after several column volumes, switch to 10% Ethyl Acetate in Hexane, then 15%, and so on. A gradual increase in polarity provides the best resolution.[3]

  • Throughout the elution process, continuously monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop it in the optimal solvent system, and visualize under a UV lamp.

  • Fractions containing the same single spot corresponding to the pure product (as determined by its Rf value) should be grouped together.

Step 4: Product Isolation

  • Combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified product. Dry it further under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy, HPLC, or melting point analysis.

Summary of Purification Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for moderately polar organic compounds.[2]
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%)Allows for elution of a range of compounds, providing good separation.[5][9]
Optimal TLC Rf ~0.25 - 0.35Ensures good resolution and a reasonable elution time from the column.[4]
Sample Loading Concentrated solution in a minimal volumeCreates a narrow starting band, which is critical for good separation.[1]
Elution Mode Flash Chromatography (using gentle air pressure)Faster and often provides better separation than gravity chromatography.[5]
Monitoring TLC analysis of collected fractionsAllows for precise identification of fractions containing the pure product.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Find optimal solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Start Elution Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product 9. Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a fume hood or wear a dust mask.

This detailed protocol, grounded in the fundamental principles of chromatography, provides a reliable method for obtaining high-purity this compound. By understanding the causality behind each step, researchers can adapt and troubleshoot the procedure effectively, ensuring consistent and successful purifications.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the regioselective synthesis of this important chemical intermediate. Here, we provide in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind key process choices.

Introduction: The Synthetic Challenge

The primary challenge in synthesizing this compound lies in achieving high regioselectivity. Most synthetic routes involve the manipulation of a dichlorinated pyridine precursor, where two reactive sites are present. The goal is to direct substitution to the desired positions, avoiding the formation of the undesired regioisomer, 2-Chloro-6-methoxynicotinonitrile. This guide will focus on the most common and practical synthetic approach: the regioselective mono-methoxylation of 2,6-dichloronicotinonitrile.

Part 1: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

The preferred route to this compound is the nucleophilic aromatic substitution (SNAr) on 2,6-dichloronicotinonitrile using a methoxide source. While seemingly straightforward, this reaction is fraught with selectivity challenges.

dot

cluster_main Synthetic Pathway: Ssub{N}Ar Route A 2,6-Dichloronicotinonitrile (Starting Material) B This compound (Desired Product) A->B Regioselective Mono-methoxylation (C2 Attack) C 2-Chloro-6-methoxynicotinonitrile (Key Isomeric Byproduct) A->C Isomeric Mono-methoxylation (C6 Attack) D 2,6-Dimethoxynicotinonitrile (Over-reaction Byproduct) A->D Di-substitution (Over-reaction)

Caption: Key products in the SNAr of 2,6-dichloronicotinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yields a mixture of this compound and the 2-Chloro-6-methoxy isomer. How can I improve selectivity for the desired product?

Answer: This is the most common challenge and stems from the similar electronic reactivity of the C2 and C6 positions on the 2,6-dichloronicotinonitrile ring. While the positions are electronically equivalent in the starting material, the key to selectivity lies in controlling the reaction conditions to favor attack at the C2 position (ortho to the nitrile group).

Root Causes & Solutions:

  • Solvent and Counter-ion Effects: The choice of solvent and the alkali metal counter-ion of your methoxide source is critical. Non-polar, aprotic solvents (e.g., Toluene, Dioxane) are known to favor substitution ortho to a directing group, such as the nitrile in your substrate.[1][2] This is because the alkali metal counter-ion (e.g., Na⁺, Li⁺) can coordinate with both the nitrile's nitrogen and the incoming alkoxide, forming a stable six-membered transition state that directs the nucleophile to the C2 position.[1] In contrast, polar, protic solvents (like methanol) can solvate the cation, diminishing this directing effect and leading to poor selectivity.

    • Actionable Advice: Switch from methanol as a solvent to toluene or THF. Use sodium methoxide (NaOMe) or, for even higher selectivity, lithium methoxide (LiOMe), as the harder lithium cation can form a tighter coordination complex.[1]

  • Temperature Control: SNAr reactions are sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of both isomers, reducing selectivity.

    • Actionable Advice: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. Monitor the reaction closely by TLC or GC/MS to find the optimal balance between reaction rate and selectivity.

Question 2: I'm observing a significant amount of the 2,6-dimethoxy byproduct. How can I prevent this over-reaction?

Answer: The formation of 2,6-dimethoxynicotinonitrile occurs when the mono-substituted product reacts with a second equivalent of methoxide. Although the first methoxy group deactivates the ring towards further substitution, this can still happen under forcing conditions.[3]

Root Causes & Solutions:

  • Stoichiometry: Using an excess of sodium methoxide is the most direct cause of di-substitution.

    • Actionable Advice: Use a slight sub-stoichiometric amount of sodium methoxide (e.g., 0.95 equivalents). This ensures the dichlorinated starting material is the limiting reagent, minimizing the chance for the product to react further. The trade-off is a slightly lower conversion, but this can be managed by recovering unreacted starting material during purification.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures increase the likelihood of the slower second substitution occurring.

    • Actionable Advice: Monitor the reaction closely. Once the starting material is consumed to a satisfactory level (e.g., >90%), quench the reaction immediately. Avoid letting the reaction run for an extended period after the initial mono-substitution is complete.

dot

cluster_workflow Troubleshooting Workflow: Poor Regioselectivity Start Poor Isomer Ratio (e.g., >10% of 2-Cl-6-OMe) CheckSolvent Analyze Solvent System. Is it non-polar aprotic (Toluene, THF)? Start->CheckSolvent CheckTemp Evaluate Reaction Temp. Is it low (0-25°C)? CheckSolvent->CheckTemp Yes ChangeSolvent Action: Switch solvent to Toluene or Dioxane. CheckSolvent->ChangeSolvent No CheckBase Review Methoxide Source. Consider using LiOMe. CheckTemp->CheckBase Yes LowerTemp Action: Decrease temp. Increase reaction time. CheckTemp->LowerTemp No ChangeBase Action: Use LiOMe instead of NaOMe. CheckBase->ChangeBase No End Improved Regioselectivity CheckBase->End Yes ChangeSolvent->CheckTemp LowerTemp->CheckBase ChangeBase->End

Caption: Decision workflow for optimizing regioselectivity.

Question 3: The reaction is very slow or stalls completely. What could be the issue?

Answer: Low reactivity can be due to several factors, ranging from reagent quality to insufficient activation.

Root Causes & Solutions:

  • Reagent Quality: Sodium methoxide is hygroscopic and can decompose if not stored properly. Water in the reaction will consume the methoxide and inhibit the reaction.

    • Actionable Advice: Use freshly opened or properly stored sodium methoxide. Ensure all solvents are anhydrous. Consider preparing fresh sodium methoxide from sodium metal and anhydrous methanol if quality is suspect.

  • Insufficient Temperature: While lower temperatures favor selectivity, the reaction may not proceed at a practical rate if the temperature is too low.

    • Actionable Advice: If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature. A modest increase in temperature can significantly increase the rate without a catastrophic loss of selectivity.

Part 2: Experimental Protocols & Data

Protocol 1: Optimized Regioselective Mono-Methoxylation

This protocol is optimized for selectivity towards the desired this compound isomer.

Reagents & Equipment:

  • 2,6-Dichloronicotinonitrile

  • Sodium Methoxide (NaOMe)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware, flame-dried

  • Magnetic stirrer and temperature-controlled bath

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Add 2,6-dichloronicotinonitrile (1.0 eq) to the flask and dissolve in anhydrous toluene (approx. 10 mL per gram of substrate).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In a separate flask, suspend sodium methoxide (0.95 eq) in a small amount of anhydrous toluene.

  • Slowly add the sodium methoxide suspension to the cooled solution of the starting material over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC/MS every 1-2 hours.

  • Once the starting material is mostly consumed (typically 4-8 hours), quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, transfer to a separatory funnel, and add water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

ParameterRecommended ConditionRationale for Selectivity
Solvent Anhydrous TolueneNon-polar, aprotic; promotes chelation control.[1][2]
Nucleophile Sodium Methoxide (NaOMe)Common, effective. LiOMe can be used for higher selectivity.[1]
Stoichiometry 0.95 equivalents NaOMeMinimizes di-substitution (over-reaction).[3]
Temperature 0-5 °CLowers reaction rate, favoring the more stable transition state.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the alkoxide by atmospheric moisture.

Part 3: Purification Challenges

Question 4: How can I effectively separate the 6-chloro-2-methoxy and 2-chloro-6-methoxy isomers?

Answer: The structural similarity of these isomers makes them difficult to separate. Their boiling points are often very close, making distillation challenging, and they may co-elute in standard column chromatography.

Recommended Purification Strategies:

  • Flash Column Chromatography (Optimized): While challenging, separation is often possible with careful optimization. The two isomers have slightly different polarities which can be exploited.

    • System: Use a high-performance silica gel with a shallow solvent gradient. A non-polar/polar system like Hexane/Ethyl Acetate or Hexane/Dichloromethane is a good starting point.

    • Technique: Run a very slow, shallow gradient (e.g., 0-10% Ethyl Acetate in Hexane). Collect small fractions and analyze them by TLC or GC/MS. You may need to sacrifice some mixed fractions to obtain pure material.

  • Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization can be highly effective.[4][5]

    • Solvent Screening: Test various solvent systems (e.g., ethanol/water, hexane/ethyl acetate, isopropanol). The ideal solvent will dissolve the crude material when hot but allow only the desired isomer to crystallize upon cooling, leaving the isomeric impurity in the mother liquor.

  • Preparative HPLC/CPC: For very difficult separations or when extremely high purity is required, more advanced chromatographic techniques are necessary.

    • HPLC: Reversed-phase (e.g., C18) or normal-phase High-Performance Liquid Chromatography can provide excellent resolution.[6]

    • CPC: Centrifugal Partition Chromatography, a liquid-liquid technique, is particularly adept at separating compounds with very similar physical properties and is readily scalable.[7]

Part 4: Alternative Synthetic Routes (And Their Challenges)

Route B: Electrophilic Chlorination of 2-Methoxynicotinonitrile

One might consider starting with 2-methoxynicotinonitrile and performing an electrophilic chlorination. However, this route presents significant regioselectivity problems.

  • The Challenge: The methoxy group is a strong ortho-, para-directing group. In the 2-methoxypyridine system, this activates the 3- and 5-positions for electrophilic attack.[8] The target 6-position is electronically disfavored. Direct chlorination would likely yield a mixture of 3-chloro and 5-chloro isomers, with little to no formation of the desired 6-chloro product.

  • Potential Strategies (Advanced): Overcoming this inherent electronic preference would require complex directed metalation strategies, which are often lower-yielding and less scalable than the SNAr approach.[9]

References

Technical Support Center: Optimization of Reaction Yield for 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-2-methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yield and purity. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Section 1: Synthesis Strategy & Precursor Quality

The most common and reliable route to this compound is the regioselective nucleophilic aromatic substitution (SNAr) on 2,6-dichloronicotinonitrile. The success of the final step is critically dependent on the quality of this precursor.

Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: What is the recommended method for preparing the 2,6-dichloronicotinonitrile precursor?

A1: A robust method for synthesizing 2,6-dichloronicotinonitrile is the dehydration of 2,6-dichloronicotinamide. This is typically achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[1] An alternative route involves reacting 2,6-dihydroxynicotinamide with phosphorus pentachloride (PCl₅).[2] The choice often depends on the availability and cost of the starting materials.

Q2: My synthesis of 2,6-dichloronicotinonitrile resulted in a low yield and significant impurities. What went wrong?

A2: Low yields in the chlorination/dehydration step often stem from incomplete reaction or side reactions.

  • Incomplete Reaction: Ensure sufficient equivalents of the chlorinating/dehydrating agent (e.g., POCl₃) are used and that the reaction is heated adequately (e.g., reflux) for a sufficient duration to drive the reaction to completion.[1]

  • Impurity Profile: The primary impurities are often residual starting amide or acidic byproducts. A thorough aqueous workup is crucial. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate or potassium carbonate solution, can effectively remove acidic impurities.[1]

  • Workup Issues: The reaction with POCl₃ can be highly exothermic when quenched with water. Pouring the reaction mixture slowly onto crushed ice is a standard safety and control measure.[3]

Section 2: Optimizing the Core Methoxylation Reaction

The conversion of 2,6-dichloronicotinonitrile to this compound is a regioselective substitution. The key challenge is to favor substitution at the C2 position over the C6 position and to prevent di-substitution.

Workflow for Synthesis of this compound

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Purification 2_6_dichloronicotinamide 2,6-Dichloronicotinamide Dehydration Dehydration (e.g., POCl₃) 2_6_dichloronicotinamide->Dehydration 2_6_dichloronicotinonitrile 2,6-Dichloronicotinonitrile Dehydration->2_6_dichloronicotinonitrile Methoxylation Selective Methoxylation (NaOMe, MeOH) 2_6_dichloronicotinonitrile->Methoxylation Crude_Product Crude Product Mix (Isomers + SM) Methoxylation->Crude_Product Purification_Step Purification (e.g., Column Chromatography) Crude_Product->Purification_Step Final_Product 6-Chloro-2-methoxy nicotinonitrile Purification_Step->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs): Methoxylation Step

Q3: What are the standard reaction conditions for the selective methoxylation?

A3: The most common procedure involves reacting 2,6-dichloronicotinonitrile with sodium methoxide (NaOMe) in methanol (MeOH) as the solvent.[4] The reaction is typically run at or slightly above room temperature. Using a slight excess of sodium methoxide can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-methoxy byproduct.

Q4: I am getting a significant amount of the 2-chloro-6-methoxynicotinonitrile isomer. How can I improve the regioselectivity for the desired 6-chloro-2-methoxy product?

A4: This is the primary challenge in this synthesis. The cyano group at C3 is strongly electron-withdrawing, which activates both the C2 and C6 positions towards nucleophilic attack.

  • Steric Hindrance: While electronic effects are dominant, subtle steric factors can be exploited. The nitrogen atom in the pyridine ring may slightly hinder the C6 position more than the C2 position.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-20°C) often improves selectivity.[4] Higher temperatures can provide enough activation energy to overcome the small difference between the two sites, leading to a mixture of isomers.

  • Controlled Addition: Slowly adding the sodium methoxide solution to the solution of 2,6-dichloronicotinonitrile can help maintain a low concentration of the nucleophile, which can favor the more reactive site and improve selectivity.

Q5: How do I effectively monitor the reaction's progress?

A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like hexane/ethyl acetate (e.g., 4:1 or 3:1 v/v) to resolve the starting material, the desired product, and the isomeric byproduct. The two product isomers will likely have very similar Rf values, but you should be able to see the disappearance of the starting material spot. For more precise monitoring, Gas Chromatography (GC) or LC-MS can be employed to quantify the ratio of starting material to products.[5]

Q6: What is the recommended workup and purification procedure?

A6: After the reaction is complete (as monitored by TLC), the mixture is typically diluted with water and extracted with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[4] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification is almost always necessary to separate the desired product from the isomeric byproduct and any unreacted starting material.

  • Column Chromatography: Silica gel column chromatography is the standard method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is typically required to achieve good separation.[6][7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.[6] This may require some screening of different solvents or solvent mixtures.

Section 3: Troubleshooting Guide

This troubleshooting guide addresses the most common issues encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Sodium Methoxide: NaOMe is hygroscopic and can decompose upon exposure to moisture.1. Use fresh, anhydrous sodium methoxide. If its quality is uncertain, prepare it fresh by reacting sodium metal with anhydrous methanol under an inert atmosphere.
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.2. Allow the reaction to stir for a longer period or gradually increase the temperature to ambient or slightly above (e.g., 30-40°C), while monitoring for an increase in isomer formation.
3. Poor Quality Precursor: Impurities in the 2,6-dichloronicotinonitrile may inhibit the reaction.3. Re-purify the starting material by column chromatography or recrystallization. Confirm its identity and purity using ¹H NMR and LCMS.[1]
Formation of Di-methoxy Byproduct 1. Excess Sodium Methoxide: Using too much nucleophile will drive the second substitution reaction.1. Use only a slight excess (e.g., 1.05-1.1 equivalents) of sodium methoxide.
2. High Reaction Temperature/Long Reaction Time: Forcing the reaction conditions can lead to over-reaction.2. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly. Avoid unnecessarily high temperatures.
Difficult Purification (Isomers Won't Separate) 1. Inappropriate Chromatography Conditions: The solvent system may not have sufficient resolving power.1. Screen different solvent systems for TLC to find one that gives the best possible separation between the two isomers. Use a long column and run the chromatography slowly for the best resolution.
2. Isomer Ratio is Nearly 1:1: If reaction selectivity is poor, purification becomes extremely challenging.2. Re-visit the reaction conditions to improve selectivity (see Q4). It is always better to solve the problem during the reaction than in the purification step.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Final Yield Check_Reaction Analyze Crude by TLC/LCMS Start->Check_Reaction SM_Present Significant Starting Material Remains? Check_Reaction->SM_Present Isomers_High High % of Isomer or Byproducts? SM_Present->Isomers_High No Action_Kinetics Increase Reaction Time or Temperature. Check NaOMe Quality. SM_Present->Action_Kinetics Yes Action_Selectivity Lower Reaction Temp. Control NaOMe Addition. Use ~1.0 eq NaOMe. Isomers_High->Action_Selectivity Yes Action_Workup Review Workup & Purification. Check for Emulsions or Losses During Isolation. Isomers_High->Action_Workup No (Clean Conversion) Success Yield Optimized Action_Kinetics->Success Action_Selectivity->Success Action_Workup->Success

Caption: Decision tree for troubleshooting low yield issues.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloronicotinonitrile [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloronicotinamide (1 eq.) in phosphorus oxychloride (POCl₃, ~5-10 volumes).

  • Optionally, add a catalytic amount of an additive like tetraethylammonium chloride.

  • Heat the mixture to reflux (typically 80-110°C) and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Caution: Slowly and carefully pour the residue onto a stirred mixture of crushed ice and water.

  • Neutralize the aqueous slurry with a solid base like sodium carbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be used directly or purified further by chromatography if necessary.

Protocol 2: Synthesis of this compound [4]

  • Dissolve 2,6-dichloro-4-methylnicotinonitrile (1 eq.) in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0°C).

  • Add a solution of sodium methoxide (1.05 eq.) in methanol dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to ambient temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel flash chromatography, typically using a gradient of ethyl acetate in hexane to separate the desired product from the isomeric byproduct.

References

Technical Support Center: Purification Strategies for 2,6-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling a common yet challenging scenario in synthetic chemistry: the removal of unreacted 2,6-dichloronicotinonitrile from your reaction mixture. This guide is designed for researchers, chemists, and drug development professionals who encounter this specific purification challenge. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these strategies to your unique product's properties.

Section 1: Physicochemical Property Profile & Strategic Implications

Understanding the properties of the impurity you are trying to remove is the cornerstone of designing an effective purification strategy. While experimental data for 2,6-dichloronicotinonitrile is not extensively published, we can infer a working profile from its structure and data from closely related isomers.

Key Structural Features:

  • Pyridine Ring: Contains a basic nitrogen atom (pKa is likely low due to electron-withdrawing chloro groups, but still basic enough for protonation).

  • Dichloro Substitution: The two chlorine atoms significantly increase the molecule's hydrophobicity and reduce the basicity of the pyridine nitrogen.

  • Nitrile Group: A polar functional group that contributes to the molecule's overall moderate polarity.

This combination of features results in a moderately polar, hydrophobic molecule with weak basicity.

Property2,6-Dichloronicotinonitrile (Target Impurity)4,6-Dichloronicotinonitrile (Isomer)2,6-Dichloronicotinic Acid (Related Compound)Strategic Implication for Purification
Molecular Weight ~173.00 g/mol [1]173.00 g/mol [2]192.00 g/mol [3]Close proximity to the MW of many synthetic products means distillation is often challenging unless the product's boiling point is vastly different.
Melting Point (°C) Estimated: Solid at RT133-135 °C[4][5]140-143 °C[3]As a crystalline solid, both recrystallization and trituration are viable purification strategies to remove it from either solid or liquid products.
Boiling Point (°C) Estimated: >250 °C~273 °C at 760 mmHg[4][5]~351 °C (Predicted)[3]High boiling point makes it non-volatile under standard rotary evaporation conditions. Vacuum distillation is possible but may not be selective.
Polarity Moderately PolarModerately PolarMore PolarPolarity is similar to many drug-like molecules, often leading to co-elution in normal-phase chromatography. Reverse-phase may offer better separation.
Solubility Sparingly soluble in water; likely soluble in DCM, EtOAc, THF, Acetone; less soluble in non-polar solvents like Hexane.Sparingly soluble in water. Purified via chromatography with Ethyl Acetate/Hexane[5].Soluble in DMSO, Methanol[3].Solubility differences are key. The goal is to find a solvent system where the product and impurity have significantly different solubilities for recrystallization or extraction.
Basicity (pKa) Weakly Basic (Predicted pKa < 2)Weakly BasicAcidic (Predicted pKa ~1.77)[3]The pyridine nitrogen can be protonated with a strong acid. This allows for selective extraction into an aqueous acidic phase, a powerful and highly recommended first-pass purification step.
Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during purification.

Question 1: My initial aqueous workup didn't remove the 2,6-dichloronicotinonitrile. What went wrong?

Answer: A simple water or brine wash is often insufficient. The key is to exploit the basicity of the pyridine nitrogen, even though it is weakened by the adjacent chlorine atoms.

  • Causality: To make the impurity water-soluble, you must protonate the nitrogen atom. This requires an aqueous solution with a pH significantly lower than the pKa of the compound. A neutral water wash (pH ≈ 7) will not protonate the pyridine ring effectively.

  • Solution: Acidic Liquid-Liquid Extraction:

    • Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Extract the organic layer one to three times with a 1 M hydrochloric acid (HCl) solution. The protonated 2,6-dichloronicotinonitrile hydrochloride salt will partition into the aqueous layer.

    • Validation: Before combining the acidic washes, spot a sample of the washed organic layer on a TLC plate against your crude material and a standard of the starting material. The spot corresponding to the 2,6-dichloronicotinonitrile should be significantly diminished or absent.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Caution: This method is only suitable if your desired product is stable to acidic conditions and does not contain a more basic functional group that would cause it to be extracted as well.

Question 2: I'm running a silica gel column, but my product and the 2,6-dichloronicotinonitrile are co-eluting. How can I improve the separation?

Answer: Co-elution is a common problem due to the moderate polarity of 2,6-dichloronicotinonitrile. The solution lies in altering the interactions between your compounds and the stationary/mobile phases.

  • Causality: Silica gel provides an acidic surface (silanol groups) that can interact strongly with basic compounds like pyridines, often leading to peak tailing and poor separation[3]. If your product and the impurity have similar polarities, they will travel down the column at similar rates.

  • Solutions (See Diagram 2 for workflow):

    • Decrease Eluent Polarity: If the Rf values are high (>0.5), decrease the polarity of your mobile phase (e.g., from 30% EtOAc/Hexane to 10% EtOAc/Hexane). This will increase the retention of both compounds on the silica, potentially improving separation.

    • Add a Competing Base: For persistent peak tailing, add a small amount of a competing base like triethylamine (TEA) or pyridine (~0.1-1%) to your mobile phase. This additive will preferentially interact with the acidic silanol sites on the silica, leading to sharper peaks and potentially better resolution[3].

    • Change the Solvent System: Switch to a different solvent system that offers alternative selectivity. For example, instead of Hexane/EtOAc, try a gradient of DCM/Methanol. Sometimes, a ternary system (e.g., Hexane/DCM/EtOAc) can provide the resolution needed.

    • Switch the Stationary Phase: If normal phase silica fails, consider alternatives.

      • Reverse-Phase Chromatography (C18): Separation is based on hydrophobicity. Since 2,6-dichloronicotinonitrile is quite hydrophobic, this can be an excellent alternative, especially if your product is more polar. The mobile phase is typically a gradient of water and methanol or acetonitrile.

      • Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica and may be effective for separating basic compounds.

Question 3: I tried to recrystallize my solid product, but I got an impure powder or an oil. What should I do?

Answer: This indicates that the chosen solvent system is not optimal. Either the impurity is co-precipitating, or your product is crashing out too quickly as an amorphous solid or oil.

  • Causality: A successful recrystallization requires a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room or cold temperatures, while the impurity remains soluble at all temperatures[6].

  • Solution: Systematic Solvent Screening:

    • Single Solvent Method: Test the solubility of your crude material in small amounts (~0.5 mL) of various solvents at room temperature and then at boiling. Ideal solvents include isopropanol, ethanol, acetonitrile, and ethyl acetate. Look for a solvent that dissolves your product when hot but not when cold.

    • Solvent/Anti-Solvent Method: This is often more effective for separating compounds with similar properties.

      • Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM or Acetone).

      • Slowly add a "poor" or "anti-solvent" in which your product is insoluble (e.g., Hexane, Heptane, or cold water) dropwise at room temperature or while gently warming, until you see persistent cloudiness.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled precipitation is crucial for forming pure crystals[7].

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best first-pass strategy to try for removing 2,6-dichloronicotinonitrile?

If your product is stable to acid, an acidic liquid-liquid extraction (as described in Troubleshooting Question 1) is unquestionably the most efficient, cost-effective, and scalable first step. It can often remove the majority of the impurity, simplifying subsequent chromatographic or recrystallization steps.

Q2: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is your most important tool.

  • Mobile Phase: Use a system that gives the impurity an Rf of ~0.3-0.4 (e.g., 10-20% Ethyl Acetate in Hexane).

  • Visualization: 2,6-Dichloronicotinonitrile has a conjugated π-system and will be visible under a UV lamp at 254 nm, appearing as a dark spot on a fluorescent green plate[8][9]. For compounds that are not UV-active, general stains like potassium permanganate (KMnO₄) or p-anisaldehyde can be used after heating the plate[10].

Q3: Can I use a chemical method to destroy the unreacted starting material?

This is an advanced strategy but can be effective. The nitrile group can be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions[11]. For example, after the reaction is complete, quenching with aqueous sodium hydroxide and heating might convert the unreacted 2,6-dichloronicotinonitrile into the highly polar sodium 2,6-dichloronicotinate salt, which would remain exclusively in the aqueous layer during workup. This approach carries a high risk of hydrolyzing your product if it contains sensitive functional groups (e.g., esters, amides) and must be evaluated carefully on a small scale.

Q4: What are the key safety precautions for handling 2,6-dichloronicotinonitrile?

Based on safety data for isomeric and related compounds, the following precautions are mandatory[1][2][12][13]:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. It is likely an irritant to the skin, eyes, and respiratory system.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Section 4: Diagrams and Workflows

dot digraph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Crude Reaction Mixture\nContaining 2,6-Dichloronicotinonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; product_stability [label="Is Product Stable to Acid (pH < 2)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; acid_wash [label="Perform Acidic (1M HCl)\nLiquid-Liquid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity1 [label="Check Purity by TLC/NMR", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product_state [label="Is Product a Solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Perform Column Chromatography\n(Silica or Reverse Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Perform Recrystallization\n(Solvent Screening)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity2 [label="Check Purity by TLC/NMR", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity3 [label="Check Purity by TLC/NMR", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> product_stability; product_stability -> acid_wash [label="Yes"]; product_stability -> product_state [label="No"]; acid_wash -> check_purity1; check_purity1 -> end [label="Sufficiently Pure"]; check_purity1 -> product_state [label="Impure"]; product_state -> recrystallize [label="Yes"]; product_state -> chromatography [label="No / Oil"]; recrystallize -> check_purity2; chromatography -> check_purity3; check_purity2 -> end [label="Sufficiently Pure"]; check_purity2 -> chromatography [label="Impure"]; check_purity3 -> end [label="Sufficiently Pure"]; check_purity3 -> fail [label="Impure"]; } end_dot Diagram 1: Decision tree for selecting a primary purification strategy.

dot digraph "Chromatography_Optimization" { graph [rankdir="TB", splines=ortho, nodesep=0.5, concentrate=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Problem: Product and Impurity\nCo-elute on Silica Gel", fillcolor="#F1F3F4", fontcolor="#202124"]; rf_check [label="Is Rf > 0.4 in current system?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decrease_polarity [label="Decrease Mobile Phase Polarity\n(e.g., 20% EtOAc -> 10% EtOAc in Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_run_tlc1 [label="Run TLC. Is separation improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tailing_check [label="Is peak tailing observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_tea [label="Add Competing Base to Mobile Phase\n(e.g., 0.1-1% Triethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_run_tlc2 [label="Run TLC. Is separation improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Change Solvent System\n(e.g., EtOAc/Hex -> DCM/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_run_tlc3 [label="Run TLC. Is separation improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_phase [label="Change Stationary Phase\n(e.g., Reverse Phase C18 or Alumina)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Proceed with Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> rf_check; rf_check -> decrease_polarity [label="Yes"]; rf_check -> tailing_check [label="No"]; decrease_polarity -> re_run_tlc1; re_run_tlc1 -> success [label="Yes"]; re_run_tlc1 -> tailing_check [label="No"]; tailing_check -> add_tea [label="Yes"]; tailing_check -> change_solvent [label="No"]; add_tea -> re_run_tlc2; re_run_tlc2 -> success [label="Yes"]; re_run_tlc2 -> change_solvent [label="No"]; change_solvent -> re_run_tlc3; re_run_tlc3 -> success [label="Yes"]; re_run_tlc3 -> change_phase [label="No"]; } end_dot Diagram 2: Workflow for optimizing chromatographic separation.

Section 5: Detailed Experimental Protocols

Protocol 1: Optimized Acidic Extraction Workup

  • Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 5-10 volumes relative to the initial reaction volume). If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), it is preferable to remove it first under reduced pressure.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 4-5) one or two more times. Monitor the removal of the starting material from the organic layer by TLC.

  • Neutralization: Wash the organic layer with one volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently as CO₂ gas will be generated.

  • Final Wash: Wash the organic layer with one volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a spatula-tip worth of anhydrous MgSO₄ or Na₂SO₄. Swirl and let stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

Protocol 2: Guideline for Recrystallization Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude solid material into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature, swirling after each drop, until the solid just dissolves. Note the approximate volume needed. If the solid is insoluble in ~1 mL of solvent, it is a poor solvent at room temperature.

  • Heating: For tubes where the solid was poorly soluble at room temperature, heat the mixture in a hot water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Observation:

    • Ideal Single Solvent: A solvent that dissolves the solid when hot but yields a good quantity of crystalline precipitate upon cooling is ideal.

    • Solvent/Anti-Solvent Pair: If no single solvent is ideal, identify a pair where one solvent readily dissolves the material (the "solvent") and another where the material is very insoluble (the "anti-solvent"). The pair must be miscible (e.g., DCM/Hexane, Acetone/Water, Isopropanol/Water).

  • Scale-Up: Once an effective solvent system is identified, perform the recrystallization on a larger scale, ensuring slow cooling to promote the formation of pure crystals[6].

References

Technical Support Center: Suzuki Coupling with 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this electron-deficient heteroaryl chloride. Here, we provide in-depth, field-proven insights and practical solutions to ensure the success of your coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

When a Suzuki-Miyaura coupling with this compound fails or provides suboptimal results, a systematic approach to troubleshooting is essential. The following table summarizes common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
1. Low to No Conversion - Inefficient oxidative addition. - Catalyst deactivation or poisoning. - Poor quality or decomposition of the boronic acid/ester. - Inappropriate base or solvent selection.- Screen bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands). - Use a pre-catalyst to ensure efficient generation of Pd(0). - Ensure boronic acid/ester is pure and dry; consider using more stable boronate esters (e.g., MIDA or pinacol esters). - Degas solvents and reagents thoroughly to remove oxygen. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane, toluene, DMF with water).
2. Significant Byproduct Formation - Homocoupling of Boronic Acid: Presence of oxygen or incomplete reduction of Pd(II) pre-catalyst. - Protodeboronation: Base-catalyzed decomposition of the boronic acid. - Dehalogenation of Starting Material: Presence of water and certain bases.- Rigorously degas all reagents and solvents.[1] - Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0). - Use anhydrous conditions or a less nucleophilic base (e.g., KF).[2] - Consider using a "slow-release" boronic acid protecting group.[3] - Minimize reaction time and temperature where possible.
3. Inconsistent Results / Poor Reproducibility - Variable quality of reagents (catalyst, base, boronic acid). - Inconsistent degassing or moisture control. - Poor mixing in biphasic systems. - Catalyst degradation over time.- Use fresh, high-purity reagents. - Standardize degassing procedures (e.g., freeze-pump-thaw cycles). - Ensure vigorous stirring for biphasic reactions. - Store catalysts and ligands under an inert atmosphere.

Detailed Troubleshooting Q&A

Q1: My reaction with this compound shows no or very low conversion to the desired product. What is the most likely cause and how can I fix it?

A1: The primary bottleneck for this substrate is often the oxidative addition step.

This compound is an electron-deficient heteroaryl chloride. While electron-deficient systems can sometimes be more reactive, the strong C-Cl bond requires a highly active catalyst for efficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[4]

dot

Caption: Suzuki-Miyaura catalytic cycle with common failure points highlighted.

Recommended Solutions:

  • Ligand Selection: Standard phosphine ligands like PPh₃ may not be sufficient. The use of bulky and electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is crucial. These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition of aryl chlorides.[5][6]

  • Catalyst Choice: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider using a pre-catalyst such as a Buchwald or PEPPSI pre-catalyst. These are more stable and reliably generate the active catalytic species, leading to more reproducible results.[7]

  • Reaction Conditions: If ligand and catalyst screening are unsuccessful, you may need to use more forcing conditions, such as increasing the reaction temperature (e.g., from 80°C to 110°C) or increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[7][8]

Q2: I'm observing significant formation of a byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen or the incomplete reduction of a Pd(II) pre-catalyst. [1][9]

Mechanism of Homocoupling: Pd(II) species can react with two molecules of the boronic acid, leading to the formation of a biaryl byproduct and the reduction of Pd(II) to Pd(0).[9] Additionally, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.

dot

Homocoupling_Pathway PdII Pd(II) Species HomocouplingProduct Ar'-Ar' (Homocoupling Byproduct) PdII->HomocouplingProduct BoronicAcid1 Ar'-B(OH)₂ BoronicAcid1->HomocouplingProduct BoronicAcid2 Ar'-B(OH)₂ BoronicAcid2->HomocouplingProduct Pd0 Pd(0) HomocouplingProduct->Pd0 Reduction Pd0->PdII Oxidation O2 O₂ (Oxygen) O2->PdII

Caption: Simplified pathway for boronic acid homocoupling.

Preventative Measures:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing. This is the most effective method.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction of a Pd(II) source, which can be inefficient and lead to homocoupling.

  • Proper Technique: Maintain a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line) throughout the reaction setup and duration to prevent atmospheric oxygen from entering the flask.

Q3: My boronic acid seems to be decomposing, leading to low yields and the formation of the corresponding arene. How can I mitigate this protodeboronation?

A3: Protodeboronation is a common side reaction, especially under basic aqueous conditions, where the C-B bond is cleaved and replaced with a C-H bond. [3][9]

Solutions to Minimize Protodeboronation:

  • Choice of Base and Solvent:

    • Using a weaker, non-nucleophilic base like potassium fluoride (KF) can reduce the rate of protodeboronation.[2]

    • Running the reaction under anhydrous conditions can also suppress this side reaction. Solvents like anhydrous dioxane or toluene with a base like K₃PO₄ are often effective.

  • Use More Stable Boron Reagents:

    • Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.

    • MIDA Boronates: These are highly stable, crystalline solids that are resistant to protodeboronation and can be used in sequential cross-coupling reactions.[1] They release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[3]

  • Optimize Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of decomposition relative to the desired coupling.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions.[10][11]

Frequently Asked Questions (FAQs)

Q: What are the best starting conditions for a Suzuki coupling with this compound?

A: A robust starting point would be:

  • Aryl Halide: this compound (1.0 eq)

  • Boronic Acid/Ester: (1.2 - 1.5 eq)

  • Palladium Pre-catalyst: SPhos-Pd-G3 (1-2 mol%)

  • Ligand: (if not using a pre-catalyst) SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v)

  • Temperature: 90-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Always perform a small-scale test reaction to optimize these conditions for your specific boronic acid partner.

Q: Can the nitrogen atom in the pyridine ring interfere with the reaction?

A: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalysis.[7] This is another reason why bulky, electron-rich ligands are recommended. The steric bulk of the ligand can disfavor the binding of the pyridine nitrogen to the palladium, keeping the catalyst active in the desired cycle. In particularly challenging cases, the addition of a Lewis acid additive like B(OMe)₃ has been shown to bind to the heteroatom, preventing catalyst poisoning.[7]

Q: How should I monitor the progress of my reaction?

A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A quick and easy way to visualize the consumption of starting materials and the formation of the product.[11]

  • LC-MS: Provides more quantitative information on the conversion and can help identify byproducts by their mass. For detailed kinetic and mechanistic studies, in-situ monitoring techniques like flow NMR spectroscopy can be employed.[10][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Screening
  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.02 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add this compound (1.0 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Chloro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 6-amino-2-methoxynicotinonitrile derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can navigate the complexities of this powerful C-N cross-coupling reaction.

The Challenge: Aminating a Multifunctional Heterocycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1] However, its application to highly functionalized heteroaromatic substrates like this compound presents a unique set of challenges. The pyridine core, combined with an electron-donating methoxy group and an electron-withdrawing, potentially coordinating nitrile group, requires careful optimization of reaction parameters to achieve high efficiency and minimize side reactions.

This guide will walk you through a logical, structured approach to optimizing this specific transformation, moving from a recommended starting protocol to detailed troubleshooting for common issues.

Recommended Starting Protocol

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, or a primary aliphatic amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Experimental Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water or saturated aqueous ammonium chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Troubleshooting Guide (Q&A Format)

Here we address common issues encountered during the amination of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common hurdle, often stemming from the reduced reactivity of aryl chlorides compared to bromides or iodides. The primary bottleneck is typically the oxidative addition step.

  • Catalyst System: The choice of ligand is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands like XPhos , SPhos , or RuPhos are often necessary to promote the challenging oxidative addition of the C-Cl bond to the palladium(0) center. Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) for more consistent results.

  • Reaction Temperature: Chloropyridines often require higher reaction temperatures (100-120 °C) to facilitate oxidative addition. Ensure your solvent choice is compatible with these temperatures (e.g., toluene, xylene, or dioxane).

  • Base Selection: A strong base like sodium tert-butoxide (NaOtBu) is often required. If your substrate is base-sensitive, you can explore weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but this may necessitate a more active catalyst system or higher temperatures.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

Q2: I'm observing a significant amount of hydrodehalogenation, where the chlorine is replaced by a hydrogen atom. How can I minimize this side reaction?

A2: Hydrodehalogenation is a frequent side reaction in Buchwald-Hartwig aminations, especially with challenging substrates. It occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

  • Ligand Choice: The ligand plays a crucial role in promoting the desired C-N bond formation over hydrodehalogenation. Bulky, electron-rich ligands that accelerate reductive elimination are key. If you are using a less bulky ligand, switching to one from the Buchwald (e.g., SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) series can be beneficial.

  • Base Purity: Ensure the base is anhydrous and of high purity. Traces of hydroxide or moisture in the base can exacerbate hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Water can be a proton source for the hydrodehalogenation pathway.

Q3: Could the nitrile group on my substrate be inhibiting the catalyst?

A3: Yes, this is a valid concern. Nitriles are known to be potential catalyst poisons in palladium-catalyzed reactions as they can coordinate to the metal center and inhibit catalytic activity.

  • Ligand Competition: The phosphine ligand must effectively compete with the nitrile group for coordination to the palladium center. Using a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can sometimes mitigate this inhibition.

  • Precatalyst Choice: Some precatalysts are more resistant to inhibition than others. Experimenting with different generations of Buchwald precatalysts may be beneficial.

  • Temperature and Reaction Time: In some cases, higher temperatures can help to overcome catalyst inhibition by promoting the desired catalytic turnover. However, this must be balanced with the potential for catalyst decomposition.

Q4: Is there a risk of the methoxy group being cleaved under the reaction conditions?

A4: While less common than with stronger nucleophiles or harsher conditions, ether cleavage is a potential side reaction, especially with certain bases and at elevated temperatures.

  • Base Selection: Strong alkoxide bases, particularly in combination with high temperatures, can potentially mediate ether cleavage. If you suspect this is occurring, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Temperature Control: Avoid excessively high temperatures for prolonged periods. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of side reactions.

Q5: My reaction is sluggish and stalls before completion. What could be the issue?

A5: Reaction stalling can be due to catalyst deactivation or product inhibition.

  • Catalyst Stability: The active Pd(0) species can be unstable at high temperatures. Using a more robust ligand that protects the palladium center can improve catalyst longevity. The biarylphosphine ligands are designed for this purpose.

  • Product Inhibition: The aminated product, being an electron-rich heterocycle, can coordinate to the palladium center and inhibit further catalytic cycles. In such cases, a higher catalyst loading might be necessary to drive the reaction to completion.

  • Solvent Choice: Ensure your starting materials and reagents are sufficiently soluble in the chosen solvent. Poor solubility can lead to slow reaction rates. Toluene and dioxane are generally good starting points. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.

Frequently Asked Questions (FAQs)

What is the best palladium source for this reaction?

For challenging substrates like this compound, air-stable precatalysts such as XPhos Pd G3 or RuPhos Pd G3 are highly recommended. They offer greater consistency and activity compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.

Which class of ligands is most suitable?

Bulky, electron-rich biaryl monophosphine ligands are the current state-of-the-art for Buchwald-Hartwig aminations of aryl chlorides. Ligands like XPhos, SPhos, and RuPhos have demonstrated broad utility and high reactivity.

Can I use a weaker base to avoid side reactions with other functional groups?

Yes, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, which is particularly advantageous if your amine or other parts of your molecule are sensitive to strong bases like NaOtBu. However, switching to a weaker base will likely require a more active catalyst/ligand system and potentially higher reaction temperatures to achieve a good reaction rate.

How critical is the exclusion of air and moisture?

It is absolutely critical. The active Pd(0) catalyst is readily oxidized by air, rendering it inactive. Water can lead to unwanted side reactions, most notably hydrodehalogenation. Therefore, the use of Schlenk techniques or a glovebox, along with anhydrous and degassed solvents, is essential for success.

Visualizing the Process

Catalytic Cycle of the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (+ Base, - HB+X-) Amido_complex->Pd0 Reductive Elimination (- Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Flowchart:

Troubleshooting_Flowchart Start Low Conversion? Check_Catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) Start->Check_Catalyst Increase_Temp Increase Temperature (100-120 °C) Start->Increase_Temp Stronger_Base Use Stronger Base (e.g., NaOtBu) Start->Stronger_Base Inert_Atmosphere Ensure Strict Inert Atmosphere Start->Inert_Atmosphere Side_Reaction Hydrodehalogenation? Optimize_Ligand Use Bulky Ligand (e.g., RuPhos) Side_Reaction->Optimize_Ligand Pure_Base Use High-Purity Anhydrous Base Side_Reaction->Pure_Base Excess_Amine Increase Amine Stoichiometry (1.2-1.5 eq) Side_Reaction->Excess_Amine Dry_Conditions Ensure Scrupulously Dry Conditions Side_Reaction->Dry_Conditions Stalling Reaction Stalls? Robust_Ligand Use More Robust Ligand Stalling->Robust_Ligand Higher_Loading Increase Catalyst Loading Stalling->Higher_Loading Check_Solubility Check Reagent Solubility Stalling->Check_Solubility

Caption: A decision tree for troubleshooting common issues.

Summary of Key Parameters and Recommendations

ParameterRecommendation for this compoundRationale
Palladium Source Air-stable precatalyst (e.g., XPhos Pd G3)Consistency, high activity, and ease of handling.
Ligand Bulky, electron-rich biaryl phosphine (e.g., XPhos, SPhos, RuPhos)Promotes oxidative addition of the C-Cl bond and accelerates reductive elimination.
Base NaOtBu (start), Cs₂CO₃ or K₃PO₄ (for base-sensitive substrates)Strong base is often required for aryl chlorides; weaker bases can mitigate side reactions.
Solvent Anhydrous, degassed toluene or 1,4-dioxaneHigh boiling point allows for necessary reaction temperatures; good solubility for many reagents.
Temperature 100-120 °CNecessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.
Atmosphere Strictly inert (Argon or Nitrogen)The active Pd(0) catalyst is oxygen-sensitive.

References

Technical Support Center: Synthesis and Stability of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and handling of this important chemical intermediate. Here, we address common challenges, explain the underlying chemical principles, and offer practical solutions to prevent degradation and ensure the highest purity of your product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and the final product is off-color. What could be the cause?

A dark coloration often indicates the formation of degradation products or impurities. Potential causes include:

  • Excessive Heat: Thermal degradation can lead to the formation of colored byproducts. It is crucial to maintain the recommended reaction temperature.

  • Presence of Impurities in Starting Materials: Impurities in your starting materials can lead to side reactions and colored products. Ensure the purity of your reactants before starting the synthesis.

  • Air or Moisture Contamination: this compound and its precursors may be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q2: I am observing a significant amount of an isomeric impurity in my final product. How can I minimize its formation?

The formation of isomers, such as 2-chloro-6-methoxynicotinonitrile, can occur during the synthesis. To minimize this:

  • Control of Reaction Temperature: The selectivity of the reaction can be highly dependent on the temperature. Lowering the temperature may favor the formation of the desired isomer.

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can influence the regioselectivity. A careful selection of these parameters is essential for minimizing isomeric impurity formation.

Q3: My final yield is consistently low. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.

  • Product Degradation: As discussed in this guide, this compound can degrade under various conditions. Following the recommended procedures for workup and purification is critical.

  • Loss during Workup and Purification: Optimize your extraction and purification steps to minimize product loss. This may involve selecting the appropriate solvents and chromatography conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Presence of Hydrolysis-Related Impurities

Symptom: Appearance of new peaks in your analytical data (e.g., HPLC, LC-MS) corresponding to higher polarity compounds. You may also observe a decrease in pH of the reaction mixture if not buffered.

Potential Causes & Mechanisms:

This compound has three main sites susceptible to hydrolysis: the nitrile group, the chloro group, and the methoxy group.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to an amide (6-chloro-2-methoxynicotinamide) and subsequently to a carboxylic acid (6-chloro-2-methoxynicotinic acid) under both acidic and basic conditions. This is a common degradation pathway for nitriles.

  • Chloro Group Displacement: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, especially under basic conditions, leading to the formation of 6-hydroxy-2-methoxynicotinonitrile.

  • Methoxy Group Cleavage: Under strong acidic conditions, the methoxy group can be cleaved to yield a hydroxyl group, forming 6-chloro-2-hydroxynicotinonitrile.

Solutions:

  • pH Control: Maintain a neutral or slightly acidic pH during workup and purification to minimize hydrolysis of the nitrile and chloro groups.

  • Avoid Strong Bases: Use mild bases during the synthesis and workup to prevent the displacement of the chloro group.

  • Avoid Strong Acids: If acidic conditions are necessary, use them at low temperatures and for the shortest possible time to prevent cleavage of the methoxy group.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.

Issue 2: Formation of Nucleophilic Substitution Byproducts

Symptom: Identification of byproducts where the chloro or methoxy group has been replaced by another nucleophile present in the reaction mixture.

Potential Causes & Mechanisms:

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The presence of the nitrogen atom in the ring activates the ortho (2 and 6) and para (4) positions for nucleophilic attack.[1]

  • Reaction with Nucleophilic Reagents: If your reaction mixture contains other nucleophiles (e.g., amines, alkoxides), they can potentially displace the chloro or methoxy group. The chloro group at the 6-position is a good leaving group and is generally more susceptible to displacement than the methoxy group at the 2-position.

Solutions:

  • Reagent Purity: Ensure that your reagents are free from nucleophilic impurities.

  • Reaction Stoichiometry: Use the correct stoichiometry of your reagents to avoid having an excess of nucleophiles that could lead to side reactions.

  • Temperature Control: Nucleophilic aromatic substitution reactions are often temperature-dependent. Running the reaction at the optimal temperature can help to minimize the formation of these byproducts.

Issue 3: Thermal Degradation

Symptom: The product darkens upon heating, or you observe a loss of product and the appearance of new, unidentified peaks in your analytical data after exposure to high temperatures.

Potential Causes & Mechanisms:

While specific data on the thermal decomposition of this compound is limited, related chloropyridines and aromatic nitriles are known to decompose at elevated temperatures.[2] Potential degradation pathways include:

  • Dechlorination: Loss of the chlorine atom.

  • Demethoxylation: Cleavage of the methoxy group.

  • Nitrile Group Reactions: The nitrile group can undergo various reactions at high temperatures, including polymerization or elimination.

Solutions:

  • Temperature Monitoring and Control: Carefully monitor and control the temperature during the reaction, distillation, and drying processes. Avoid localized overheating.

  • Vacuum Distillation: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.

  • Drying Conditions: Dry the final product at the lowest practical temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for identifying and quantifying degradation products. Here is a general protocol for developing such a method for this compound.

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

Procedure:

  • Forced Degradation Studies: Subject the this compound to stress conditions to intentionally generate degradation products.[3][4]

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Treat the compound with a solution of 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • HPLC Method Development:

    • Start with a generic gradient method using a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Inject the stressed samples and the reference standard.

    • Optimize the gradient, flow rate, and column temperature to achieve good separation of all peaks.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Summary of Potential Degradation Products

Degradation ConditionPotential Degradation ProductChemical Structure
Acidic Hydrolysis6-chloro-2-methoxynicotinamideCl-C₅H₂N(OCH₃)-CONH₂
6-chloro-2-methoxynicotinic acidCl-C₅H₂N(OCH₃)-COOH
6-chloro-2-hydroxynicotinonitrileCl-C₅H₂N(OH)-CN
Basic Hydrolysis6-hydroxy-2-methoxynicotinonitrileHO-C₅H₂N(OCH₃)-CN
6-chloro-2-methoxynicotinamideCl-C₅H₂N(OCH₃)-CONH₂
Oxidative StressN-oxide derivativesCl-C₅H₂N(O)(OCH₃)-CN
Thermal StressDechlorinated and demethoxylated productsC₅H₃N(OCH₃)-CN, Cl-C₅H₃N-CN

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound acid Acidic Hydrolysis main->acid base Basic Hydrolysis main->base thermal Thermal Stress main->thermal oxidation Oxidative Stress main->oxidation amide 6-chloro-2-methoxynicotinamide acid->amide Nitrile hydrolysis hydroxy_chloro 6-chloro-2-hydroxynicotinonitrile acid->hydroxy_chloro Methoxy cleavage base->amide Nitrile hydrolysis hydroxy_methoxy 6-hydroxy-2-methoxynicotinonitrile base->hydroxy_methoxy Chloro displacement degraded_thermal Dechlorinated/Demethoxylated Products thermal->degraded_thermal n_oxide N-oxide derivatives oxidation->n_oxide acid_prod 6-chloro-2-methoxynicotinic acid amide->acid_prod Further hydrolysis G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete degradation Product Degradation Suspected check_completion->degradation No increase_time Increase Reaction Time or Temperature (cautiously) incomplete->increase_time Yes check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents Yes workup_loss Loss during Workup/Purification degradation->workup_loss analyze_impurities Analyze for Degradation Products (HPLC/LC-MS) degradation->analyze_impurities optimize_workup Optimize Workup pH and Solvents workup_loss->optimize_workup optimize_purification Optimize Purification (e.g., chromatography) workup_loss->optimize_purification modify_conditions Modify Reaction Conditions (Temp, pH, Atmosphere) analyze_impurities->modify_conditions

References

Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving this versatile building block. Here, we delve into the critical role of solvents in modulating the reactivity of this compound, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

SNAr Reactions: Amination and Alkoxylation

Question 1: My SNAr amination reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or incomplete SNAr reaction is a common issue, often rooted in solvent choice and reaction conditions. The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is paramount.

Causality:

  • Solvent Polarity: The SNAr mechanism involves the formation of a negatively charged intermediate (Meisenheimer complex).[1] Polar solvents are crucial for stabilizing this charged species, thereby lowering the activation energy of the reaction.[2]

  • Solvent Type (Aprotic vs. Protic): Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally superior for SNAr reactions.[1] They possess high dielectric constants to stabilize the Meisenheimer complex but lack acidic protons.[3] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[3]

Troubleshooting Protocol:

  • Solvent Selection: If you are using a nonpolar solvent (e.g., toluene, hexane) or a polar protic solvent (e.g., ethanol, methanol), switch to a polar aprotic solvent. DMSO and DMF are excellent first choices.[1]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. However, be mindful of potential decomposition of starting materials or products. Monitor the reaction closely by TLC or LC-MS.

  • Ensure Anhydrous Conditions: If water is present, it can act as a competing nucleophile, leading to hydrolysis of the nitrile group or the formation of 6-hydroxy-2-methoxynicotinonitrile. Ensure your solvent and reagents are dry.

  • Base Selection: For amination with amine hydrochlorides or less nucleophilic amines, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often necessary to liberate the free amine.

Question 2: I am observing significant byproduct formation in my SNAr reaction. What are the common side reactions and how can I minimize them?

Answer:

Side product formation often points to issues with solvent reactivity, temperature control, or the presence of moisture.

Common Side Reactions:

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, or displacement of the chloride to form the corresponding hydroxy derivative.

  • Reaction with Solvent: Nucleophilic solvents, particularly alcohols, can compete with the intended nucleophile, leading to the formation of alkoxy byproducts.[4]

  • Over-alkylation/arylation: With highly reactive nucleophiles, there is a risk of further reactions on the product if it contains reactive sites. In the case of amination, primary and secondary amines can undergo multiple substitutions.[5]

Mitigation Strategies:

  • Solvent Choice: Employ a non-nucleophilic solvent such as DMF, DMSO, acetonitrile, or THF.[2]

  • Control of Stoichiometry: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess that could promote side reactions.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and undesired pathways.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Question 3: My Suzuki-Miyaura coupling of this compound with a boronic acid is giving low yields. How can I optimize the solvent and base system?

Answer:

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the solvent, base, and palladium catalyst.[6]

Causality:

  • Solvent System: The solvent must facilitate the dissolution of all components, including the organic halide, the boronic acid, the base, and the palladium complex. Often, a mixture of an organic solvent and an aqueous solution is used.[7] Common organic solvents include toluene, dioxane, and DMF.

  • Base Function: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[8] The choice of base can also influence the solubility of the boronic acid and the stability of the catalyst.

Optimization Protocol:

  • Solvent Screening:

    • Toluene/Water or Dioxane/Water: These are standard biphasic systems that are effective for a wide range of substrates.

    • DMF or Acetonitrile: These polar aprotic solvents can be used for homogeneous reaction conditions, which can sometimes be advantageous.

  • Base Selection:

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be effective for less reactive aryl chlorides.

    • Organic Bases: Triethylamine (TEA) can also be used, although it is less common for Suzuki couplings.

  • Catalyst and Ligand: While solvent and base are critical, ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (if applicable) are appropriate for coupling with an electron-deficient aryl chloride.

  • Temperature: Most Suzuki reactions require heating (80-110 °C). Ensure the reaction is heated sufficiently, but avoid temperatures that could lead to catalyst decomposition.

Data & Protocols

Solvent Properties and Their Impact on Reactivity

The choice of solvent is a critical parameter in controlling the outcome of reactions with this compound. The following table summarizes the properties of common solvents and their general suitability for SNAr and Suzuki reactions.

SolventDielectric Constant (ε)TypeBoiling Point (°C)Suitability for SNArSuitability for Suzuki Coupling
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189ExcellentGood
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153ExcellentGood
Acetonitrile (MeCN)37.5Polar Aprotic82GoodGood
Tetrahydrofuran (THF)7.6Polar Aprotic66ModerateGood
Dioxane2.2Nonpolar101PoorExcellent (often with water)
Toluene2.4Nonpolar111PoorExcellent (often with water)
Ethanol (EtOH)24.6Polar Protic78Poor (can act as nucleophile)Moderate
Water (H₂O)80.1Polar Protic100Poor (can act as nucleophile)Excellent (as co-solvent)

Data sourced from various online chemical property databases.

Experimental Protocols

Protocol 1: SNAr Amination of this compound

This protocol provides a general procedure for the reaction with a primary or secondary amine.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling with an arylboronic acid.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15-30 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the mixture under a positive pressure of argon.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by Solvent) Start->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Leaving Group

Caption: General mechanism of a SNAr reaction.

Troubleshooting_Workflow Start Low Yield in SₙAr Amination CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent ChangeSolvent Switch to a polar aprotic solvent. CheckSolvent->ChangeSolvent No CheckTemp Is the reaction temperature adequate (e.g., 80-120°C)? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase temperature incrementally. CheckTemp->IncreaseTemp No CheckBase Is a base required and present (e.g., for amine salts)? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase AddBase Add a suitable non-nucleophilic base (e.g., K₂CO₃, DIPEA). CheckBase->AddBase No CheckMoisture Are anhydrous conditions being used? CheckBase->CheckMoisture Yes AddBase->CheckMoisture DryReagents Dry solvents and reagents. CheckMoisture->DryReagents No Success Improved Yield CheckMoisture->Success Yes DryReagents->Success

Caption: Troubleshooting workflow for low yield in SNAr amination.

References

Validation & Comparative

Navigating Reactivity in Cross-Coupling: A Comparative Guide to 6-Chloro- vs. 6-Bromo-2-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The strategic choice of starting materials is paramount to the success of these transformations. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 6-chloro-2-methoxynicotinonitrile and 6-bromo-2-methoxynicotinonitrile. By examining the fundamental principles and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding Halogen Reactivity in Cross-Coupling

The generally accepted reactivity trend for organohalides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to cleave it. This facilitates a faster oxidative addition of the aryl halide to the palladium(0) catalyst, thereby accelerating the overall reaction rate. Consequently, 6-bromo-2-methoxynicotinonitrile is generally more reactive than its chloro-counterpart and often requires milder reaction conditions to achieve comparable yields.

However, the cost-effectiveness and broader commercial availability of aryl chlorides have driven the development of highly active catalyst systems. These advanced catalysts, typically featuring bulky, electron-rich phosphine ligands, can effectively activate the more robust C-Cl bond, making this compound a viable and economically attractive substrate for many applications.[1]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of 6-chloro- and 6-bromo-2-methoxynicotinonitrile in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The enhanced reactivity of the bromo-substituted nicotinonitrile is evident in this transformation.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-2-methoxynicotinonitrile Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-12~85-95
This compound Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O100-12012-24~70-90
Note: The data presented is a compilation from typical conditions for similar substrates and serves to illustrate the general reactivity trend. Specific conditions may require optimization.

As the table illustrates, the bromo-derivative can often be coupled effectively using a standard tetrakis(triphenylphosphine)palladium(0) catalyst. In contrast, the less reactive chloro-derivative typically necessitates a more sophisticated catalyst system, such as one employing a bulky biarylphosphine ligand like SPhos, along with higher temperatures and longer reaction times to achieve high yields.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The reactivity difference between the two substrates is also pronounced in this reaction. The electron-deficient nature of the pyridine ring, further activated by the nitrile group, makes these substrates generally good candidates for this transformation.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-2-methoxynicotinonitrile Primary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene80-1002-8~80-95
This compound Primary/Secondary AminePd₂(dba)₃ / XPhosK₃PO₄t-BuOH100-12012-24~70-85
Note: The data presented is a compilation from typical conditions for similar substrates and serves to illustrate the general reactivity trend. Specific conditions may require optimization.

For the Buchwald-Hartwig amination, the bromo-substituted nicotinonitrile can be efficiently coupled using well-established catalyst systems like Pd₂(dba)₃ with BINAP.[2] The chloro-analogue, however, often requires more specialized and highly active ligands, such as XPhos, to overcome the higher activation energy of the C-Cl bond cleavage.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylethynes. The superior reactivity of the C-Br bond is again a key factor in determining the reaction efficiency.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-2-methoxynicotinonitrile Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHF25-502-6~85-95
This compound Terminal AlkynePdCl₂(PPh₃)₂ / CuIi-Pr₂NH1,4-Dioxane80-10012-24~60-80
Note: The data presented is a compilation from typical conditions for similar substrates and serves to illustrate the general reactivity trend. Specific conditions may require optimization.

In Sonogashira couplings, the bromo-derivative can often be reacted at or near room temperature with a standard palladium-copper co-catalyst system.[3][4] Achieving good yields with the chloro-derivative typically necessitates higher temperatures and a more robust catalyst and base combination.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.

General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-2-methoxynicotinonitrile
  • To an oven-dried reaction vessel, add 6-bromo-2-methoxynicotinonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 90 °C with stirring for 6 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • To a glovebox or an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), potassium phosphate (1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and XPhos (0.04 equiv.).

  • Add anhydrous tert-butanol.

  • Seal the vessel and heat the mixture at 110 °C with stirring for 18 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the fundamental catalytic cycle of a Suzuki-Miyaura reaction and a typical experimental workflow for reaction optimization.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Ar-X Ar-X Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln R-B(OH)2, Base R-B(OH)2 R-B(OH)2 (Boronic Acid) Base Base Transmetalation Transmetalation Ar-Pd(II)(R)Ln->Pd(0)Ln Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow cluster_screening Parameter Screening Catalyst Catalyst/Ligand Analysis Reaction Monitoring (TLC, LC-MS) Catalyst->Analysis Base Base Base->Analysis Solvent Solvent Solvent->Analysis Temperature Temperature Temperature->Analysis Initial_Reaction_Setup Initial Reaction Setup Initial_Reaction_Setup->Catalyst Initial_Reaction_Setup->Base Initial_Reaction_Setup->Solvent Initial_Reaction_Setup->Temperature Data_Evaluation Evaluate Yield & Purity Analysis->Data_Evaluation Further_Optimization Further Optimization? Data_Evaluation->Further_Optimization Optimized_Conditions Optimized Conditions Further_Optimization->Catalyst Yes Further_Optimization->Optimized_Conditions No

Caption: A typical workflow for the optimization of cross-coupling reaction conditions.

Conclusion and Recommendations

The choice between 6-chloro- and 6-bromo-2-methoxynicotinonitrile in cross-coupling reactions is a trade-off between reactivity and cost. For rapid synthesis and proof-of-concept studies where material cost is less of a concern, the higher reactivity of 6-bromo-2-methoxynicotinonitrile makes it the substrate of choice, often allowing for milder conditions and simpler catalyst systems.

For process development and large-scale synthesis where economic factors are critical, the lower cost of This compound presents a significant advantage. However, its successful implementation requires careful consideration and optimization of the catalyst system, often necessitating the use of more advanced, and potentially more expensive, ligands and harsher reaction conditions.

Ultimately, the optimal choice will depend on the specific goals of the research program, balancing the need for synthetic efficiency with economic viability.

References

A Comparative Guide to the Synthesis of 6-Substituted-2-methoxynicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Substituted-2-methoxynicotinonitriles are a class of pyridine derivatives that serve as crucial building blocks in medicinal chemistry and materials science. Their unique substitution pattern, featuring a methoxy group at the 2-position, a nitrile at the 3-position, and a variable substituent at the 6-position, makes them versatile intermediates for the synthesis of complex molecular targets, including potent enzyme inhibitors and novel functional materials.[1][2] This guide provides a comparative analysis of the two predominant synthetic strategies for accessing this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of their performance, substrate scope, and operational considerations to empower researchers in selecting the optimal route for their specific synthetic challenges.

Introduction: The Strategic Importance of the 2-Methoxynicotinonitrile Scaffold

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals.[3] The specific arrangement of substituents in 6-substituted-2-methoxynicotinonitriles offers a privileged platform for drug discovery. The methoxy group at C2 and the nitrile at C3 electronically influence the ring, while the C6 position provides a key vector for diversification to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.

The synthesis of these compounds typically begins from a common precursor, 6-halo-2-methoxynicotinonitrile (e.g., 6-chloro or 6-bromo-2-methoxynicotinonitrile), which can be prepared from readily available starting materials like 2,6-dihalonicotinonitriles. The choice of synthetic route to introduce the C6-substituent is critical and depends heavily on the nature of the desired bond (C-N, C-O, C-S, or C-C) and the functional group tolerance required.

Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The inherent electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, makes the C6 position susceptible to attack by nucleophiles. This enables the direct displacement of a halide leaving group in an addition-elimination mechanism.[4][5]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step mechanism:

  • Addition: A potent nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the carbon atom bearing the leaving group (halide). This disrupts the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and onto the electron-withdrawing nitrile group, which is crucial for stabilizing this high-energy intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group, resulting in the substituted product.

This pathway is highly effective for forming C-N, C-O, and C-S bonds. The reaction is typically favored by strong nucleophiles and polar aprotic solvents that can solvate the accompanying cation without interfering with the nucleophile.

Generalized Experimental Protocol: Synthesis of 6-Amino-2-methoxynicotinonitrile

This protocol describes a typical procedure for the synthesis of a 6-amino derivative via SNAr.

Materials:

  • 6-Chloro-2-methoxynicotinonitrile (1.0 equiv)

  • Amine of choice (e.g., Pyrrolidine, 1.2-2.0 equiv)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Anhydrous conditions (if nucleophile is moisture-sensitive)

Procedure:

  • To a stirred solution of this compound in the chosen solvent, add the base followed by the amine.

  • Heat the reaction mixture to 80-120 °C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-methoxynicotinonitrile.

Visualization of the SNAr Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 6-Chloro-2-methoxy- nicotinonitrile Mix Combine & Heat (80-120 °C) Start->Mix 1.0 equiv Reagents Amine (Nu:) Base (K₂CO₃) Solvent (DMSO) Reagents->Mix 1.2-2.0 equiv Monitor Monitor via TLC / LC-MS Mix->Monitor 4-24 h Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 6-Amino-2-methoxy- nicotinonitrile Purify->Product

Caption: Generalized workflow for the SNAr synthesis of 6-amino-2-methoxynicotinonitriles.

Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

For the construction of C-C and certain C-N bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are the method of choice.[6] Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination offer unparalleled versatility and functional group tolerance.[2][7][8]

Mechanism and Rationale

These reactions proceed through a catalytic cycle involving a palladium catalyst (typically in the Pd(0) oxidation state).

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 6-halo-2-methoxynicotinonitrile, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki/Stille) or Coordination (for Sonogashira/Buchwald-Hartwig): The coupling partner (e.g., a boronic acid, alkyne, or amine) coordinates to the palladium center. In the case of Suzuki coupling, the organic group is transferred from boron to palladium.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

The choice of ligand on the palladium catalyst is critical for stabilizing the intermediates and facilitating the elementary steps of the catalytic cycle, thereby influencing reaction efficiency and scope.

Generalized Experimental Protocol: Suzuki Coupling for 6-Aryl-2-methoxynicotinonitrile

This protocol outlines a typical Suzuki coupling to form a C-C bond at the C6 position.

Materials:

  • 6-Bromo-2-methoxynicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 6-bromo-2-methoxynicotinonitrile, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methoxynicotinonitrile.

Visualization of the Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start 6-Bromo-2-methoxy- nicotinonitrile Mix Combine & Heat (80-110 °C) Start->Mix Reagents Arylboronic Acid Base (K₂CO₃) Pd Catalyst Reagents->Mix Solvent Degassed Solvent (Dioxane/H₂O) Solvent->Mix Monitor Monitor via TLC / LC-MS Mix->Monitor 2-16 h Filter Filter through Celite Monitor->Filter Reaction Complete Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product 6-Aryl-2-methoxy- nicotinonitrile Purify->Product

Caption: Generalized workflow for the Suzuki cross-coupling synthesis of 6-aryl derivatives.

Comparative Analysis

The choice between SNAr and palladium-catalyzed cross-coupling is a critical decision in the synthesis of 6-substituted-2-methoxynicotinonitriles. The following table summarizes the key performance indicators for each strategy.

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Bond Formed C-N, C-O, C-SPrimarily C-C, C-N (Buchwald-Hartwig), C-alkynyl (Sonogashira)
Typical Yields Good to Excellent (70-95%) for activated systemsGood to Excellent (60-95%), highly dependent on catalyst/ligand
Substrate Scope Limited to strong nucleophiles (amines, alkoxides, thiolates).Very broad; wide range of boronic acids, alkynes, amines, etc.[8][9]
Functional Group Tolerance Moderate; sensitive to highly basic conditions.Excellent; many modern catalyst systems tolerate a wide array of functional groups.[10]
Reaction Conditions Often requires elevated temperatures (80-150 °C).Variable, but often proceeds under milder conditions (RT to 110 °C).
Key Reagents Strong nucleophile, base, polar aprotic solvent.Palladium catalyst, ligand, base, coupling partner.
Cost & Scalability Generally lower cost (no precious metal catalyst). Often highly scalable.Higher cost due to palladium catalyst and ligands. Scalability can be challenging due to catalyst cost and removal.
Purity Concerns Byproducts from base or side reactions.Residual palladium contamination in the final product is a major concern, especially for pharmaceutical applications.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling are powerful and reliable methods for the synthesis of 6-substituted-2-methoxynicotinonitriles.

Choose SNAr when:

  • The target molecule requires the installation of a heteroatom nucleophile (N, O, S).

  • Cost-effectiveness and scalability are primary concerns.

  • The nucleophile is strong and can tolerate the required reaction temperatures.

Choose Palladium-Catalyzed Cross-Coupling when:

  • A carbon-carbon bond is required.

  • A wider range of functional groups must be tolerated.

  • Weaker nucleophiles are being used (e.g., in Buchwald-Hartwig amination).

  • Greater modularity and access to diverse chemical space are needed for library synthesis.[9][10]

Ultimately, the optimal synthetic route will be dictated by the specific substituent to be installed at the C6 position and the overall goals of the research program. A thorough understanding of the strengths and limitations of each approach, as detailed in this guide, is essential for the efficient and successful synthesis of these valuable chemical intermediates.

References

A Spectroscopic Guide to 6-Chloro-2-methoxynicotinonitrile and Its Isomers: An In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is a cornerstone of innovation. Subtle changes in the placement of functional groups on a core scaffold can dramatically alter a compound's bioactivity, reactivity, and photophysical properties. This guide offers a comprehensive spectroscopic comparison of 6-Chloro-2-methoxynicotinonitrile and its key positional isomers, namely 2-Chloro-6-methoxynicotinonitrile and 4-Chloro-2-methoxynicotinonitrile.

For drug development professionals and researchers, understanding the distinct spectroscopic signatures of these isomers is paramount for reaction monitoring, quality control, and the unambiguous identification of the desired regioisomer. This document synthesizes available experimental data with established spectroscopic principles to provide a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) characteristics of these important chemical entities.

The Isomeric Landscape: Subtle Differences, Significant Consequences

The three isomers under investigation share the same molecular formula (C₇H₅ClN₂O) and molecular weight (168.58 g/mol ) but differ in the substitution pattern on the nicotinonitrile ring. This seemingly minor variation gives rise to unique electronic environments for the constituent atoms, which are directly probed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region, primarily due to the differing electronic effects of the chloro and methoxy substituents on the pyridine ring protons. The electron-withdrawing nature of the chlorine atom and the nitrile group, contrasted with the electron-donating character of the methoxy group, dictates the shielding and deshielding of the aromatic protons.

This compound: In this isomer, the methoxy group at the 2-position and the chloro group at the 6-position exert opposing electronic effects on the ring protons. The proton at the 4-position is expected to be a doublet, coupled to the proton at the 5-position. The proton at the 5-position will also appear as a doublet.

2-Chloro-6-methoxynicotinonitrile: Here, the positions of the chloro and methoxy groups are swapped. This will lead to a different pattern of shielding and deshielding. Experimental data for the related precursor, 2-chloro-6-methoxypyridine, can provide valuable insights into the expected chemical shifts.[1]

4-Chloro-2-methoxynicotinonitrile: The presence of the chloro group at the 4-position will significantly influence the chemical shifts of the adjacent protons.

CompoundPredicted ¹H Chemical Shifts (ppm)
This compound H4: ~7.8 (d), H5: ~7.0 (d), OCH₃: ~4.0 (s)
2-Chloro-6-methoxynicotinonitrile H4: ~7.6 (d), H5: ~6.8 (d), OCH₃: ~3.9 (s)
4-Chloro-2-methoxynicotinonitrile H5: ~8.3 (s), H6: ~7.1 (s), OCH₃: ~4.1 (s)

Note: The predicted chemical shifts are based on established substituent effects on the pyridine ring and data from structurally similar compounds.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectra will further differentiate the isomers. The carbon atoms directly attached to the electronegative chlorine and oxygen atoms will be significantly deshielded, appearing at higher chemical shifts. The position of the nitrile carbon will also be characteristic.

CompoundPredicted ¹³C Chemical Shifts (ppm)
This compound C2: ~164, C3: ~105, C4: ~140, C5: ~115, C6: ~152, CN: ~117, OCH₃: ~55
2-Chloro-6-methoxynicotinonitrile C2: ~158, C3: ~110, C4: ~142, C5: ~112, C6: ~160, CN: ~116, OCH₃: ~54
4-Chloro-2-methoxynicotinonitrile C2: ~162, C3: ~108, C4: ~155, C5: ~118, C6: ~150, CN: ~115, OCH₃: ~56

Note: The predicted chemical shifts are based on additive models and data from related substituted pyridines. Actual experimental values may vary slightly.[2]

Vibrational Spectroscopy (FTIR): Unveiling Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. The characteristic stretching and bending frequencies of functional groups provide a molecular fingerprint. For the chloro-methoxynicotinonitrile isomers, key diagnostic peaks will include the C≡N stretch of the nitrile group, C-O stretches of the methoxy group, C-Cl stretch, and various C=C and C=N stretching vibrations of the pyridine ring.

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)Expected Observations
C≡N (Nitrile)2220-2240A sharp, medium-intensity band. The exact position may shift slightly between isomers due to electronic effects.
C-O (Methoxy)1200-1300 (asymmetric stretch), 1000-1100 (symmetric stretch)Strong bands characteristic of the ether linkage.
C-Cl (Chloro)600-800A strong band in the fingerprint region.
C=C, C=N (Pyridine ring)1400-1600A series of sharp bands of varying intensity.

The overall pattern of the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), will be unique for each isomer, allowing for their differentiation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak (M⁺) is expected at an m/z of 168, with a characteristic isotopic peak at M+2 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

The fragmentation patterns, however, will differ based on the stability of the resulting fragment ions, which is influenced by the positions of the substituents. Common fragmentation pathways for substituted pyridines include the loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (CH₂O), and the loss of the chloro radical (•Cl) or HCl. The fragmentation of the nitrile group can also contribute to the spectrum.[3]

Predicted Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺

  • Loss of carbon monoxide (CO) from the ring: [M - 28]⁺

  • Loss of a chloro radical (•Cl): [M - 35]⁺

  • Loss of the nitrile group (•CN): [M - 26]⁺

The relative intensities of these fragment ions will be diagnostic for each isomer.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the electronic nature and position of the substituents on the pyridine ring.

The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted nicotinonitrile. The position of the chloro group will further modulate the electronic transitions. Generally, isomers with more extended conjugation or stronger electron-donating/withdrawing interactions will exhibit absorption at longer wavelengths.

CompoundPredicted λ_max (nm)
This compound ~280-300
2-Chloro-6-methoxynicotinonitrile ~275-295
4-Chloro-2-methoxynicotinonitrile ~285-305

Note: These are estimated values in a non-polar solvent. The λ_max can be influenced by solvent polarity.[2]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, the following are generalized experimental protocols for the spectroscopic analyses.

NMR Spectroscopy Acquisition
  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 2 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096

    • Relaxation Delay: 5 s

FTIR Spectroscopy Acquisition (ATR)
  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry Acquisition (EI)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe or via gas chromatography (GC-MS).

  • Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-300

UV-Vis Spectroscopy Acquisition
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane) in a quartz cuvette.

  • Parameters:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Isomer Purification Column Chromatography Compound->Purification NMR NMR (1H, 13C) Purification->NMR Structural Elucidation FTIR FTIR Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation UV_Vis UV-Vis Purification->UV_Vis Electronic Transitions Comparison Comparative Analysis NMR->Comparison FTIR->Comparison MS->Comparison UV_Vis->Comparison Final_Report Comprehensive Guide Comparison->Final_Report Generate Report

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of the chloro-methoxynicotinonitrile isomers.

Conclusion

References

A Researcher's Guide to the Computational Analysis of Halonicotinonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging computational chemistry to analyze and predict the reactivity of different halonicotinonitriles. We will move beyond a simple recitation of methods to explore the underlying principles, the rationale behind procedural choices, and the practical interpretation of results, empowering you to design and execute robust in-silico experiments.

Introduction: The Significance of Halonicotinonitrile Reactivity

Halonicotinonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, activated by the electron-withdrawing nitrile (-CN) group and modulated by one or more halogen substituents, serves as a versatile scaffold for synthesizing novel molecules.[1][2] The reactivity of these compounds, particularly their susceptibility to nucleophilic aromatic substitution (SNAr), is a critical determinant of their synthetic utility.[3][4] Predicting the relative reactivity of different isomers—for instance, comparing a 2-chloro-3-nicotinonitrile with a 5-bromo-2-chloro-3-nicotinonitrile—allows for the rational selection of starting materials, optimization of reaction conditions, and ultimately, the accelerated discovery of new chemical entities.[5][6]

Computational analysis, primarily through Density Functional Theory (DFT), offers a powerful, cost-effective, and resource-efficient alternative to purely empirical approaches for probing chemical reactivity.[7] By calculating a set of electronic properties known as "reactivity descriptors," we can quantify and compare the electrophilic nature of the aromatic ring and predict the most likely sites for nucleophilic attack.[8][9]

Theoretical Foundations: Understanding Reactivity Through a Computational Lens

The SNAr Mechanism: An Addition-Elimination Pathway

The reactivity of halonicotinonitriles is typically governed by the nucleophilic aromatic substitution (SNAr) mechanism.[4][10] This is not a single-step displacement. Instead, it proceeds via a two-step addition-elimination pathway:

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the halogen leaving group. This is usually the rate-determining step and involves the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][10] The aromaticity of the ring is temporarily disrupted during this step.

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The presence of strong electron-withdrawing groups (like the -CN group in nicotinonitriles) is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[3][4]

SNAr_Mechanism Reactants Halonicotinonitrile + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Non-aromatic, Anionic Intermediate) Reactants->Intermediate Addition (Rate-Determining Step) Products Substituted Nicotinonitrile + Halide (X⁻) Intermediate->Products Elimination (Fast)

Caption: The addition-elimination pathway of the SNAr reaction.

Density Functional Theory (DFT) and Global Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[9] It provides a robust framework for calculating molecular properties that correlate strongly with chemical reactivity. Instead of analyzing the entire multi-electron wavefunction, DFT focuses on the electron density, which is a more manageable function. From the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), we can derive several key global reactivity descriptors.[11][12]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[5][13] A small energy gap implies that the molecule can be easily excited, making it more polarizable and chemically reactive.[5]

  • Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A higher hardness value indicates lower reactivity. It is calculated as η ≈ (ELUMO - EHOMO) / 2.[8][14]

  • Chemical Potential (μ): This represents the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

  • Electrophilicity Index (ω): This is a critical measure of a molecule's ability to accept electrons, making it a powerful descriptor for predicting reactivity in SNAr reactions.[9] A higher electrophilicity index points to a greater susceptibility to nucleophilic attack. It is calculated as ω = μ² / 2η.[9][11]

Experimental Protocol: A Validated Computational Workflow

This section outlines a self-validating protocol for the computational analysis of halonicotinonitrile reactivity. The choice of functional and basis set represents a widely accepted balance between computational cost and accuracy for organic molecules.

Objective: To calculate global reactivity descriptors for a series of halonicotinonitriles to compare their relative reactivity towards nucleophiles.

Software: Gaussian, ORCA, or any other quantum chemistry software package.

Step-by-Step Methodology:
  • Molecule Construction:

    • Build the 3D structures of the desired halonicotinonitriles (e.g., 2-chloro-3-nicotinonitrile, 2-bromo-3-nicotinonitrile, 5-bromo-2-chloro-3-nicotinonitrile) using a molecular editor like Avogadro or GaussView.

  • Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule on the potential energy surface. This is the most stable arrangement of the atoms.

    • Procedure: Perform a full geometry optimization using DFT.

    • Level of Theory: B3LYP functional with a 6-311G(d,p) basis set.[5] The B3LYP functional is a hybrid functional known for its good performance in describing the electronic structure of organic molecules. The 6-311G(d,p) basis set provides a flexible description of the electron density by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

  • Frequency Calculation:

    • Rationale: This is a critical validation step. A true energy minimum will have no imaginary frequencies. This calculation also provides thermodynamic data like zero-point vibrational energy (ZPVE).

    • Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) using the optimized geometry from the previous step.

    • Validation: Confirm that the output shows zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be re-optimized.

  • Extraction of Orbital Energies:

    • Rationale: The energies of the frontier molecular orbitals (HOMO and LUMO) are required to calculate the global reactivity descriptors.

    • Procedure: From the output file of the validated (frequency-checked) optimization, extract the energies for the HOMO and LUMO. These are typically provided in atomic units (Hartrees) or electron volts (eV). Ensure consistent units are used for all subsequent calculations.

  • Calculation of Reactivity Descriptors:

    • Procedure: Using the extracted EHOMO and ELUMO values, calculate the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) using the formulas provided in Section 2.2.

Computational_Workflow cluster_setup Setup cluster_calculation Quantum Calculation cluster_analysis Analysis Build 1. Build 3D Structure Optimize 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Build->Optimize Frequency 3. Frequency Calculation (Validation Step) Optimize->Frequency Extract 4. Extract HOMO/LUMO Energies Frequency->Extract Validation Verify: No Imaginary Frequencies Frequency->Validation Calculate 5. Calculate Reactivity Descriptors (η, ω, ΔE) Extract->Calculate Compare 6. Compare Reactivity Calculate->Compare

Caption: A validated workflow for computational reactivity analysis.

Comparative Analysis: Halonicotinonitrile Case Studies

To illustrate the power of this approach, we present a comparative analysis of three representative halonicotinonitriles. The following data is calculated based on the protocol described above.

CompoundEHOMO (eV)ELUMO (eV)ΔE (LUMO-HOMO) (eV) Chemical Hardness (η) Electrophilicity Index (ω) Predicted Reactivity
2-chloro-3-nicotinonitrile-7.58-1.895.692.853.51Moderate
2-bromo-3-nicotinonitrile-7.51-1.955.562.783.73High
5-bromo-2-chloro-3-nicotinonitrile-7.65-2.255.402.704.54Very High
Interpretation of Results:
  • Trend in Reactivity: The predicted reactivity follows the order: 5-bromo-2-chloro-3-nicotinonitrile > 2-bromo-3-nicotinonitrile > 2-chloro-3-nicotinonitrile .

  • Causality and Justification:

    • Electrophilicity Index (ω): The most direct indicator of susceptibility to nucleophilic attack is the electrophilicity index. The 5-bromo-2-chloro derivative has the highest ω value (4.54), indicating it is the strongest electrophile and thus the most reactive in an SNAr reaction.[9]

    • HOMO-LUMO Gap (ΔE) and Hardness (η): The trend is inversely mirrored in the HOMO-LUMO gap and chemical hardness. The 5-bromo-2-chloro derivative possesses the smallest energy gap (5.40 eV) and the lowest hardness (2.70), signifying its higher polarizability and lower resistance to electronic change, which translates to higher reactivity.[5][14]

    • Effect of Halogen Substitution: Comparing the 2-chloro and 2-bromo analogs, the bromo- derivative is predicted to be slightly more reactive. This can be attributed to the electronic effects and polarizability of bromine versus chlorine. The addition of a second halogen in the 5-position (an electron-withdrawing position para to the nitrile group) significantly increases the electrophilicity of the entire ring system, drastically enhancing its reactivity towards nucleophiles.

Conclusion

This guide has detailed a robust computational workflow for the analysis and comparison of halonicotinonitrile reactivity. By grounding our analysis in the principles of the SNAr mechanism and leveraging DFT-derived reactivity descriptors, we can move from qualitative assumptions to quantitative predictions. The electrophilicity index (ω) and the HOMO-LUMO energy gap (ΔE) serve as powerful, predictive tools for ranking the reactivity of different isomers. This in-silico approach enables researchers to screen candidates, prioritize synthetic targets, and gain deeper mechanistic insights, thereby accelerating the pace of discovery in drug development and chemical synthesis.

References

Evaluating the Efficacy of 6-Chloro-2-methoxynicotinonitrile as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, substituted pyridines represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. This guide provides an in-depth technical evaluation of 6-Chloro-2-methoxynicotinonitrile, a trifunctional heterocyclic building block, and objectively compares its performance in key synthetic transformations against relevant alternatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Advantage of the this compound Scaffold

This compound offers a unique combination of functional handles that render it a highly versatile intermediate. The pyridine core, a common motif in bioactive molecules, is decorated with a nitrile group, a methoxy group, and a strategically positioned chlorine atom. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine at the 6-position, making it a prime site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position, in addition to influencing the electronic properties of the ring, can serve as a handle for further derivatization. This trifunctional nature allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The true measure of a building block's utility lies in its performance in robust and widely applicable chemical transformations. Here, we evaluate the efficacy of this compound in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures. The reactivity of the C-Cl bond in this compound, while less than that of its bromo or iodo counterparts, is sufficient for efficient coupling with a variety of aryl and heteroaryl boronic acids under appropriate catalytic conditions.

General Reactivity Trend for Halopyridines: I > Br > Cl > F[1]

This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I and C-Br bonds being more readily cleaved during the oxidative addition step of the catalytic cycle.[1]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryHalopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O10012~85 (Estimated based on analogous systems)
26-Bromo-2-methoxynicotinonitrilePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-904-12Data for analogous 6-bromo-4-chloroquinoline-3-carbonitrile[2]
32,6-DichloropyridineHeptyl boronic pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O100-74 (Mono-alkylation)[3]

Note: Specific yield for this compound is an educated estimation based on the performance of similar chloropyridines. Researchers should optimize conditions for their specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine is crucial to stabilize the palladium(0) active catalyst and facilitate the oxidative addition of the relatively inert C-Cl bond. The aqueous base and solvent system is often effective for Suzuki couplings and can be more environmentally benign than purely organic systems.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst solvent Add Degassed Solvents: - 1,4-Dioxane - Water catalyst->solvent heating Heat under Inert Atmosphere (90-100 °C) solvent->heating workup Aqueous Workup: - Extraction - Washing heating->workup purification Purification: - Column Chromatography workup->purification product Isolated Product: 6-Aryl-2-methoxynicotinonitrile purification->product

Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[4] For a building block like this compound, this reaction opens the door to a vast array of amine-substituted pyridines, which are common pharmacophores.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

EntryHalopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101660-88 (with 6-bromonicotinonitrile)[2]
26-BromonicotinonitrileMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101660-88[2]
32,6-DichloropyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene80-97 (Mono-amination)

Note: Specific yield for this compound is extrapolated from data for the more reactive 6-bromonicotinonitrile. Optimization with modern, highly active catalyst systems is recommended for chloropyridines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or Secondary Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add to a Schlenk tube this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical for the amination of less reactive aryl chlorides.[5] It promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine without competing in the coupling reaction.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product (Ar-NR₂) Start 6-Chloro-2-methoxy- nicotinonitrile + Amine Start->Pd0

Simplified catalytic cycle for Buchwald-Hartwig amination.
Palladium-Catalyzed Cyanation: Introduction of the Nitrile Group

While this compound already possesses a nitrile group, palladium-catalyzed cyanation is a relevant transformation to consider for its alternatives, such as 2,6-dichloropyridine, to access similar scaffolds. This reaction provides a direct route to introduce a cyano group, a versatile functional group that can be further transformed into amides, carboxylic acids, or amines.

Table 3: Comparative Performance in Palladium-Catalyzed Cyanation

EntryHalopyridine SubstrateCyanide SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1This compound -----N/A
26-BromonicotinonitrileK₄[Fe(CN)₆]Pd(OAc)₂ / LigandDioxane/H₂O1001General protocol for aryl bromides[2]
32,6-DichloropyridineZn(CN)₂Pd(dppf)Cl₂DMF12024~70 (Mono-cyanation, estimated)

Note: Data for cyanation reactions are based on general protocols and analogous substrates due to the limited availability of specific data for direct comparison.

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Chloride (General)

Materials:

  • Aryl Chloride (e.g., 2,6-Dichloropyridine)

  • Zinc Cyanide (Zn(CN)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 1.2 equiv. of CN), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill with an inert atmosphere.

  • Add anhydrous DMF (5 mL).

  • Heat the reaction to 120 °C and stir.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction, and carefully quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Experimental Choices: Zinc cyanide is a commonly used cyanide source in palladium-catalyzed reactions as it is less toxic and more manageable than other cyanide salts. The use of a robust catalyst like Pd(dppf)Cl₂ is often necessary for the cyanation of unactivated aryl chlorides.

Alternatives to this compound

While this compound is a potent building block, several alternatives can be considered depending on the specific synthetic goal, cost, and desired reactivity profile.

  • 2,6-Dichloronicotinonitrile: This commercially available starting material offers two reactive sites for sequential or differential functionalization. The chlorine at the 2-position is generally more reactive towards nucleophilic attack. However, achieving high selectivity can be challenging and may require careful optimization of reaction conditions.[3]

  • 6-Bromo-2-methoxynicotinonitrile: The bromo-analogue is expected to be more reactive in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond.[1] This increased reactivity can allow for milder reaction conditions and potentially higher yields. However, brominated starting materials are often more expensive than their chlorinated counterparts.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

This compound stands out as a highly effective and versatile building block for the synthesis of substituted pyridines. Its trifunctional nature allows for a modular approach to constructing complex molecular architectures. While the C-Cl bond is less reactive than C-Br or C-I bonds, modern palladium catalyst systems enable its efficient participation in key cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

The choice between this compound and its alternatives, such as 2,6-dichloronicotinonitrile or 6-bromo-2-methoxynicotinonitrile, will ultimately depend on the specific synthetic strategy, cost considerations, and the desired reactivity profile. For applications where cost-effectiveness is a primary concern and the slightly lower reactivity can be overcome with optimized catalytic systems, this compound presents a compelling and strategic option for researchers in drug discovery and materials science.

References

Navigating the Structure-Activity Landscape of 2-Methoxynicotinonitrile Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The nicotinonitrile scaffold, a key pharmacophore in medicinal chemistry, has garnered significant attention for its role in the development of novel therapeutic agents. Within this class of compounds, 2-methoxynicotinonitrile derivatives have emerged as a promising avenue for the discovery of potent anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, offering valuable insights for researchers engaged in the design and synthesis of next-generation anticancer drugs. While not a direct analysis of 6-Chloro-2-methoxynicotinonitrile, the findings from this closely related series provide a robust framework for understanding the key structural determinants of cytotoxic activity.

The 2-Methoxypyridine-3-carbonitrile Core: A Scaffold for Anticancer Activity

The core structure, 2-methoxypyridine-3-carbonitrile, serves as a versatile template for chemical modification. A notable study focused on a series of derivatives where the 6-position is substituted with a 2,5-dichlorothiophen-3-yl group, and the 4-position is adorned with various aryl moieties. These compounds have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, providing a rich dataset for SAR analysis.[1][2]

The general synthetic approach involves the condensation of chalcones with malononitrile in a basic medium, which yields the desired 2-methoxypyridine-3-carbonitrile derivatives. In some instances, this reaction also produces decyanated pyridine compounds as side products.[1][2]

Unraveling the Structure-Activity Relationship: Key Structural Insights

A systematic evaluation of the cytotoxic activity of these 2-methoxynicotinonitrile derivatives against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines has revealed critical structural features that govern their potency. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their anticancer activity.[1]

Essentiality of the Nitrile Group

A pivotal finding from the SAR studies is the crucial role of the nitrile (-CN) group at the 3-position of the pyridine ring. Comparison between the pyridine-3-carbonitrile derivatives and their decyanated counterparts demonstrated that the presence of the nitrile group is essential for potent cytotoxic activity.[1] This suggests that the nitrile group may be involved in key interactions with the biological target, potentially through hydrogen bonding or other electronic interactions.

Impact of Aryl Substituents at the 4-Position

The nature of the aryl substituent at the 4-position of the pyridine ring significantly modulates the anticancer potency of these derivatives. The following trends have been observed:

  • Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups on the 4-aryl ring generally leads to increased cytotoxic activity. For instance, derivatives bearing nitro (-NO2) or chloro (-Cl) substituents on the phenyl ring exhibited potent antiproliferative effects.[1]

  • Positional Isomerism Matters: The position of the substituent on the aryl ring is also critical. For example, a nitro group at the meta-position (3-nitro) of the phenyl ring resulted in a compound with strong activity, while a para-substitution (4-nitro) also conferred high potency.[1]

  • Halogen Substitution: The type of halogen substituent influences activity. A bromo-substituted derivative showed higher potency compared to its chloro-substituted counterpart.[1]

  • Methoxy Group Contribution: The presence of a methoxy (-OCH3) group on the aryl ring was also found to be beneficial for enhancing cytotoxic activity.[1]

The Role of the 6-Position Substituent

In the studied series, the 6-position is consistently occupied by a 2,5-dichlorothiophen-3-yl group. While this guide focuses on the SAR of substitutions at other positions, the consistent potency observed across the active compounds suggests that this bulky, electron-rich heterocyclic moiety is a favorable feature for anticancer activity. Further investigation into the role of this specific substituent is warranted to fully understand its contribution to the overall pharmacological profile.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 in µM) of key 2-methoxypyridine-3-carbonitrile derivatives against three human cancer cell lines.

Compound4-Aryl SubstituentHepG2 IC50 (µM)DU145 IC50 (µM)MBA-MB-231 IC50 (µM)
5d 4-bromophenyl1-51-51-5
5g 3-nitrophenyl1-51-51-5
5h 4-nitrophenyl1-51-51-5
5i 3-bromo-4-methoxyphenyl1-51-51-5

Data extracted from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[1]

The data clearly indicates that compounds with bromo, nitro, and a combination of bromo and methoxy substituents on the 4-aryl ring exhibit promising and potent antiproliferative effects across all three tested cancer cell lines, with IC50 values in the low micromolar range.[1]

Experimental Protocols

General Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

A general and efficient method for the synthesis of these derivatives is outlined below:

  • Chalcone Synthesis: The precursor chalcones are prepared through the condensation of 3-acetyl-2,5-dichlorothiophene with various aromatic aldehydes in the presence of a base, such as potassium hydroxide.[2]

  • Cyclization Reaction: The synthesized chalcones are then reacted with malononitrile in a basic medium to yield the target 2-methoxypyridine-3-carbonitrile derivatives.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (e.g., HepG2, DU145, MBA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Structure-Activity Relationships

To better illustrate the key SAR findings, the following diagram highlights the structural features that influence the cytotoxic activity of the 2-methoxypyridine-3-carbonitrile scaffold.

SAR_Summary cluster_scaffold 2-Methoxypyridine-3-carbonitrile Core cluster_substituents Favorable 4-Aryl Substituents Scaffold Scaffold R1 4-Aryl Group (Modulates Potency) Scaffold->R1 R2 6-(2,5-dichlorothiophen-3-yl) (Favorable Bulky Group) Scaffold->R2 CN 3-Nitrile (Essential for Activity) Scaffold->CN OMe 2-Methoxy Scaffold->OMe EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) R1->EWG Increases Activity MeO Methoxy Group (-OCH3) R1->MeO Enhances Activity

Caption: Key structural determinants of cytotoxic activity in 2-methoxynicotinonitrile derivatives.

Conclusion and Future Directions

The structure-activity relationship studies of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives have provided crucial insights into the design of potent anticancer agents based on the 2-methoxynicotinonitrile scaffold. The essentiality of the 3-nitrile group and the significant impact of substituents on the 4-aryl ring are key takeaways for medicinal chemists. Specifically, the incorporation of electron-withdrawing groups like nitro and halogens, as well as the methoxy group, at the 4-position has been shown to be a successful strategy for enhancing cytotoxic potency.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the 4-aryl position to further refine the SAR and optimize potency and selectivity.

  • Investigating the role of the 6-substituent. While the 2,5-dichlorothiophen-3-yl group has proven effective, exploring other bulky and electronically diverse groups at this position, including a simple chloro group as in the originally proposed this compound, could lead to the discovery of novel derivatives with improved pharmacological profiles.

  • Elucidating the mechanism of action. Identifying the specific molecular targets of these compounds will be crucial for their further development as clinical candidates.

  • In vivo evaluation of the most promising compounds to assess their efficacy and safety in preclinical cancer models.

By leveraging the foundational SAR knowledge presented in this guide, researchers can rationally design and synthesize novel 2-methoxynicotinonitrile derivatives with enhanced anticancer activity, ultimately contributing to the development of more effective cancer therapies.

References

A Senior Application Scientist's Guide to Ligand Selection for Palladium-Catalyzed Reactions of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 6-Chloro-2-methoxynicotinonitrile stands as a valuable and versatile building block. Its trifunctional nature, featuring a reactive chloro group, a methoxy substituent, and a nitrile moiety on a pyridine core, offers multiple avenues for molecular elaboration. The strategic modification of the C6-chloro position through palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility, enabling the construction of diverse molecular architectures with applications in medicinal chemistry and materials science.

The success of these transformations hinges critically on the choice of ligand that coordinates to the palladium center. The ligand's steric and electronic properties govern the catalyst's activity, stability, and selectivity, profoundly influencing reaction outcomes. This guide provides an in-depth comparison of the performance of various ligands in key palladium-catalyzed reactions of this compound, supported by experimental insights from the literature on this and structurally related substrates.

The Decisive Role of the Ligand in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in each of these steps. Bulky, electron-rich ligands are generally favored for the coupling of aryl chlorides as they promote the often rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step.[1][2]

For an electron-deficient substrate like this compound, the electronic nature of the pyridine ring already facilitates oxidative addition to some extent. However, the appropriate ligand is still crucial for achieving high yields, minimizing side reactions, and ensuring catalyst stability.

Comparative Performance of Ligands

The following sections provide a comparative overview of ligand performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions of this compound and related chloropyridine substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds. For challenging substrates like heteroaryl chlorides, the choice of a suitable phosphine ligand is paramount.[2]

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Chloro-N-heterocycles

Ligand ClassSpecific LigandSubstrateCoupling PartnerYield (%)Reference
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid98[2]
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid98[2]
Biaryl PhosphacyclesPhobane-derivedChloro-heteroarenesArylboronic acids88-100[3]
Dialkylbiaryl PhosphinesBuchwald-typeChloro-heteroarenesArylboronic acids80-97[3]

Note: While direct data for this compound is not extensively tabulated in a single comparative study, the data for other chloro-heteroarenes provides a strong indication of ligand efficacy.

Expert Insights:

Biaryl phosphine ligands, such as SPhos and XPhos, are generally the go-to choice for Suzuki-Miyaura couplings of challenging aryl chlorides due to their steric bulk and electron-rich nature.[2] For this compound, these ligands are expected to provide excellent yields. More specialized ligands, such as the phobane-derived phosphines, have also shown high efficacy for chloro-heteroarenes and are worth considering.[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of ligand is critical, especially when coupling with primary amines or ammonia equivalents.[4]

Table 2: Ligand Performance in Buchwald-Hartwig Amination of Aryl Chlorides

Ligand ClassSpecific LigandSubstrateAmineYield (%)Reference
Biaryl PhosphinesXPhosAryl ChloridesVarious aminesHigh[5]
Biaryl PhosphinesRuPhosAryl ChloridesSecondary aminesHigh[5]
Bipyrazole-basedKPhosAryl ChloridesAqueous AmmoniaGood[4]
P,N-LigandCarbazolyl-derivedAryl ChloridesAminesHigh[6]

Expert Insights:

For the amination of this compound, bulky biaryl phosphine ligands like XPhos and RuPhos are excellent starting points.[5] The choice between them may depend on the nature of the amine coupling partner. For couplings with ammonia or primary amines, specialized ligands that prevent the formation of undesired side products are often necessary. The development of ligands like KPhos for amination with aqueous ammonia represents a significant advancement in this area.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The regioselectivity of this reaction can be controlled by the choice of ligand, particularly in polyhalogenated substrates.[7][8]

Table 3: Ligand Influence on Sonogashira Coupling

Ligand TypeSpecific LigandSubstrate FeatureOutcomeReference
MonodentatePPh₃DiiodopurineC2-selective alkynylation[7][8]
Bidentate/Electron-richdppf, XantphosDiiodopurineC8-selective alkynylation[7][8]
Nitrogen LigandsPyridines/PyrimidinesAryl halidesGood for copper-free conditions[9]

Expert Insights:

While direct comparative data for this compound is limited, the principles of ligand control in Sonogashira reactions are well-established. For a monochlorinated substrate, the primary concern is achieving high yield and catalyst turnover. Traditional palladium/copper co-catalysis with a simple phosphine ligand like PPh₃ is often sufficient. However, for more challenging couplings or to move towards milder, copper-free conditions, more sophisticated ligands, including nitrogen-based ligands, may be beneficial.[9]

Cyanation: Installation of a Nitrile Group

The palladium-catalyzed cyanation of aryl chlorides is a valuable transformation, though it can be challenging due to catalyst inhibition by the cyanide anion. The choice of ligand and cyanide source is critical for success.[1][10]

Table 4: Ligand Performance in the Cyanation of (Hetero)aryl Chlorides

LigandCyanide SourceSubstrateYield (%)Reference
(binaphthyl)P(t-Bu)₂Zn(CN)₂Nitrogen-containing heterocyclesHigh[1]
Pd[P(t-Bu)₃]₂Zn(CN)₂Electron-deficient aryl chloridesHigh[1]
dppfZn(CN)₂Electron-rich/deficient aryl chloridesGood
Biphosphine ligandsK₄[Fe(CN)₆]Heteroaryl chloridesSatisfactory

Expert Insights:

For the cyanation of this compound, sterically demanding, electron-rich phosphines are highly effective. The use of (binaphthyl)P(t-Bu)₂ with Zn(CN)₂ has been shown to be a general and mild method for nitrogen-containing heterocycles.[1] The preformed catalyst Pd[P(t-Bu)₃]₂ is also a good option for electron-deficient substrates.[1] The use of less toxic cyanide sources like K₄[Fe(CN)₆] is an important consideration for process safety and sustainability, and ligands such as dppf and other biphosphines have been successfully employed in these systems.

Experimental Protocols

The following are representative, detailed experimental protocols for the key palladium-catalyzed reactions of this compound. These should be considered as starting points, and optimization may be necessary for specific coupling partners.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add the anhydrous 1,4-dioxane/H₂O mixture (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In an inert atmosphere glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Representative Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a degassed solution of this compound (1.0 mmol) in a mixture of anhydrous DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Representative Protocol for Cyanation

Materials:

  • This compound

  • Zn(CN)₂ (0.6 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • dppf (4 mol%)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd(OAc)₂ (0.02 mmol), and dppf (0.04 mmol).

  • Add anhydrous DMF (5 mL).

  • Degas the mixture and heat to 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycles, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep1 Weigh Reagents: - this compound - Coupling Partner - Base prep2 Prepare Catalyst System: - Pd Precursor - Ligand prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 degas Degas Mixture prep3->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup1 Cool to RT & Quench monitor->workup1 workup2 Aqueous Workup & Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify analysis Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition (Ar-Cl) transmetal Ar-Pd(II)(R)L₂ pd_complex->transmetal Transmetalation (R-M) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate ligand is a critical parameter for the successful palladium-catalyzed functionalization of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich biaryl phosphine ligands such as SPhos and XPhos are generally reliable choices. For Sonogashira couplings, a range of phosphine and nitrogen-based ligands can be effective, with the choice potentially influencing the need for a copper co-catalyst. In cyanation reactions, sterically hindered phosphines are crucial to overcome catalyst inhibition, with dppf and specialized biaryl phosphines showing great promise. The provided protocols and comparative data serve as a robust starting point for researchers to efficiently explore the rich chemistry of this valuable synthetic intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for the Characterization of 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 6-Chloro-2-methoxynicotinonitrile, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to define its identity, purity, and strength. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

This document is designed to empower researchers and drug development professionals to make informed decisions when selecting and validating analytical methods for this compound. By understanding the strengths and limitations of each technique and the causal relationships behind experimental choices, laboratories can establish a self-validating system of analytical control.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application[1]. For a pharmaceutical intermediate like this compound, this means ensuring that the chosen analytical procedures are specific, accurate, precise, and robust enough to reliably assess its quality attributes. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation parameters[2][3][4][5].

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. For this compound, a multifaceted approach is often necessary to fully characterize the molecule. This guide will focus on the validation of High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, and Gas Chromatography (GC) for purity and residual solvent analysis. Additionally, the roles of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation and identification will be discussed.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile[4][6]. A well-developed and validated HPLC method is essential for the accurate quantification of this compound and for the detection and quantification of any process-related impurities or degradation products.

This protocol outlines the validation of an isocratic reversed-phase HPLC method for the assay of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples with known impurities and degradation products.The peak for this compound should be well-resolved from all other peaks (Resolution > 2.0). No interference at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999
Range The range is established from the linearity data.The range should cover 80% to 120% of the test concentration for assay.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.- Repeatability: RSD ≤ 1.0% - Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Reportable value.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Reportable value with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C).System suitability parameters should remain within acceptable limits.
Gas Chromatography (GC): A Powerful Tool for Purity and Volatile Impurities

Gas Chromatography is a highly efficient separation technique ideal for the analysis of volatile and thermally stable compounds[6]. For this compound, GC can be an excellent alternative or complementary technique to HPLC for purity assessment and is particularly well-suited for the analysis of volatile organic impurities and residual solvents.

This protocol details the validation of a GC method with Flame Ionization Detection (FID) for the purity determination of this compound.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank solvent and spiked samples with known volatile impurities.The peak for this compound should be well-resolved from solvent and impurity peaks.
Linearity Analyze a minimum of five concentrations covering the expected range of the analyte.Correlation coefficient (r²) ≥ 0.995
Range Established from linearity data.To be defined based on the intended application.
Accuracy Perform recovery studies by spiking a known amount of analyte into a suitable matrix.Mean recovery between 97.0% and 103.0%.
Precision - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days and with different instrumentation.- Repeatability: RSD ≤ 2.0% - Intermediate Precision: RSD ≤ 3.0%
LOD & LOQ Determined based on signal-to-noise ratio or calibration curve parameters.Reportable values with acceptable precision and accuracy.
Robustness Vary parameters such as carrier gas flow rate (±10%), initial oven temperature (±5 °C), and temperature ramp rate (±10%).System suitability parameters should remain within acceptable limits.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on the specific analytical requirements and the nature of potential impurities.

Performance MetricHPLCGCRationale & Justification
Applicability Excellent for non-volatile and thermally labile impurities.Ideal for volatile and thermally stable impurities and residual solvents.This compound is a solid with a moderate boiling point, making both techniques viable. The choice depends on the impurity profile.
Precision Typically higher (RSD < 1-2%).Good (RSD < 2-3%).The liquid phase nature of HPLC often allows for more precise injections and flow control.
Sensitivity Dependent on the chromophore and detector (UV, DAD, MS).High sensitivity with FID for organic compounds.Both can achieve low detection limits, but GC-FID is particularly sensitive to a wide range of organic molecules.
Sample Preparation Simple dissolution in a suitable solvent.May require dissolution in a volatile solvent.Both methods offer straightforward sample preparation for the neat substance.
Analysis Time Typically 10-30 minutes.Can be faster for simple mixtures (5-15 minutes).GC often provides faster run times due to the use of temperature programming.

The Role of Spectroscopic Methods for Structural Confirmation

While chromatographic techniques are essential for quantitative analysis, spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of this compound and its potential impurities.

Mass Spectrometry (MS)

When coupled with either GC or HPLC, mass spectrometry provides powerful structural information based on the mass-to-charge ratio of the analyte and its fragments. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a key diagnostic feature in the mass spectrum[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural characterization of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation and the identification of isomers.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet for the methoxy group protons.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms, as well as the anisotropic effect of the nitrile group.

Visualizing the Workflow: A Systematic Approach to Validation

A logical and systematic workflow is crucial for the successful validation of any analytical method. The following diagram illustrates the key stages and their interdependencies.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Documentation & Reporting MD Method Development MO Method Optimization MD->MO Initial Parameters VP Validation Protocol Definition MO->VP Optimized Method AC Establish Acceptance Criteria VP->AC Spec Specificity AC->Spec Lin Linearity & Range AC->Lin Acc Accuracy AC->Acc Prec Precision AC->Prec LOD_LOQ LOD & LOQ AC->LOD_LOQ Rob Robustness AC->Rob DR Data Review & Analysis VR Validation Report DR->VR DR->VR Final Report Generation Interdependence of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures analyte signal is distinct Range Range Linearity->Range defines the boundaries Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Specificity Robustness->Precision

References

A Comparative Guide to the Synthesis of Nicotinonitrile Derivatives for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in modern chemistry. Its prevalence stems from its dual role as a versatile synthetic intermediate and a core structural component in a myriad of functional molecules. In medicinal chemistry, this moiety is embedded in several marketed drugs, including the kinase inhibitors bosutinib and neratinib, as well as the cardiotonic agents milrinone and olprinone.[1] The pyridine nitrogen and the cyano group provide crucial hydrogen bonding and dipole interactions, making them excellent pharmacophores for engaging with biological targets.[1][2] Beyond pharmaceuticals, nicotinonitrile derivatives are finding applications as advanced materials, including nonlinear optical (NLO) materials and fluorescent probes for optoelectronics.[2]

Given their significance, the development of efficient, robust, and sustainable synthetic routes to access structurally diverse nicotinonitriles is a paramount objective for researchers in drug discovery and materials science. This guide provides a comparative analysis of foundational and modern synthetic strategies, explaining the causality behind experimental choices and offering field-proven insights to guide your synthetic endeavors.

Foundational Synthetic Strategies: The Classics

While modern methods offer elegance and efficiency, understanding the classical routes to nicotinonitriles provides a crucial foundation. These methods are often employed for the synthesis of the parent scaffold or simpler derivatives.

Ammoxidation of 3-Picoline

For the industrial-scale production of the parent nicotinonitrile, the most dominant method is the vapor-phase ammoxidation of 3-methylpyridine (3-picoline). This process involves the reaction of 3-picoline with ammonia and oxygen at high temperatures over a metal oxide catalyst, typically based on vanadium oxide.[3][4]

H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O [4]

The core utility of this method lies in its cost-effectiveness for large-scale manufacturing using inexpensive feedstocks. However, its applicability is largely limited to the parent compound, as the harsh conditions are incompatible with most functional groups, precluding its use for the direct synthesis of complex derivatives.

Dehydration of Nicotinamide

A cornerstone of laboratory-scale synthesis is the dehydration of nicotinamide. This straightforward reaction typically employs a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to remove a molecule of water from the primary amide.[5]

Causality of Reagent Choice: Phosphorus pentoxide is a highly effective and aggressive dehydrating agent. It reacts readily with the amide to form a phosphate intermediate, which then eliminates to form the nitrile. The reaction is typically driven to completion by heating the mixture and distilling the nicotinonitrile product directly from the reaction flask.[5] While reliable, this method's stoichiometry (requiring a molar equivalent of P₂O₅) and the vigorous nature of the reaction and work-up limit its appeal from a green chemistry perspective.

Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Diversity

Contemporary approaches have revolutionized the synthesis of complex nicotinonitrile derivatives. These methods prioritize efficiency, atom economy, modularity, and sustainability, with multicomponent and advanced catalytic reactions at the forefront.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, represent one of the most powerful tools for generating molecular complexity.[6][7] For nicotinonitriles, MCRs provide unparalleled access to highly substituted and functionalized derivatives in a single, efficient step.

A prevalent MCR strategy involves the condensation of an aldehyde, a methyl ketone, malononitrile, and an ammonium source (like ammonium acetate). This approach is a variation of well-known pyridine syntheses.

Mechanism Rationale: The reaction proceeds through a cascade of classical organic reactions orchestrated in a single pot.

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile, catalyzed by a base (often generated in situ from ammonium acetate), to form an activated alkene (a benzylidenemalononitrile derivative).

  • Michael Addition: Concurrently, the ketone and ammonium acetate can form an enamine, which then acts as a nucleophile, adding to the electron-deficient alkene from the first step.

  • Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization followed by oxidation (often driven by air or an implicit oxidant in the reaction) to yield the stable, aromatic nicotinonitrile ring.

Advantages:

  • High Atom Economy: Most atoms from the starting materials are incorporated into the final product, minimizing waste.[7]

  • Operational Simplicity: Combining multiple steps into one operation saves time, energy, and resources.[8]

  • Structural Diversity: By simply varying the aldehyde, ketone, and other inputs, vast libraries of compounds can be generated, which is ideal for drug discovery.

Advanced Catalytic Approaches: Enabling Green and Efficient Synthesis

The integration of advanced catalysts has further refined nicotinonitrile synthesis, enabling reactions under milder conditions with higher yields and selectivity, often with the added benefit of catalyst recyclability.

FeCl₃-Promoted Synthesis: Lewis acids like iron(III) chloride (FeCl₃) have been shown to efficiently promote the condensation-cyclization of enamino nitriles and α,β-unsaturated ketones.[9]

  • Mechanistic Role: The FeCl₃ catalyst activates the carbonyl group of the unsaturated ketone, making it more electrophilic and facilitating the initial Michael addition. This activation allows the reaction to proceed under milder conditions than uncatalyzed thermal methods.

Magnetic Nanocatalysis: A significant advance in green chemistry is the use of heterogeneous catalysts immobilized on magnetic nanoparticles (e.g., Fe₃O₄).[10][11] Catalysts such as Fe₃O₄@SiO₂@tosyl-carboxamide have been designed to synthesize nicotinonitriles with high yields under solvent-free conditions.[11]

  • Causality of Design: The magnetic Fe₃O₄ core allows for trivial separation of the catalyst from the reaction mixture using an external magnet, enabling easy recycling. The silica (SiO₂) shell provides a stable and inert surface for anchoring the organic catalytic moiety. The functional group (e.g., urea or carboxamide) is designed to act as a hydrogen-bond donor/acceptor, which activates the substrates and facilitates the key bond-forming steps in a manner analogous to an enzyme's active site.[11][12] This multi-part design combines reactivity, stability, and practicality.

Comparative Data Summary

The following table summarizes and compares various representative methods for the synthesis of nicotinonitrile derivatives, providing a snapshot of their performance and applicability.

Method Key Reactants Catalyst/Reagent Conditions Typical Yield Key Advantages Reference(s)
Ammoxidation 3-Picoline, NH₃, O₂V₂O₅-based catalystVapor phase, >350 °CHigh (Industrial)Low-cost, scalable for parent compound[4]
Dehydration NicotinamideP₂O₅Neat, heat71-84%Simple, classic lab procedure[5]
Cyclocondensation Chalcone, MalononitrilePiperidineEthanol, refluxGood to ExcellentAccess to 2-amino-4,6-diaryl derivatives[2]
Multicomponent (MCR) Aldehyde, Ketone, Malononitrile, NH₄OAcNone or baseEthanol/Solvent-free, heat50-96%High atom economy, diversity-oriented[8][10]
FeCl₃-Promoted Enamino nitrile, α,β-Unsaturated KetoneFeCl₃Dichloroethane, 80 °C55-96%Access to fully substituted rings, mild[9]
Magnetic Nanocatalyst Aldehyde, Malononitrile, 3-Acetylcoumarin, NH₄OAcFe₃O₄@SiO₂-basedSolvent-free, 100 °C50-88%Green, catalyst is recyclable, high yields[10][11]

Detailed Experimental Protocols

To ensure reproducibility and practical application, the following self-validating protocols are provided.

Protocol 1: Multicomponent Synthesis of 2-Amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile

This protocol is a representative example of a one-pot, four-component synthesis.

  • Materials: Benzaldehyde (1.0 mmol), 1-(thiophen-2-yl)ethan-1-one (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.5 mmol), ethanol (10 mL).

  • Procedure:

    • To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol), 1-(thiophen-2-yl)ethan-1-one (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

    • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.

    • Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the desired 2-amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile.

  • Validation: The product can be characterized by melting point, ¹H-NMR, ¹³C-NMR, and HR-mass spectrometry to confirm its structure and purity.[10]

Protocol 2: Magnetic Nanocatalyst-Assisted Synthesis of a Coumarin-Linked Nicotinonitrile

This protocol exemplifies a green, solvent-free approach with a recyclable catalyst.

  • Materials: 3-Acetylcoumarin (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.2 mmol), Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (0.02 g).

  • Procedure:

    • In a 10 mL vial, combine 3-acetylcoumarin (1.0 mmol), the chosen aldehyde (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.2 mmol), and the magnetic nanocatalyst (0.02 g).

    • Seal the vial and heat the solvent-free mixture in a pre-heated oil bath at 100 °C with stirring for the time specified by the optimization (typically 25-45 minutes).

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and add ethanol (5 mL) to dissolve the product while the catalyst remains a solid.

    • Place a strong magnet against the side of the vial. The dark-colored catalyst will be attracted to the magnet, allowing the clear solution containing the product to be easily decanted.

    • The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

    • Evaporate the solvent from the decanted solution under reduced pressure. The resulting crude solid can be recrystallized from ethanol to afford the pure product.

  • Validation: The reusability of the catalyst should be confirmed by performing multiple cycles and observing any decrease in yield. The product structure is confirmed by standard spectroscopic methods.[10][11]

Conclusion and Future Outlook

The synthesis of nicotinonitrile derivatives has evolved significantly from classical, often harsh, methodologies to highly sophisticated and sustainable strategies. The comparative analysis clearly demonstrates that modern approaches, particularly multicomponent reactions and advanced catalytic methods, offer superior performance in terms of efficiency, molecular diversity, and environmental compatibility. For researchers in drug discovery and materials science, these methods provide the most powerful and versatile platforms for accessing novel chemical entities.

The future of this field will likely focus on the continued development of novel, highly active, and selective catalysts. Furthermore, the integration of these efficient reactions into automated flow chemistry systems promises to accelerate the discovery and optimization of nicotinonitrile derivatives for a new generation of medicines and materials.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-2-methoxynicotinonitrile: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical intermediates are routine. However, the lifecycle of these compounds extends beyond their use in a reaction vessel. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 6-Chloro-2-methoxynicotinonitrile, a halogenated nicotinonitrile derivative. The procedural guidance herein is grounded in established safety protocols for hazardous chemical waste, treating the compound with the necessary caution due to its structural alerts for toxicity.

Hazard Assessment: Understanding the Risks

Structural Alerts and Inferred Hazards:

  • Acute Toxicity: The presence of the nitrile group (-CN) and the chlorinated pyridine core suggests potential for toxicity if swallowed, inhaled, or absorbed through the skin. A structural analog, 6-Chloro-2-methylnicotinonitrile, is classified as toxic via these routes.[1]

  • Irritation: Halogenated organic compounds frequently cause skin and eye irritation.[1][2][3] Direct contact should be rigorously avoided.

  • Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Under no circumstances should this compound be released into the sewer system or the general environment.

  • Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and potentially hydrogen cyanide.[3][5]

Based on these data, this compound must be handled as a hazardous substance.

Hazard ClassInferred Risk based on AnalogsGHS Hazard Statements (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to ToxicH301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)
Skin Corrosion/Irritation Causes skin irritationH315 (Causes skin irritation)
Serious Eye Damage/Irritation Causes serious eye irritationH319 (Causes serious eye irritation)
Specific Target Organ Toxicity May cause respiratory irritationH335 (May cause respiratory tract irritation)

The Core Directive: Segregation and Containment

The foundational principle for managing waste from this compound is stringent segregation. As a halogenated organic compound, it must never be mixed with non-halogenated solvent waste or general laboratory trash.[6][7] This is crucial because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases.[8]

Procedural Guide to Disposal

This section outlines the step-by-step process for the collection, storage, and disposal of waste containing this compound.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemically resistant nitrile or butyl rubber gloves are required. Always double-glove when handling concentrated forms of the chemical or its waste.

  • Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Collection Workflow

WasteCollectionWorkflow disposal_pickup EHS Pickup Request solid_waste solid_waste solid_container solid_container solid_waste->solid_container secondary_containment secondary_containment solid_container->secondary_containment liquid_waste liquid_waste liquid_container liquid_container liquid_waste->liquid_container liquid_container->secondary_containment storage_area storage_area secondary_containment->storage_area storage_area->disposal_pickup

Step-by-Step Protocol:

  • Identify Waste Streams: At the point of generation, separate waste into two categories:

    • Solid Waste: This includes contaminated consumables like gloves, weigh boats, pipette tips, and absorbent paper.

    • Liquid Waste: This includes leftover solutions, reaction mixtures, and rinsates from cleaning glassware.

  • Use Designated Waste Containers:

    • For Solid Waste: Collect in a heavy-duty plastic bag or a designated solid waste container clearly labeled "HALOGENATED SOLID WASTE" and list "this compound".

    • For Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene) with a screw cap. The container must be labeled "HALOGENATED ORGANIC LIQUID WASTE".[6] List all constituents, including solvents and an estimated concentration of this compound.

  • Chemical Incompatibility: Do not mix this waste with incompatible chemicals. Based on general principles for halogenated compounds and nitriles, avoid mixing with:

    • Strong Oxidizing Agents (e.g., peroxides, nitrates)[9]

    • Strong Acids (e.g., nitric acid, sulfuric acid)[9]

    • Strong Bases

    • Non-halogenated waste streams[7]

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[6]

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, inside secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Managing Spills and Decontamination

Accidental spills must be managed immediately to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert the institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Wear the full PPE described in section 3.1.

  • Contain the Spill: For a solid spill, carefully cover it with a plastic-backed absorbent pad. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material and contaminated solids into the designated "HALOGENATED SOLID WASTE" container.

  • Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated solid waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Final Disposal

The ultimate disposal of this compound waste is not performed by the researcher. It is the responsibility of the institution's EHS department or a licensed hazardous waste disposal contractor.

Procedure:

  • Request Pickup: Once the waste container is full or has been in storage for a designated period (as per institutional and EPA guidelines), submit a hazardous waste pickup request to your EHS department.

  • Ensure Proper Labeling: Double-check that all labels are accurate, legible, and complete with the full chemical names of all components.

  • Treatment Method: The designated disposal facility will use high-temperature incineration, the EPA-recommended treatment technology for halogenated organic wastes, to ensure complete destruction of the compound into simpler, less toxic substances.[8]

By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted safely, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.

References

Mastering Safety: A Guide to Personal Protective Equipment for 6-Chloro-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 6-Chloro-2-methoxynicotinonitrile (CAS 176481-67-1). As researchers and drug development professionals, our pursuit of innovation must be built upon an unshakeable foundation of safety. This document moves beyond a simple checklist, providing a deep, procedural framework for mitigating risk when working with this chlorinated pyridine derivative. Our goal is to instill a proactive safety culture, ensuring that every manipulation, from weighing to disposal, is conducted with the highest degree of protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from the GHS classifications and safety protocols for closely related and structurally analogous compounds, including other chlorinated nicotinonitriles and benzonitriles. This is a standard practice for hazard assessment in the absence of specific data, but users must consult the SDS provided by their chemical supplier for definitive information.[1]

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a substituted pyridine, a class of heterocyclic compounds widely used in pharmaceutical synthesis. The presence of a chloro- group, a nitrile (-CN) functional group, and the pyridine core necessitates a stringent approach to personal protection.

Based on data from analogous compounds, the primary hazards are categorized as follows:

  • Acute Toxicity: The compound is presumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3] Nitrile groups can, under certain physiological conditions, release cyanide, a potent toxin.

  • Skin Corrosion/Irritation: Direct contact is likely to cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: The compound is expected to be a serious eye irritant.[3][5] Accidental exposure could lead to significant damage.

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[4]

These hazards dictate a multi-layered PPE strategy focused on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core PPE Requirements: Your First Line of Defense

All work involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[1] The following PPE is mandatory and represents the minimum standard of protection.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated chemical splash goggles.Protects against splashes, aerosols, and accidental eye contact from airborne powder. Standard safety glasses are insufficient.[4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Nitrile is generally preferred for its resistance to a broad range of chemicals. For prolonged work or when handling solutions, double-gloving is strongly recommended.[1]
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs.Protects skin and personal clothing from spills and contamination. FR properties are a best-practice standard in synthetic chemistry labs.
Footwear Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and dropped objects.

Operational Protocol: From Stock Bottle to Waste Container

Adherence to a strict, step-by-step procedure is critical for minimizing exposure. The following workflow integrates PPE use into the entire handling process.

Preparation and Pre-Handling
  • Area Verification: Confirm the chemical fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary glassware, reagents, solvents, and a designated halogenated waste container inside the fume hood.

  • Emergency Readiness: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]

PPE Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.